molecular formula C9H7NO3 B076643 1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 14151-88-3

1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B076643
CAS No.: 14151-88-3
M. Wt: 177.16 g/mol
InChI Key: LASIQOVJNPVKJM-UHFFFAOYSA-N
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Description

1,4-benzoxazepine-3,5(2H,4H)-dione is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmacological research. This benzoxazepine-dione core structure is a key intermediate and building block for the synthesis of novel compounds with potential biological activity. Its fused bicyclic system, incorporating both oxygen and nitrogen heteroatoms, mimics structures found in various natural products and pharmacologically active molecules, making it a versatile template for library development in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIQOVJNPVKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352438
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-88-3
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 1,4-benzoxazepine-3,5(2H,4H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione

Introduction: The Significance of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique seven-membered ring structure, fused to a benzene ring and containing both oxygen and nitrogen heteroatoms, imparts a three-dimensional conformation that is conducive to interacting with a variety of biological targets. Derivatives of this and related structures, such as benzodiazepines, have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and antidepressant effects.[2][3] The dione variant, this compound, serves as a crucial synthetic intermediate, offering multiple reaction sites for the development of novel therapeutic agents. This guide provides a detailed protocol for its synthesis, a comprehensive approach to its characterization, and the scientific rationale behind the chosen methodologies, tailored for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of this compound

The synthesis of the target compound is efficiently achieved through a two-step process starting from commercially available salicylamide. The strategy involves an initial O-alkylation followed by an intramolecular cyclization. This route is advantageous due to the accessibility of the starting materials and the relatively straightforward reaction conditions.

Overall Reaction Scheme

The synthetic pathway proceeds as follows:

  • Step 1: O-Alkylation. Salicylamide is reacted with monochloroacetic acid under basic conditions to yield the key intermediate, 2-aminocarbonylphenoxyacetic acid.

  • Step 2: Intramolecular Acylation (Cyclization). The intermediate is treated with thionyl chloride, which facilitates a dehydrative cyclization to form the final this compound ring system.[4][5]

Experimental Protocols

Step 1: Synthesis of 2-aminocarbonylphenoxyacetic acid (1)

This initial step involves a nucleophilic substitution where the phenoxide of salicylamide, formed in situ, attacks monochloroacetic acid. The use of a strong base like sodium hydroxide is critical for deprotonating both the phenolic hydroxyl group and the carboxylic acid, driving the reaction forward.

  • Materials:

    • Salicylamide (34.3 g, 250 mmol)

    • Monochloroacetic acid (28.4 g, 300 mmol)

    • Sodium hydroxide (22.0 g, 550 mmol)

    • Deionized water

    • 20% Hydrochloric acid

  • Procedure:

    • To a solution of monochloroacetic acid in 200 mL of water, add salicylamide.

    • With vigorous stirring, gradually add a solution of sodium hydroxide in 200 mL of water to the suspension.

    • Heat the reaction mixture to 100°C and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, acidify the mixture with 20% HCl until it is weakly acidic.

    • Cool the mixture further in an ice bath to facilitate precipitation.

    • Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 2-aminocarbonylphenoxyacetic acid (1) as colorless needles.[4]

Step 2: Synthesis of this compound (2)

The cyclization is the key ring-forming step. Thionyl chloride (SOCl₂) serves a dual purpose: it activates the carboxylic acid by converting it into an acyl chloride and acts as a dehydrating agent. The intramolecular acylation of the amide nitrogen by the newly formed acyl chloride group leads to the formation of the seven-membered ring.[4] Using a non-polar solvent like toluene is essential to prevent hydrolysis of the reactive intermediates.

  • Materials:

    • 2-aminocarbonylphenoxyacetic acid (1) (9.75 g, 50 mmol)

    • Thionyl chloride (SOCl₂) (7.3 mL, 100 mmol)

    • Toluene (100 mL)

  • Procedure:

    • Suspend 2-aminocarbonylphenoxyacetic acid (1) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl and SO₂).

    • Slowly add a two-fold molar excess of thionyl chloride to the suspension with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization of the product.

    • Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum. The product, this compound (2), is obtained in good yield.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization SM Salicylamide + Chloroacetic Acid Cond1 NaOH, H₂O 100°C, 3h SM->Cond1 Int Intermediate (1) 2-aminocarbonylphenoxyacetic acid Cond1->Int Int2 Intermediate (1) Cond2 SOCl₂ (2 eq.) Toluene, Reflux, 3h Int2->Cond2 FP Final Product (2) This compound Cond2->FP

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Spectroscopic & Analytical Data

The structural features of this compound give rise to distinct signals in various spectroscopic analyses.

  • ¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-C=O) are chemically unique and should appear as a singlet at approximately δ 4.8 ppm.[4] The amide proton (N-H) may appear as a broad singlet, typically downfield.

  • ¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework. Key expected signals include two carbonyl carbons (C=O) in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 115-150 ppm, and the aliphatic methylene carbon (-CH₂-) will appear further upfield, typically around δ 65-75 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum should prominently feature:

    • A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

    • Two strong, sharp absorption bands for the carbonyl (C=O) stretching vibrations. The ester/lactone carbonyl typically appears around 1750-1780 cm⁻¹, while the amide carbonyl (lactam) appears at a lower frequency, around 1670-1700 cm⁻¹.

    • C-O stretching vibrations around 1200-1300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For C₉H₇NO₃, the expected molecular weight is approximately 177.16 g/mol .[6] Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak ([M]⁺) at m/z = 177, confirming the successful synthesis of the target molecule.[4]

Summary of Characterization Data
Technique Parameter Expected Value / Observation Reference
Physical State AppearanceColorless or white solid[4]
Molecular Formula -C₉H₇NO₃[6]
Molecular Weight -177.16 g/mol [6]
¹H NMR Chemical Shift (δ)~7.0-8.0 ppm (m, 4H, Ar-H), ~4.80 ppm (s, 2H, O-CH₂)[4]
¹³C NMR Chemical Shift (δ)~160-170 ppm (2x C=O), ~115-150 ppm (Ar-C), ~70 ppm (CH₂)Inferred
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H), ~1760 (C=O, ester), ~1680 (C=O, amide)Inferred
Mass Spectrometry Molecular Ion ([M]⁺)m/z = 177[4]
Characterization Workflow Diagram

This diagram outlines the process of analytical validation for the synthesized compound.

Characterization_Workflow cluster_main Analytical Validation Synthesized_Compound Synthesized Product (Crude) Purification Purification (Crystallization) Synthesized_Compound->Purification Pure_Compound Pure Compound (2) Purification->Pure_Compound NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Purity Purity & Identity Confirmed NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the characterization and validation of the final product.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound from salicylamide. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been outlined. The provided data serves as a benchmark for researchers to validate their experimental results. By following this guide, scientists and drug development professionals can confidently synthesize and characterize this valuable heterocyclic scaffold, enabling its use in the exploration of new chemical space for novel therapeutic agents.

References

  • Structural reassignment of a dibenz[b,f][7][8]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). Retrieved from

  • Synthesis of 2-(3-BOC-Aminophenyl)-2-hydroxyiminoacetic acid - PrepChem.com. (n.d.).
  • This compound | C9H7NO3 | CID 726630 - PubChem. (n.d.). Retrieved from [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]

  • Stanisheva, D., Gerova, M., & Petrov, O. (2014). Synthesis of benzo[b]imidazo[1,5-d][7][8]oxazepine-1,4(2H,5H)-diones. ResearchGate. Retrieved from [Link]

  • Luk'yanov, B. S., Maksimenko, A. A., Borodkin, G. S., & Maksimenko, A. A. (2003). SYNTHESIS OF this compound FROM SALICYLAMIDE. Chemistry of Heterocyclic Compounds, 39(11), 1489-1491. [Link]

  • Methyl 2-(4-aminophenyl)-2-hydroxyacetate | 182918-73-6 | HHA91873 - Biosynth. (n.d.).
  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. Retrieved from [Link]

  • Al-Juboori, A. M. H., & Al-Masoudi, W. A. (2019). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 35(1), 215-225. [Link]

  • Methyl (S)-2-(4-aminophenyl)-2-hydroxyacetate - PubChem. (n.d.). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. Journal of Organic Chemistry, 69(19), 6371-6376. [Link]

  • 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. (n.d.).
  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. (n.d.).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines - PMC - NIH. (n.d.). Retrieved from [Link]

  • PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents. (n.d.).
  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids - ResearchGate. (n.d.).
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).
  • Synthesis of 1,4Benzodiazepine3,5-diones | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).
  • Benz[b]-1,4-oxazepine-4(5H)-thione, 2,3-dihydro-2,8-dimethyl- | C11H13NOS | CID - PubChem. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - NIH. (n.d.). Retrieved from [Link]

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"physicochemical properties of 1,4-benzoxazepine-3,5(2H,4H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Benzoxazepine-3,5(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine moiety, a seven-membered heterocyclic system fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for diverse substituent orientations, making it an attractive core for designing molecules that interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

This guide focuses on a specific member of this family: This compound . By dissecting its fundamental physicochemical properties, we aim to provide a comprehensive resource for researchers looking to understand, modify, and utilize this compound in drug discovery and development programs. Understanding these core characteristics is paramount, as they govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular and structural identity.

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol [3]

  • IUPAC Name: 1,4-benzoxazepine-3,5-dione[3]

  • CAS Number: 14151-88-3[3]

The structure of this compound is characterized by a seven-membered oxazepine ring, containing both an ether linkage and an amide group, fused to a benzene ring. The presence of two carbonyl groups at positions 3 and 5 defines it as a dione. This arrangement creates a rigid yet conformationally distinct architecture.

Caption: Core structure of this compound.

Predicted Physicochemical Profile: A Computational Overview

Computational models provide invaluable, rapid predictions of a molecule's properties, guiding experimental design and candidate selection in early-stage drug discovery.[4][5][6] The following table summarizes key computed properties for this compound.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 177.16 g/mol [3]Influences diffusion and absorption; generally, lower MW is favored.
XLogP3 0.8[3]A measure of lipophilicity. A value of 0.8 suggests a relatively balanced hydrophilic-lipophilic character, favorable for solubility and permeability.
Hydrogen Bond Donors 1[3]The N-H group. Affects solubility in polar solvents and receptor interactions.
Hydrogen Bond Acceptors 3[3]The two carbonyl oxygens and the ether oxygen. Crucial for solubility and forming interactions with biological targets.
Rotatable Bond Count 0[3]The rigid, fused ring system limits conformational flexibility, which can be advantageous for binding affinity but may pose challenges for target fitting.
Topological Polar Surface Area (TPSA) 55.4 Ų[3]Predicts membrane permeability. A TPSA < 140 Ų is generally associated with good cell permeability.

Data sourced from PubChem, CID 726630.[3]

These computational values suggest that this compound possesses "drug-like" properties according to common guidelines like Lipinski's Rule of Five, making it an excellent starting point for derivatization.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] It describes the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.

  • Predicted Value: The computed XLogP3 is 0.8 , indicating the compound does not have a strong preference for either a highly lipid or highly aqueous environment.[3] This balance is often a desirable starting point in drug design.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, a direct measurement of partitioning.[7]

Figure 2. Shake-Flask Method for LogP Determination prep Prepare saturated n-octanol and aqueous buffer (pH 7.4) dissolve Dissolve compound in one of the phases prep->dissolve mix Combine phases in a flask. Shake until equilibrium is reached dissolve->mix separate Separate the two phases (e.g., via centrifugation) mix->separate quantify Quantify compound concentration in each phase (e.g., UV-Vis, HPLC) separate->quantify calculate Calculate LogP = log([organic]/[aqueous]) quantify->calculate

Caption: Workflow for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of this compound in the aqueous buffer at a known concentration.

  • Partitioning: Add a precise volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flask to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a standard curve.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

Ionization Constant (pKa): The Influence of pH

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[9] This is critical for predicting solubility, membrane transport, and interaction with biological targets.[5]

  • Structural Analysis: The this compound structure contains a secondary amide N-H proton. This proton is weakly acidic due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl groups.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining pKa values.[11][12] The method involves monitoring pH changes as a titrant is added to a solution of the analyte.

Figure 3. Potentiometric Titration for pKa Determination start Calibrate pH meter with standard buffers (pH 4, 7, 10) prepare Dissolve a known amount of compound in a suitable solvent (e.g., water/co-solvent) start->prepare titrate Titrate with a standardized base (e.g., 0.1 M NaOH) while recording pH and titrant volume prepare->titrate plot Plot pH vs. Volume of Titrant to generate a titration curve titrate->plot analyze Identify the equivalence point (steepest point of the curve) plot->analyze determine Determine pH at the half-equivalence point. pH = pKa at this point analyze->determine

Sources

The Discovery and Development of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,4-benzoxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] Its unique seven-membered ring structure, fused to a benzene ring and incorporating both oxygen and nitrogen heteroatoms, provides a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the discovery and development of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives and their analogs. We will traverse the landscape of synthetic strategies, delve into the nuances of their characterization, and illuminate their therapeutic potential across various disease areas, including oncology, neuroprotection, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing class of compounds.

The this compound Core: Structure and Significance

The fundamental structure of this compound consists of a benzene ring fused to a seven-membered oxazepine ring containing a lactam and a lactone moiety. This arrangement imparts a unique conformational flexibility and a rich electronic environment, making it an attractive starting point for medicinal chemistry campaigns. The core structure is presented below:

this compound structure
Figure 1: The core structure of this compound.

Synthetic Strategies for the 1,4-Benzoxazepine Scaffold

The synthesis of the 1,4-benzoxazepine core and its derivatives has been approached through various methodologies, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold from Salicylamide

A foundational approach to the this compound core involves the use of readily available salicylamide.[2] This method provides a direct route to the parent dione structure.

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Sodium hydride (or another strong base for cyclization)

Procedure:

  • N-Chloroacetylation of Salicylamide:

    • Dissolve salicylamide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add the base (e.g., triethylamine) dropwise to the solution.

    • Slowly add a solution of chloroacetyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-chloroacetylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the N-chloroacetylated intermediate in an anhydrous aprotic solvent (e.g., THF or DMF).

    • Add a strong base, such as sodium hydride, portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

    • Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis of Derivatives via Cycloaddition Reactions

A versatile method for constructing substituted 1,3-oxazepine-4,7-dione derivatives involves a [2+5] cycloaddition reaction between Schiff bases and anhydrides like maleic or phthalic anhydride.[3][4][5] This approach allows for the introduction of a wide range of substituents.

graph Synthesis_Cycloaddition { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

SchiffBase [label="Schiff Base\n(R-CH=N-Ar)"]; Anhydride [label="Anhydride\n(e.g., Maleic Anhydride)"]; Solvent [label="Dry Benzene\nReflux", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="1,3-Oxazepine-4,7-dione\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SchiffBase -> Solvent; Anhydride -> Solvent; Solvent -> Product [label="[2+5] Cycloaddition"]; }

Diagram of the [2+5] cycloaddition reaction for the synthesis of 1,3-oxazepine-4,7-dione derivatives.
Tandem C-N Coupling and C-H Carbonylation

A modern and efficient approach involves a copper-catalyzed tandem transformation of C-N coupling and C-H carbonylation.[6] This method allows for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere, offering good yields and atom economy.[6]

Characterization of 1,4-Benzoxazepine Derivatives

The structural elucidation of newly synthesized 1,4-benzoxazepine derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Characteristic signals include those for aromatic protons, methylene protons on the oxazepine ring, and protons of substituent groups.[1][7]

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the lactam and lactone moieties, aromatic carbons, and carbons of the oxazepine ring.[1][7]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for 1,4-benzoxazepine-3,5(2H,4H)-diones include strong C=O stretching vibrations for the lactam and lactone carbonyls.[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation.[6]

Biological Activities and Therapeutic Potential

Derivatives of the 1,4-benzoxazepine scaffold have demonstrated a remarkable breadth of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

Several studies have reported the promising anticancer activity of 1,4-benzoxazepine derivatives.[9][10]

  • Mechanism of Action: Some derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.[10] Others are designed to intercalate with DNA, inducing damage and leading to tumor cell death.[10]

  • In Vitro Studies: Cytotoxicity screenings against various human cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells, have identified compounds with potent inhibitory activity, with some exhibiting IC50 values in the low micromolar range.[9]

Neuroprotective Effects

A significant area of investigation for 1,4-benzoxazepine derivatives is their potential in treating central nervous system (CNS) disorders.

  • 5-HT1A Receptor Agonism: A new series of 1,4-benzoxazepine derivatives has been synthesized and evaluated for their binding to the 5-HT1A receptor. Many of these compounds exhibited nanomolar affinity and good selectivity over other receptors.[11] One promising compound, Piclozotan, has shown remarkable neuroprotective activity in preclinical models of stroke.[11]

Antimicrobial and Antiparasitic Activity

The 1,4-benzoxazepine scaffold has also served as a template for the development of agents against infectious diseases.

  • Antibacterial Activity: Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[3]

  • Antileishmanial Activity: A high-throughput screening identified a 1,4-benzoxazepine derivative as a potent inhibitor of Leishmania mexicana. Subsequent optimization led to the discovery of analogs with improved potency and aqueous solubility.[12]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1,4-benzoxazepine scaffold has provided valuable insights into the structural requirements for biological activity.

Target/ActivityKey Structural Modifications and SAR ObservationsReference(s)
5-HT1A Receptor Agonism The nature and length of the spacer chain connecting the benzoxazepine core to a terminal arylpiperazine moiety significantly influence binding affinity and functional activity. Elongation of the spacer can, in some cases, dramatically increase 5-HT1A affinity.[13]
Anticancer Activity The substitution pattern on the aromatic ring and the nature of the side chains attached to the oxazepine nitrogen are critical for cytotoxic potency. The presence of specific substituents can enhance activity against particular cancer cell lines.[9]
Antileishmanial Activity Modifications at the 4, 7, and 9-positions of the benzoxazepine ring have been explored. The introduction of different aryl groups via Suzuki coupling has led to compounds with enhanced potency and selectivity against the parasite.[12]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzoxazepine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of the 1,4-benzoxazepine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries, which have already yielded promising lead compounds with anticancer, neuroprotective, and anti-infective properties. Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of existing lead molecules.

  • Exploration of New Biological Targets: Screening of 1,4-benzoxazepine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly synthetic routes to access novel analogs.

The continued exploration of the chemical space around the 1,4-benzoxazepine core holds great promise for the development of the next generation of innovative medicines.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. 2019;24(21):3875. [Link]

  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. 2022;38(5):1201-1211. [Link]

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. 2018;34(2):939-953. [Link]

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry. 2006;14(6):1978-1992. [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. 2024;4(4). [Link]

  • Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. European Journal of Medicinal Chemistry. 2024;275:116567. [Link]

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. 2024. [Link]

  • Synthesis of this compound from Salicylamide. ResearchGate. 2004. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry. 2012. [Link]

  • Structural reassignment of a dibenz[b,f][11][14]oxazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters. 2017;58(15):1465-1468. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie. 1999;332(11):373-379. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][11][14]oxazin-3(4H). Journal of Molecular Structure. 2025;1315:138520. [Link]

  • Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. Journal of Pharmaceutical Negative Results. 2022;13(4):396-402. [Link]

  • Synthesis, Characterization and Evaluation of the Biological Activity of Some 1, 3-Oxazepine-4, 7-Dione Derivatives and Study of. Central Asian Journal of Medical and Natural Sciences. 2023;4(4):592-604. [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Catalysts. 2020;10(1):108. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science. 2018;59(1B):314-325. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry. 2025;29(1):40-58. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. 2008;51(20):6359-6370. [Link]

  • Synthesis of substituted benzo[b][11][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. 2017;15(31):6576-6582. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic data for 1,4-benzoxazepine-3,5(2H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the analysis of its chemical behavior. This document synthesizes predicted data based on its chemical structure and available information on analogous compounds, offering a robust framework for its characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound belongs to the benzoxazepine class of compounds, which are known for their diverse biological activities. The structural elucidation and purity assessment of this molecule are critically dependent on modern spectroscopic techniques. This guide offers a detailed protocol and interpretation of the expected spectroscopic data, providing a valuable resource for researchers engaged in its synthesis and application.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name 1,4-benzoxazepine-3,5-dione[1]
CAS Number 14151-88-3[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Predicted Mass Spectrum Data
IonCalculated m/z
[M+H]⁺ 178.0504
[M+Na]⁺ 200.0324

The primary ion observed in the positive ion mode ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 178.0504. The high-resolution measurement of this ion allows for the confirmation of the elemental formula C₉H₈NO₃⁺. The sodium adduct [M+Na]⁺ may also be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its amide, ester, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
3200-3000N-HAmide N-H stretching
3100-3000C-HAromatic C-H stretching
1750-1730C=OEster carbonyl stretching
1690-1670C=OAmide carbonyl stretching
1600-1450C=CAromatic C=C stretching
1250-1200C-OAryl-O stretching

The presence of two distinct carbonyl stretching bands is a key feature, corresponding to the ester and amide groups within the seven-membered ring. The N-H stretching frequency will also be a prominent feature of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Integrate the ¹H NMR signals and determine their chemical shifts and coupling constants. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HNH
7.8 - 7.2Multiplet4HAromatic H
~4.5Singlet2HCH₂

The aromatic protons are expected to appear as a complex multiplet in the downfield region of the spectrum. The methylene protons (CH₂) adjacent to the oxygen and carbonyl group will likely appear as a singlet. The amide proton is expected to be a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (ppm)Assignment
~168Ester C =O
~165Amide C =O
150 - 120Aromatic C
~70O-C H₂

The two carbonyl carbons are expected to have distinct chemical shifts in the downfield region of the ¹³C NMR spectrum. The aromatic carbons will appear in the typical range of 120-150 ppm, and the methylene carbon will be observed further upfield.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using MS, IR, and NMR is crucial for its unambiguous identification and characterization. This guide provides a detailed framework of the expected spectral data and standardized protocols for their acquisition. While the presented data is predictive, it is based on sound spectroscopic principles and data from analogous structures, offering a reliable starting point for researchers. The synthesis of this compound has been reported, for instance, from salicylamide, providing a viable route for obtaining a sample for experimental verification[2]. The structural confirmation through the combined application of these techniques is an indispensable step in the quality control and further development of this promising scaffold in medicinal chemistry.

References

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. Russian Journal of Organic Chemistry, 40(8), 1216-1217.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5H-4,1-benzoxazepine-2,5-dione,1,2-dihydro-1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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An In-depth Technical Guide to 1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS No. 14151-88-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS No. 14151-88-3), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide synthesizes available data on its chemical identity, physicochemical properties, hazard information, and commercial availability. While detailed experimental literature on this specific molecule is sparse, this guide establishes a foundational understanding based on its structural characteristics and data from chemical suppliers and databases, providing a crucial starting point for future research and development.

Chemical Identity and Molecular Structure

This compound is a bicyclic organic compound featuring a benzene ring fused to a seven-membered oxazepine ring.[1] The core structure consists of a 1,4-oxazepine system containing two carbonyl groups at positions 3 and 5. Its formal IUPAC name is 1,4-benzoxazepine-3,5-dione, and it is also referred to as 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.[1][2]

The presence of both amide and ester functionalities within the heterocyclic ring suggests potential for diverse chemical reactivity. The aromatic ring and the polar functional groups contribute to its unique electronic and steric properties, making it a scaffold of interest for designing novel bioactive molecules.

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key computed and reported physicochemical properties is essential for designing experimental protocols, including solubility studies, formulation development, and analytical method development.

PropertyValueSource
CAS Number 14151-88-3PubChem[1], Key Organics[3]
Molecular Formula C₉H₇NO₃PubChem[1], Santa Cruz Biotechnology[4]
Molecular Weight 177.16 g/mol PubChem[1], Huateng Pharma[5]
IUPAC Name 1,4-benzoxazepine-3,5-dionePubChem[1]
SMILES C1=CC=C2C(=C1)OC(=O)NC(=O)C2(Inferred from structure)
InChI Key LASIQOVJNPVKJM-UHFFFAOYSA-NPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 55.4 ŲPubChem[1]
Purity Typically ≥90-98% (Varies by supplier)Huateng Pharma[5], AK Scientific

Synthesis and Availability

The compound is commercially available from several chemical suppliers, indicating that established, albeit often proprietary, synthesis routes exist. It is typically sold as a research chemical.[3][4][5][7] Researchers can procure this compound from vendors such as Key Organics, Santa Cruz Biotechnology, and Huateng Pharma for laboratory-scale use.[3][4][5]

Workflow: Sourcing and Initial Quality Assessment

Caption: Standard workflow for sourcing and validating a research chemical.

Potential Applications and Research Directions

The benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Although specific literature for CAS 14151-88-3 is limited, the structural motifs present in the molecule—an aromatic ring, an amide, and an ester—suggest several avenues for investigation:

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an ideal candidate as a fragment for screening against various biological targets. Its rigid structure provides a well-defined vector for chemical elaboration.

  • Scaffold for Chemical Libraries: The N-H group of the amide can be readily alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, allowing for the creation of a library of derivatives for high-throughput screening.

  • Material Science: The planar, rigid structure and the presence of hydrogen bond donors and acceptors suggest potential applications in the development of organic materials, such as organic light-emitting diodes (OLEDs) or as a monomer for polymerization.

Hazard Identification and Safety

According to the aggregated GHS information provided from notifications to the ECHA C&L Inventory, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol: Standard Laboratory Handling Procedure

Objective: To ensure the safe handling of this compound powder.

Materials:

  • This compound (solid powder)

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical fume hood

  • Spatula and weighing paper

  • Appropriate solvent (e.g., DMSO, DMF) for solubilization

Procedure:

  • Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed. Don all required Personal Protective Equipment (PPE): lab coat, nitrile gloves, and safety glasses.

  • Weighing: Perform all manipulations of the solid compound, including weighing, inside a certified chemical fume hood to avoid inhalation of the powder.

  • Transfer: Use a clean spatula to transfer the desired amount of powder onto weighing paper or directly into a tared vial.

  • Solubilization: Add the desired solvent to the vial containing the compound. Cap the vial securely and mix by vortexing or sonicating until the solid is fully dissolved.

  • Waste Disposal: Dispose of all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated solid chemical waste container.

  • Cleanup: Clean the work area within the fume hood thoroughly after use. Wash hands upon exiting the laboratory.

Conclusion

This compound (CAS No. 14151-88-3) is a readily available heterocyclic compound that represents a starting point for chemical and biological exploration. While its specific biological activities and reaction chemistry are not yet well-documented in peer-reviewed literature, its structural relationship to the valuable benzoxazepine class of compounds marks it as a molecule of interest. The physicochemical and safety data compiled in this guide provide the necessary foundation for researchers to incorporate this compound into their discovery programs, whether in drug development, material science, or synthetic methodology. Further research is warranted to unlock the full potential of this intriguing scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Arctom. (n.d.). 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. Retrieved from [Link]

Sources

In Silico Modeling of 1,4-Benzoxazepine-3,5(2H,4H)-dione Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, and anticancer properties.[1] The exploration of this scaffold's therapeutic potential is increasingly reliant on in silico modeling techniques to elucidate its interactions with biological targets, predict activity, and guide the rational design of novel derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies for modeling the interactions of this compound derivatives. We will delve into the causality behind the selection of specific in silico workflows, from initial target identification to lead optimization, while emphasizing the importance of a self-validating and integrative computational approach.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core, characterized by a fusion of a benzene ring and a seven-membered oxazepine ring containing two carbonyl groups, presents a unique three-dimensional architecture that is amenable to diverse chemical modifications.[2] This structural rigidity, combined with the potential for introducing various substituents, allows for the fine-tuning of its physicochemical properties and biological activity. The core structure possesses key pharmacophoric features, including hydrogen bond donors and acceptors, and a hydrophobic aromatic region, which are crucial for molecular recognition at various biological targets.

The synthesis of this compound and its derivatives has been explored through various synthetic routes, often involving the cyclization of appropriately substituted anthranilic acid or salicylamide precursors.[3][4] The versatility of these synthetic strategies enables the creation of diverse chemical libraries for screening and optimization.

A Multi-faceted In Silico Approach: From Target Identification to Lead Optimization

A robust in silico strategy for investigating this compound interactions is not a linear process but rather an iterative and integrated workflow. The choice of computational tools and their sequence is dictated by the research question at hand, whether it's identifying new biological targets, understanding structure-activity relationships (SAR), or refining the pharmacokinetic profile of a lead compound.

cluster_0 Discovery & Initial Screening cluster_1 Lead Optimization & Refinement Target Identification Target Identification Pharmacophore Modeling Pharmacophore Modeling Target Identification->Pharmacophore Modeling Identifies key features Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Generates search query Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Filters potential hits QSAR QSAR Molecular Docking->QSAR Provides binding poses & scores Lead Optimization Lead Optimization Molecular Docking->Lead Optimization Molecular Dynamics Molecular Dynamics QSAR->Molecular Dynamics Refines SAR understanding ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Assesses stability & interactions Molecular Dynamics->Lead Optimization ADMET Prediction->Lead Optimization

Caption: Integrated in silico workflow for this compound drug discovery.

Core In Silico Methodologies

Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in understanding the binding mechanism of this compound derivatives and prioritizing compounds for synthesis and biological evaluation.

Causality Behind the Protocol: The choice of docking software and scoring function is critical. For initial high-throughput virtual screening, faster methods with empirical scoring functions are often employed. For more accurate binding mode prediction and affinity estimation of a smaller set of compounds, more computationally intensive methods with force-field-based or knowledge-based scoring functions are preferable.

Experimental Protocol: Molecular Docking of this compound Derivatives

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers for flexible ligands to account for conformational changes upon binding.

  • Docking Simulation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

    • Analyze the resulting docking poses and scores. The docking score provides an estimation of the binding affinity.

  • Post-Docking Analysis:

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring poses.

    • Compare the binding modes of different derivatives to understand structure-activity relationships.

Pharmacophore Modeling: Identifying Essential Chemical Features

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a ligand to interact with a specific target.[6] This approach is particularly useful when the 3D structure of the target is unknown (ligand-based pharmacophore modeling) or for virtual screening of large compound databases.

Causality Behind the Protocol: The quality of a pharmacophore model is highly dependent on the quality and diversity of the input active compounds. A well-validated pharmacophore model can effectively filter large chemical libraries to identify novel scaffolds with the desired biological activity.

cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening A Active Ligands B Feature Identification (H-bond donor/acceptor, etc.) A->B C 3D Alignment B->C D Model Generation & Validation C->D F Pharmacophore-based Screening D->F E Compound Database E->F G Hit Compounds F->G

Caption: Ligand-based pharmacophore modeling and virtual screening workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with experimental activity data, QSAR models can predict the activity of new, untested compounds.

Causality Behind the Protocol: The predictive power of a QSAR model is heavily reliant on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested.

Table 1: Example of a QSAR Data Table for this compound Derivatives

Compound IDR1-substituentR2-substituentLogPMolecular WeightpIC50 (Experimental)pIC50 (Predicted)
BZD-01HH1.8177.166.26.1
BZD-02ClH2.5211.607.17.0
BZD-03OCH3H1.7207.196.56.6
BZD-04HCH32.1191.196.86.7
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of ligand-protein binding, MD simulations offer a dynamic view of the system over time.[8][9] By simulating the movements of atoms and molecules, MD can provide insights into the stability of the ligand-protein complex, conformational changes upon binding, and the role of water molecules in the binding process.

Causality Behind the Protocol: MD simulations are computationally expensive but provide a level of detail that is unattainable with other methods. They are particularly valuable for validating docking poses, understanding the mechanism of action of a drug, and calculating binding free energies.

Experimental Protocol: MD Simulation of a this compound-Protein Complex

  • System Preparation:

    • Start with the docked complex of the this compound derivative and the target protein.

    • Solvate the system in a box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the desired biological events.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interactions over time.

ADMET Prediction: Assessing Drug-likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models can assess these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles.[10]

Table 2: Predicted ADMET Properties for a Hypothetical this compound Derivative

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLowReduced potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
hERG InhibitionLow riskReduced cardiotoxicity potential
Ames MutagenicityNon-mutagenicLow carcinogenic potential

Case Study: Virtual Screening for Novel Inhibitors

To illustrate the practical application of these methodologies, consider a virtual screening campaign to identify novel this compound-based inhibitors of a specific kinase.

Start Start Database Large Compound Database Start->Database Pharmacophore Pharmacophore Screening Database->Pharmacophore Filter by key features Docking Molecular Docking (High-Throughput) Pharmacophore->Docking Rank by initial fit Refined Docking Molecular Docking (Precision) Docking->Refined Docking Re-rank with higher accuracy MD Molecular Dynamics Simulations Refined Docking->MD Assess stability ADMET ADMET Prediction MD->ADMET Predict drug-likeness Hits Prioritized Hits for Experimental Testing ADMET->Hits

Caption: A multi-step virtual screening workflow for identifying novel inhibitors.

This workflow demonstrates a hierarchical approach, starting with a rapid but less precise method (pharmacophore screening) to filter a large database, followed by progressively more accurate and computationally intensive methods to refine the selection of hit compounds.

Future Perspectives and Conclusion

The field of in silico drug discovery is continually evolving, with advancements in artificial intelligence and machine learning offering new opportunities for modeling the interactions of complex biological systems. For the this compound scaffold, these advanced computational approaches will undoubtedly accelerate the discovery of novel therapeutics.

This technical guide has provided a comprehensive framework for the in silico modeling of this compound interactions. By understanding the principles and practical applications of molecular docking, pharmacophore modeling, QSAR, molecular dynamics, and ADMET prediction, researchers can more effectively navigate the complex landscape of modern drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

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A Strategic Guide to the Toxicological Profiling of the 1,4-Benzoxazepine-3,5(2H,4H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold represents a compelling heterocyclic core for medicinal chemistry exploration. Its structural relationship to pharmacologically significant classes, such as the 1,4-benzodiazepines known for their central nervous system (CNS) activity, suggests a rich potential for developing novel therapeutics.[1][2] However, the journey from a promising chemical scaffold to a safe and effective drug candidate is contingent upon a rigorous and early assessment of its toxicological profile. The absence of extensive public data on this specific dione scaffold necessitates a structured, predictive, and systematic approach to identify and mitigate potential safety liabilities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a thorough toxicology profile for derivatives of the this compound core. Moving beyond a simple checklist, we will delve into the rationale behind each stage of evaluation, from initial computational predictions to definitive preclinical studies. The objective is to empower research teams to make data-driven decisions, de-risk candidates early in the discovery pipeline, and build a robust safety package for future clinical development. This integrated strategy, beginning with in silico methods and progressing through tiered in vitro and in vivo assays, is fundamental to modern drug development.[3][4]

Section 1: Foundational Safety Assessment: In Silico Profiling

Rationale: Before committing resources to chemical synthesis and biological testing, a comprehensive in silico (computational) assessment is an indispensable first step. These methods leverage vast databases of chemical and biological information to predict a compound's pharmacokinetic and toxicological properties, offering a rapid and cost-effective means to flag potential liabilities and prioritize analogues for synthesis.[4][5]

Initial Hazard Identification

The foundational knowledge for any new scaffold begins with globally harmonized system (GHS) classifications for the core structure itself. This provides a baseline understanding of intrinsic hazards.

  • This compound (CAS 14151-88-3):

    • H302: Harmful if swallowed (Acute toxicity, oral)[6]

    • H315: Causes skin irritation[6]

    • H319: Causes serious eye irritation[6]

    • H335: May cause respiratory irritation[6]

These initial warnings guide handling procedures and foreshadow potential issues that require careful experimental evaluation.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Profiling

A molecule's journey through the body dictates both its efficacy and its potential for toxicity. Web-based tools like SwissADME and pkCSM provide critical insights into these pharmacokinetic properties.[7]

Experimental Protocol: Predictive ADMET Analysis

  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the derivative of interest. For the parent scaffold, it is O=C1NC(=O)c2ccccc2OC1.

  • Platform Submission: Submit the SMILES string to a web server such as SwissADME or pkCSM.

  • Parameter Analysis: Analyze the output, focusing on key parameters that predict drug-likeness and potential liabilities.

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate status.

    • Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rule, and other drug-likeness filters.[8]

    • Medicinal Chemistry Alerts: Identification of Pan-Assay Interference Compounds (PAINS) or other structurally problematic fragments.

  • Data Consolidation: Compile the predicted data into a structured table for comparative analysis across multiple derivatives.

Data Presentation: Template for Predicted ADMET Properties

ParameterDerivative 1Derivative 2Desired RangeRationale
Physicochemical
MW ( g/mol )< 500Oral bioavailability
LogP< 5Solubility & Permeability Balance
HBD< 5Permeability
HBA< 10Permeability
Pharmacokinetics
GI AbsorptionHigh/LowHigh/LowHighOral Efficacy
BBB PermeantYes/NoYes/NoTarget DependentCNS vs. Peripheral Action
P-gp SubstrateYes/NoYes/NoNoAvoids Efflux
Drug-Likeness
Lipinski Violations0Oral Bioavailability
Predictive Toxicology Modeling

Beyond pharmacokinetics, dedicated computational tools can predict specific toxicological endpoints, providing crucial early warnings. Platforms like ProTox-3.0 and toxCSM utilize machine learning models trained on extensive toxicological datasets.[4][9]

Experimental Protocol: In Silico Toxicity Prediction

  • Input Structure: Use the SMILES string of the target molecule.

  • Platform Submission: Submit the structure to a predictive toxicology web server (e.g., ProTox-3.0).

  • Endpoint Analysis: Evaluate the predictions for key toxicological risks:

    • Acute Toxicity: Predicted LD50 (median lethal dose) and corresponding toxicity class.

    • Organ Toxicity: Warnings for hepatotoxicity (liver), cardiotoxicity, nephrotoxicity (kidney), etc.

    • Genotoxicity: Predictions for mutagenicity (e.g., Ames test outcome) and carcinogenicity.

    • Toxicological Pathways: Alerts for potential interaction with pathways like the aryl hydrocarbon receptor (AhR) or mitochondrial stress pathways.

  • Comparative Analysis: Systematically compare the predicted toxicity profiles of different derivatives to guide the selection of candidates with the lowest predicted risk.

Mandatory Visualization: In Silico Toxicology Workflow

InSilico_Workflow cluster_input Compound Design cluster_admet Pharmacokinetic Prediction cluster_tox Toxicity Prediction cluster_decision Decision Making Start Derivative SMILES String SwissADME SwissADME / pkCSM (ADME Prediction) Start->SwissADME ProTox ProTox-3.0 / toxCSM (Toxicity Prediction) Start->ProTox ADMET_Table ADMET Data Table SwissADME->ADMET_Table LogP, BBB, GI Abs. Decision Prioritize / Deprioritize for Synthesis ADMET_Table->Decision Tox_Table Toxicity Data Table ProTox->Tox_Table LD50, Organ Tox. Tox_Table->Decision

Caption: Workflow for initial in silico compound assessment.

Section 2: In Vitro Toxicological Evaluation

Rationale: Following computational screening, in vitro assays provide the first experimental validation of predicted toxicities. These cell-based assays are critical for confirming cytotoxic potential, identifying specific cellular liabilities, and adhering to the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.[10][11] Compounds that pass this stage proceed to more complex testing.[12]

Foundational Cytotoxicity Assay

This is the initial screen to determine the concentration at which a compound induces cell death. It establishes the concentration window for all subsequent in vitro assays.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Genotoxicity and Cardiotoxicity Screening

Two of the most significant liabilities that can terminate a drug development program are genotoxicity (potential to cause cancer) and cardiotoxicity (potential to cause fatal arrhythmias). Early screening is essential.

Data Presentation: Key In Vitro Safety Assays

AssayEndpoint MeasuredMethodologyAcceptance CriteriaRationale
Ames Test MutagenicityBacterial reverse mutation assayNegative (Non-mutagenic)Assesses potential to cause genetic mutations.[12]
Micronucleus Test ClastogenicityQuantifies chromosome damageNegative (Non-clastogenic)Evaluates potential for larger-scale DNA damage.
hERG Assay CardiotoxicityAutomated patch clamp on hERG-expressing cellsIC50 > 10 µM or >30x therapeutic CmaxAssesses risk of QT prolongation and arrhythmia.[9]
Hepatotoxicity Liver ToxicityHigh-content imaging of primary hepatocytesNo significant change in mitochondrial membrane potential or cell viabilityIdentifies direct toxicity to the primary organ of metabolism.

Mandatory Visualization: Tiered In Vitro Testing Strategy

InVitro_Workflow cluster_tier2 Tier 2: Critical Liability Screening Start Prioritized Compound (from in silico) Cytotoxicity Tier 1: Cytotoxicity Screen (e.g., MTT Assay on HepG2) Start->Cytotoxicity Decision1 IC50 > 10 µM? Cytotoxicity->Decision1 Genotox Genotoxicity (Ames, Micronucleus) Decision1->Genotox Yes Stop STOP or Redesign Decision1->Stop No Cardiotox Cardiotoxicity (hERG Assay) Genotox->Cardiotox Hepatotox Hepatotoxicity (Primary Hepatocytes) Cardiotox->Hepatotox Decision2 All Tier 2 Assays Negative? Hepatotox->Decision2 Proceed Proceed to In Vivo Studies Decision2->Proceed Yes Decision2->Stop No

Caption: Tiered strategy for in vitro toxicological evaluation.

Section 3: Preclinical In Vivo Toxicology

Rationale: After a compound demonstrates a favorable in vitro safety profile, in vivo studies in living organisms are required to understand its effects within a complex biological system.[13] These studies are essential for determining a safe starting dose in humans and are conducted under strict regulatory guidelines like Good Laboratory Practice (GLP).[3][14]

Acute Toxicity Study

The goal is to assess the effects of a single dose at various levels to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14]

Experimental Protocol: Acute Toxicity Study in Rodents

  • Animal Model: Use a standard rodent species (e.g., Wistar rats or CD-1 mice), with both male and female groups.

  • Dose Formulation & Administration: Formulate the test compound in a suitable vehicle. Administer a single dose via the intended clinical route (e.g., oral gavage, intravenous injection).[15]

  • Dose Escalation: Employ a dose escalation design, starting with a low dose and increasing it in subsequent cohorts until signs of toxicity are observed.

  • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and behavior at regular intervals for up to 14 days.[16]

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.

  • Endpoint Analysis: Determine the MTD and identify any dose-limiting toxicities and target organs.

Repeat-Dose Toxicity Study

This study evaluates the toxicological effects of the compound after repeated administration over a longer period (e.g., 14, 28, or 90 days), which is more representative of a clinical dosing regimen.

Data Presentation: Template for In Vivo Study Findings

Study TypeParameterObservationImplication
Acute Toxicity MTD (mg/kg)e.g., 500 mg/kgDefines the upper limit for single-dose safety.
Target Organse.g., Liver, KidneyIndicates organs needing close monitoring.
28-Day Repeat-Dose NOAEL (mg/kg/day)e.g., 50 mg/kg/dayNo Observed Adverse Effect Level; crucial for calculating human equivalent dose.
Clinical Chemistrye.g., Elevated ALT/ASTConfirms hepatotoxicity observed in histopathology.
Histopathologye.g., Centrilobular necrosisMicroscopic confirmation of tissue damage.
Toxicokinetics (TK) Exposure (AUC)e.g., 5000 ng*h/mL at NOAELLinks dose to systemic exposure, providing a margin of safety.[15]

Mandatory Visualization: Mechanistic Toxicity Pathway Example

Mechanistic_Pathway Compound 1,4-Benzoxazepine Derivative Metabolism CYP450 Metabolism in Hepatocyte Compound->Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Quinone Imine) Metabolism->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion ROS Increased ROS (Oxidative Stress) Reactive_Metabolite->ROS GSH_Depletion->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Caspase Activation -> Apoptosis Mito_Damage->Apoptosis Cell_Death Hepatocyte Death (Hepatotoxicity) Apoptosis->Cell_Death

Caption: Hypothetical pathway for drug-induced liver injury.

Conclusion

The toxicological assessment of a novel chemical scaffold like this compound is a dynamic, multi-faceted process that forms the bedrock of safe drug development. This guide outlines a logical, tiered progression from rapid in silico predictions to definitive in vivo studies. By integrating computational chemistry, in vitro cell biology, and preclinical animal studies, research teams can build a comprehensive understanding of a compound's safety profile. This systematic approach not only satisfies regulatory requirements but, more importantly, enables the early identification and mitigation of risks. It allows for the selection of candidates with the highest probability of success, ultimately accelerating the delivery of safe and effective medicines to patients.

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A Technical Guide to the Pharmacokinetic Profiling of Novel 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel 1,4-Benzoxazepine-3,5(2H,4H)-diones through Pharmacokinetic Understanding

The emergence of novel 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives represents a promising frontier in medicinal chemistry. This unique heterocyclic scaffold holds the potential for interaction with a variety of biological targets, suggesting a broad therapeutic applicability, potentially in areas such as neuroprotection and metabolic disorders.[1][2] However, the journey from a promising molecular structure to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. It is the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of a compound—that ultimately dictates its efficacy and safety.[3][4][5]

This in-depth technical guide provides a strategic framework for the comprehensive pharmacokinetic evaluation of novel this compound derivatives. As a Senior Application Scientist, the perspective offered herein emphasizes not just the execution of experimental protocols, but the rationale behind their selection and sequence. The aim is to empower researchers, scientists, and drug development professionals to de-risk their lead candidates early and make data-driven decisions to accelerate the path to clinical investigation. We will explore a tiered approach, beginning with high-throughput in vitro assays to inform structure-activity relationships (SAR) and concluding with definitive in vivo studies to characterize the complete pharmacokinetic profile.

Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework

Early-stage drug discovery is a process of iterative optimization. In vitro ADME assays are indispensable tools in this phase, offering rapid and cost-effective screening of compounds to identify potential liabilities before significant resources are invested.[6][7] For novel this compound derivatives, a battery of in vitro tests will form the foundation of our pharmacokinetic understanding.

Physicochemical Properties: The Genesis of Bioavailability

Before a compound can exert its therapeutic effect, it must first be in solution and capable of traversing biological membranes. Therefore, the initial characterization of our derivatives begins with fundamental physicochemical properties.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and erratic bioavailability. We will employ both kinetic and thermodynamic solubility assays to assess our compounds.

  • LogD7.4: The octanol-water distribution coefficient at physiological pH 7.4 provides an indication of a compound's lipophilicity. This property influences not only absorption but also distribution into tissues and potential for non-specific binding.

ParameterAssay TypeRationale
Aqueous Solubility Kinetic & ThermodynamicTo assess the dissolution rate and maximum concentration achievable in aqueous media, predicting potential for oral absorption.
Lipophilicity LogD7.4To understand the compound's partitioning behavior between aqueous and lipid environments, which impacts absorption, distribution, and off-target effects.
Absorption Potential: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is a primary hurdle. The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal barrier.[8][9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable supports in trans-well plates and cultured for approximately 21 days to form a differentiated monolayer with tight junctions and expressed transporters.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]

  • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at predetermined time points.[10]

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

  • Efflux Ratio: The ratio of Papp (B-A) to Papp (A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp).[9]

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (A) or Basolateral (B) side C->D E Incubate and sample from receiver side D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp (A-B) and Papp (B-A) F->G H Determine Efflux Ratio (Papp B-A / Papp A-B) G->H

Caco-2 Permeability Assay Workflow

Distribution Characteristics: Plasma Protein Binding

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[11] It is the unbound fraction of the drug that is free to distribute into tissues and interact with its target.[12] Therefore, determining the extent of plasma protein binding (PPB) is crucial.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device, which contains individual wells with a semipermeable membrane, is used.[13]

  • Incubation: The test compound is added to plasma in one chamber, and buffer is added to the adjacent chamber. The plate is sealed and incubated at 37°C until equilibrium is reached.[13]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.[11]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

AssayTechniqueRationale
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)To determine the fraction of the compound that is unbound in plasma and available for distribution and pharmacological activity.[12][13]
Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a major role in the biotransformation of xenobiotics.[14] Assessing the metabolic stability of our this compound derivatives in the presence of liver microsomes provides an early indication of their susceptibility to hepatic clearance.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of a NADPH regenerating system to support CYP enzyme activity.[17][18]

  • Time Course Incubation: The reaction is carried out at 37°C, and aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Reaction Termination: The reaction is stopped at each time point by the addition of a cold organic solvent, which also precipitates the proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

G cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare reaction mixture: Compound + Liver Microsomes + NADPH B Incubate at 37°C A->B C Sample at multiple time points B->C D Terminate reaction with cold organic solvent C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant for parent compound (LC-MS/MS) E->F G Plot % remaining vs. time F->G H Calculate in vitro t½ and CLint G->H

Liver Microsomal Stability Assay Workflow

Part 2: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the integrated ADME processes in a living organism.[19][20][21] These studies are typically conducted in rodent models (e.g., rats or mice) and provide the definitive pharmacokinetic parameters that will inform dose selection for efficacy and toxicology studies.

Study Design and Execution

A well-designed in vivo pharmacokinetic study will typically involve administering the this compound derivative via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Intravenous Administration: This route allows for the direct assessment of distribution and elimination, bypassing the absorption phase. Key parameters determined from IV administration include clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • Oral Administration: This route provides insights into the extent and rate of absorption. The key parameter obtained from oral administration is bioavailability (F), which is the fraction of the administered dose that reaches systemic circulation.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimation and Dosing: Male Sprague-Dawley rats are acclimated to the study conditions. The test compound is formulated in a suitable vehicle and administered via IV (bolus or infusion) and PO (gavage) routes at a predetermined dose.

  • Serial Blood Sampling: Blood samples are collected at specific time points post-dose from a cannulated vessel or via sparse sampling.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters.[19]

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total exposure of the drug over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-life The time required for the plasma concentration of a drug to decrease by half.
Bioavailability FThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Part 3: Data Integration and Interpretation: Guiding Drug Development Decisions

The ultimate goal of pharmacokinetic profiling is to generate a comprehensive dataset that informs the progression of a drug candidate. By integrating the data from our in vitro and in vivo studies, we can build a holistic understanding of the ADME properties of our novel this compound derivatives.

G cluster_integration Integrated Pharmacokinetic Assessment InVitro In Vitro ADME Data (Solubility, Permeability, PPB, Metabolic Stability) PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling InVitro->PBPK InVivo In Vivo PK Data (Cmax, Tmax, AUC, CL, Vd, t½, F) InVivo->PBPK Decision Go/No-Go Decision & Lead Optimization PBPK->Decision

Data Integration for Decision Making

Physiologically based pharmacokinetic (PBPK) modeling can be a powerful tool to integrate in vitro data and physiological parameters to simulate the in vivo behavior of a compound.[4][21] This can help in predicting human pharmacokinetics and designing clinical trials.

Conclusion: A Roadmap to Clinical Success

The pharmacokinetic profiling of novel this compound derivatives is a critical and multifaceted endeavor. By employing a systematic and rationale-driven approach, from early in vitro screening to definitive in vivo studies, we can effectively characterize the ADME properties of these promising compounds. This comprehensive understanding will not only guide lead optimization and candidate selection but also lay a solid foundation for successful preclinical and clinical development. The methodologies and strategies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this novel chemical class.

References

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  • Brodie, B. B. (1967). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed, 24(5), 799-808. [Link]

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  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

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  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

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  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

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  • National Cancer Institute's Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Al-Obaid, A. M., et al. (2020). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. [Link]

  • Adebayo, J. O., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC - NIH. [Link]

  • Dymshits, G. M., et al. (2022). Pharmacokinetics of the bradykinin antagonist derivative 1,4-benzodiazepin-2-one in the experiment. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PubMed Central. [Link]

  • Griffin, C. E., et al. (2023). Benzodiazepine Pharmacokinetics. StatPearls. [Link]

  • Kumar, R., & Singh, P. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Wujec, M., & Paneth, A. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Chemistry of Heterocyclic Compounds, 57(4), 363-373. [Link]

  • Yoshikawa, S., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]

  • Google Patents.
  • Gangloff, A. R., et al. (2013). Discovery of novel benzo[b][3][4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. PubMed. [Link]

  • Martínez, A., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - PubMed Central. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action for 1,4-Benzoxazepine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including neuroprotective and anticancer effects.[1][2][3] However, the precise mechanism of action (MoA) for the parent compound, 1,4-benzoxazepine-3,5(2H,4H)-dione, remains largely uncharacterized in public literature. This guide provides a comprehensive, multi-phase strategic framework for elucidating its molecular targets and downstream biological effects. As a Senior Application Scientist, this document moves beyond a simple listing of techniques; it provides the scientific rationale behind the proposed experimental cascade, ensuring that each step logically informs the next, creating a self-validating pathway from initial hypothesis generation to in vivo proof-of-concept. The methodologies detailed herein are designed to be robust, reproducible, and aligned with modern drug discovery standards.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The foundational step in any MoA study for a novel compound is to identify its direct molecular binding partners without preconceived bias. A multi-pronged approach combining label-free and affinity-based methods is recommended to maximize the probability of success and provide orthogonal validation.[4][5]

The Rationale for a Dual-Pronged Approach

Initiating target identification with parallel, conceptually different strategies mitigates the risk of method-specific artifacts. Label-free methods, such as the Cellular Thermal Shift Assay (CETSA), assess target engagement in a native cellular context without modifying the compound, thus preserving its authentic binding properties.[6][7] Concurrently, affinity-based methods, while requiring chemical modification of the compound, can be powerful tools for isolating binding partners from complex biological mixtures.[8][9]

Table 1: Comparison of Primary Target Identification Strategies

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10][11]Label-free; confirms intracellular target engagement; applicable in vivo.[6]Requires a specific antibody for detection (Western Blot) or advanced proteomics (MS-CETSA).
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins.[9]Can identify novel or unexpected targets; does not require a specific antibody.Compound modification may alter binding; risk of identifying non-specific binders.[4]
Kinobeads Profiling Competitive binding between the free compound and immobilized broad-spectrum kinase inhibitors.[12][13]Specifically screens a large portion of the kinome; highly sensitive.[14]Primarily identifies ATP-competitive binders; may miss allosteric modulators.
Experimental Workflow: Target Identification

The following diagram outlines the strategic workflow for Phase 1, integrating parallel screening funnels that converge for hit validation.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Label-Free Approaches cluster_2 Affinity-Based Approach start This compound cetsa Cellular Thermal Shift Assay (MS-CETSA) start->cetsa kinobeads Kinobeads Kinome Profiling start->kinobeads synthesis Synthesize Biotinylated Probe start->synthesis ms_analysis Mass Spectrometry Data Analysis (Identify Putative Targets) cetsa->ms_analysis kinobeads->ms_analysis pulldown Affinity Pull-Down & LC-MS/MS synthesis->pulldown pulldown->ms_analysis validation Hit List Triangulation & Validation ms_analysis->validation phase2 Proceed to Phase 2: Target Validation validation->phase2 G cluster_0 Phase 2: Target Validation cluster_1 Functional Characterization cluster_2 Biophysical Confirmation start Validated Hit List (from Phase 1) recombinant Obtain Recombinant Target Protein start->recombinant enzyme_assay Enzyme Kinetic Assay (Determine IC50/EC50) recombinant->enzyme_assay spr Surface Plasmon Resonance (SPR) (Determine Kd, Kon, Koff) recombinant->spr data_integration Integrate Functional & Binding Data enzyme_assay->data_integration spr->data_integration phase3 Proceed to Phase 3: Cellular Mechanism data_integration->phase3

Caption: Workflow for validating and characterizing target interaction.

Detailed Protocol: Enzyme Kinetic Assay (Hypothetical Kinase Target)

Principle: An enzyme assay measures the rate of an enzymatic reaction to determine how a compound affects the enzyme's activity. [15][16]This protocol is essential for confirming inhibition or activation and determining potency (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (validated target).

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., containing MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ for measuring ADP production).

    • This compound, serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound at various concentrations (e.g., 10 µM to 10 pM) or vehicle (DMSO) to the wells.

    • Add 2.5 µL of a 2x enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure the product formation using the detection reagent according to the manufacturer's protocol (e.g., luminescence measurement).

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a known potent inhibitor or no enzyme).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example IC50 Data Summary

Compound Target Kinase IC50 (nM) Curve Hill Slope
This compoundKinase X150-1.1
Staurosporine (Control)Kinase X5-1.0

Phase 3: Delineating the Cellular Mechanism

With a validated target, the focus shifts to understanding how the compound-target interaction translates into a cellular phenotype. This involves confirming target engagement in cells and mapping the downstream signaling consequences.

Rationale for Pathway Analysis

Confirming that the compound engages the target in a cellular environment at relevant concentrations is paramount. [17]Furthermore, understanding which signaling pathways are modulated downstream of the target provides the crucial link between molecular interaction and the observed biological effect (e.g., apoptosis, cell cycle arrest).

Detailed Protocol: Reporter Gene Assay

Principle: Reporter gene assays are used to study the regulation of gene expression and measure the activation of signal transduction pathways. [18][19]A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor. A change in luminescence indicates modulation of the pathway upstream of the transcription factor. [20] Methodology:

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with a reporter plasmid construct containing a transcription factor response element (e.g., NF-κB, AP-1, STAT3) driving the expression of firefly luciferase. Co-transfect with a constitutively expressed Renilla luciferase plasmid for normalization.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with a dose-response of this compound for a specified time (e.g., 6-24 hours).

    • Include appropriate positive and negative controls (e.g., a known activator/inhibitor of the pathway).

  • Lysis and Luminescence Measurement:

    • Lyse the cells using the assay buffer provided in a dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control. A decrease in signal suggests the compound inhibits the pathway, while an increase suggests activation.

Phase 4: In Vivo Target Validation and Efficacy

The final phase of a preclinical MoA investigation is to determine if the compound can engage its target in a living organism and produce a therapeutic effect. This requires establishing a relationship between pharmacokinetics (PK) and pharmacodynamics (PD). [21][22]

Rationale for PK/PD Integration

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is essential for translating preclinical findings. [23]A successful drug must achieve sufficient exposure at the target site to engage the target and drive a biological response. [24][25]

Experimental Design: Xenograft Efficacy Study

Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents. [26][27][28] Methodology:

  • Model Establishment:

    • Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing and Monitoring:

    • Randomize mice into treatment groups (e.g., vehicle control, compound at multiple dose levels, positive control).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

    • Measure tumor volumes with calipers 2-3 times per week. Monitor body weight as a measure of general toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study (or at intermediate time points), collect tumor and plasma samples.

    • Analyze plasma for drug concentration to determine PK parameters.

    • Prepare tumor lysates to measure target engagement (e.g., via ex vivo CETSA) and downstream biomarker modulation (e.g., phosphorylation of a substrate via Western Blot or IHC).

  • Data Analysis:

    • Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI).

    • Correlate drug exposure (PK) with target modulation and anti-tumor efficacy (PD).

G cluster_0 PK/PD Relationship in an Efficacy Model cluster_1 Pharmacokinetics (PK) 'What the body does to the drug' cluster_2 Pharmacodynamics (PD) 'What the drug does to the body' dose Administer Compound to Tumor-Bearing Mouse pk_node Measure Drug Concentration in Plasma (Exposure) dose->pk_node Absorption & Distribution pd_node1 Measure Target Engagement in Tumor (e.g., CETSA) dose->pd_node1 Target Site Interaction correlation Establish Exposure-Response Relationship pk_node->correlation pd_node2 Measure Downstream Biomarker Modulation pd_node1->pd_node2 pd_node3 Measure Tumor Growth Inhibition (Efficacy) pd_node2->pd_node3 pd_node3->correlation

Sources

Methodological & Application

Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione from Salicylamide: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Significance of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring, imparts conformational flexibility, allowing for effective interaction with a range of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory properties. The target molecule, 1,4-benzoxazepine-3,5(2H,4H)-dione, serves as a crucial intermediate for the synthesis of more complex derivatives, making a reliable and well-understood synthetic route to this compound highly valuable for the drug development community.

This application note details a robust and reproducible two-step protocol for the synthesis of this compound from salicylamide. The described methodology is grounded in established chemical principles and provides a clear, step-by-step guide for researchers.

Proposed Synthetic Pathway: A Two-Step Approach

The direct conversion of salicylamide to this compound is not a commonly reported transformation. Therefore, a more chemically intuitive and experimentally validated two-step approach is proposed. This pathway involves an initial N-acylation of salicylamide with chloroacetyl chloride to form an intermediate, 2-chloro-N-(2-hydroxybenzoyl)acetamide. This is followed by an intramolecular cyclization of the intermediate to yield the desired this compound.

Synthetic Pathway Salicylamide Salicylamide Intermediate 2-chloro-N-(2-hydroxybenzoyl)acetamide Salicylamide->Intermediate Step 1: N-Acylation (Chloroacetyl chloride, Base) FinalProduct This compound Intermediate->FinalProduct Step 2: Intramolecular Cyclization (Base)

Figure 1: Proposed two-step synthesis of this compound from salicylamide.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(2-hydroxybenzoyl)acetamide

Rationale: This step involves the acylation of the amide nitrogen of salicylamide with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The choice of a suitable solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction.

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylamide (1 equivalent) in the chosen solvent (DCM or THF).

  • Cool the flask to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to this compound

Rationale: The second step is an intramolecular Williamson ether synthesis, where the phenoxide ion, generated by the deprotonation of the hydroxyl group of the intermediate, acts as a nucleophile and displaces the chloride ion from the adjacent carbon, leading to the formation of the seven-membered ring.

Materials:

  • 2-chloro-N-(2-hydroxybenzoyl)acetamide (from Step 1)

  • Sodium hydride (NaH) or another strong base like potassium carbonate

  • Anhydrous Dimethylformamide (DMF) or THF as solvent

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-N-(2-hydroxybenzoyl)acetamide (1 equivalent) in the same anhydrous solvent.

  • After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation: Summary of Reaction Parameters

ParameterStep 1: N-AcylationStep 2: Intramolecular Cyclization
Key Reagents Salicylamide, Chloroacetyl chloride, Pyridine2-chloro-N-(2-hydroxybenzoyl)acetamide, Sodium Hydride
Solvent Dichloromethane (DCM) or THFDimethylformamide (DMF) or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 75 - 85%60 - 70%

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several in-process checks and final product characterization:

  • Reaction Monitoring: The progress of both reaction steps should be meticulously monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Intermediate Characterization: The intermediate, 2-chloro-N-(2-hydroxybenzoyl)acetamide, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure before proceeding to the next step.

  • Final Product Validation: The final product, this compound, must be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the amide and ketone).

    • Melting Point Analysis: To assess the purity of the final compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Reaction Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization Salicylamide_N Salicylamide (Amide Nitrogen) Intermediate_Formation Intermediate Formation (Nucleophilic Acyl Substitution) Salicylamide_N->Intermediate_Formation Chloroacetyl_Cl Chloroacetyl Chloride (Electrophilic Carbonyl) Chloroacetyl_Cl->Intermediate_Formation Intermediate_OH Intermediate (Phenolic Hydroxyl) Phenoxide Phenoxide Ion (Nucleophile) Intermediate_OH->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Intramolecular_Attack Intramolecular Nucleophilic Attack Phenoxide->Intramolecular_Attack Final_Product This compound Intramolecular_Attack->Final_Product Chloride Displacement

Figure 2: Mechanistic overview of the two-step synthesis.

References

  • General Synthesis of Benzoxazepines: While a direct protocol from salicylamide is not readily available, numerous sources describe the synthesis of the benzoxazepine core. For foundational knowledge, refer to comprehensive reviews on the synthesis of seven-membered heterocyclic rings.
  • N-Acylation of Amides: The N-acylation reaction is a fundamental transformation in organic chemistry.
  • Intramolecular Williamson Ether Synthesis: This cyclization step is a variation of the classic Williamson ether synthesis. Detailed mechanisms and examples can be found in advanced organic chemistry literature and journals such as the Journal of Organic Chemistry or Tetrahedron Letters. For a general overview of the Williamson ether synthesis, see: Organic Chemistry, 2nd ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren. While a direct URL to a specific page is not feasible, this textbook is a standard reference. A similar online resource can be found at LibreTexts: [Link].

Synthesis of Substituted 1,4-Benzoxazepine-3,5(2H,4H)-diones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Benzoxazepine-3,5(2H,4H)-diones in Medicinal Chemistry

The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticonvulsant, and neuroleptic properties. The dione substitution pattern at the 3- and 5-positions of the 1,4-benzoxazepine ring system creates a unique pharmacophore with potential for diverse molecular interactions. The strategic placement of substituents on the aromatic ring and at the nitrogen atom allows for the fine-tuning of physicochemical properties and biological targets. This guide provides detailed protocols for the synthesis of substituted 1,4-benzoxazepine-3,5(2H,4H)-diones, offering researchers a practical resource for accessing this important class of compounds.

Core Synthetic Strategies

The synthesis of 1,4-benzoxazepine-3,5(2H,4H)-diones is primarily achieved through a two-step sequence involving the preparation of an N-substituted salicylamide intermediate, followed by an intramolecular cyclization to form the seven-membered ring. This approach allows for the introduction of diversity at both the aromatic ring and the nitrogen atom of the benzoxazepine system.

Protocol 1: Synthesis of N-Substituted 1,4-Benzoxazepine-3,5(2H,4H)-diones from Salicylamides

This protocol outlines the most common and versatile approach to the synthesis of N-substituted 1,4-benzoxazepine-3,5(2H,4H)-diones, starting from readily available salicylamides. The synthesis proceeds in two key steps: O-alkylation of the salicylamide with an α-haloacetate, followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate

This step involves the O-alkylation of a substituted salicylamide with ethyl bromoacetate. The phenolic hydroxyl group of the salicylamide is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

Experimental Protocol:

  • Reagents and Solvents:

    • Substituted Salicylamide (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of the substituted salicylamide in anhydrous DMF or acetone, add potassium carbonate or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and commonly used base for this type of O-alkylation. For less reactive salicylamides, a stronger base like sodium hydride may be necessary to achieve complete deprotonation.

  • Solvent: DMF and acetone are excellent polar aprotic solvents for this reaction, as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution.

  • Inert Atmosphere: The use of an inert atmosphere is particularly important when using a strong, moisture-sensitive base like sodium hydride to prevent its decomposition.

Step 2: Intramolecular Cyclization to form N-Substituted 1,4-Benzoxazepine-3,5(2H,4H)-dione

The second step involves a base-catalyzed intramolecular cyclization of the ester intermediate. The amide N-H is deprotonated by a strong base, and the resulting anion attacks the ester carbonyl group, leading to the formation of the seven-membered ring and the elimination of ethanol.

Experimental Protocol:

  • Reagents and Solvents:

    • Ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate (1.0 eq)

    • Sodium ethoxide (NaOEt) (1.5 eq) or Potassium tert-butoxide (t-BuOK) (1.5 eq)

    • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate in anhydrous ethanol or THF under an inert atmosphere.

    • Add sodium ethoxide or potassium tert-butoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1N HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium ethoxide or potassium tert-butoxide is required to deprotonate the amide nitrogen, which is less acidic than the phenolic hydroxyl group.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the ester and the base.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

Visualization of Protocol 1 Workflow

Protocol1_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start1 Substituted Salicylamide product1 Ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate start1->product1 DMF or Acetone, 60-80 °C reagent1 Ethyl bromoacetate, Base (K₂CO₃ or NaH) start2 Ethyl 2-((2-carbamoyl-substituted-phenyl)oxy)acetate product2 N-Substituted this compound start2->product2 Anhydrous Ethanol or THF, Reflux reagent2 Strong Base (NaOEt or t-BuOK)

Caption: Workflow for the synthesis of N-substituted 1,4-benzoxazepine-3,5(2H,4H)-diones.

Protocol 2: One-Pot Synthesis from Salicylamide

While a stepwise approach offers better control and purification of intermediates, a one-pot synthesis can be more time and resource-efficient. This protocol combines the O-alkylation and cyclization steps into a single reaction vessel.

Experimental Protocol:

  • Reagents and Solvents:

    • Salicylamide (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Sodium hydride (NaH) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF, add a solution of salicylamide in anhydrous THF dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Add ethyl bromoacetate dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench the excess NaH with a few drops of ethanol, followed by the addition of water.

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Strong Base in Excess: Sodium hydride is used in excess to ensure the deprotonation of both the phenolic hydroxyl and the amide nitrogen in the same pot.

  • One-Pot Efficiency: This approach avoids the isolation and purification of the intermediate ester, which can save time and reduce material loss. However, it may lead to lower overall yields and more complex purification challenges.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various substituted 1,4-benzoxazepine-3,5(2H,4H)-diones using Protocol 1.

EntrySubstituent on SalicylamideSubstituent on NitrogenOverall Yield (%)
1HH65-75
25-ChloroH60-70
35-NitroH55-65
4HMethyl70-80
5HBenzyl68-78

Yields are approximate and can vary based on reaction scale and purification efficiency.

Mechanistic Insights

The key to the successful synthesis of the this compound core is the intramolecular cyclization of the N-substituted salicylamide intermediate. This reaction is a classic example of an intramolecular nucleophilic acyl substitution.

Visualization of the Reaction Mechanism

Mechanism reactant Intermediate (Ester) anion Amide Anion reactant->anion + B⁻ - BH base Base (B⁻) cyclization Intramolecular Attack anion->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral product Product + EtO⁻ tetrahedral->product

Caption: General mechanism of the base-catalyzed intramolecular cyclization.

The reaction is initiated by the deprotonation of the amide nitrogen by a strong base. The resulting amide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the stable seven-membered dione ring.

Troubleshooting and Considerations

  • Low Yields in O-alkylation: If the O-alkylation step gives low yields, consider using a stronger base (e.g., NaH instead of K₂CO₃) or a more reactive alkylating agent. Ensure that all reagents and solvents are anhydrous.

  • Incomplete Cyclization: If the cyclization step is sluggish or incomplete, ensure that a sufficiently strong and anhydrous base is used in an appropriate solvent. Increasing the reaction temperature or time may also be beneficial.

  • Side Reactions: Potential side reactions include the hydrolysis of the ester intermediate if moisture is present, and intermolecular reactions if the concentration of the substrate is too high.

  • Purification Challenges: The final products are often crystalline solids and can be purified by recrystallization. If column chromatography is necessary, a careful selection of the eluent system is crucial to achieve good separation.

Conclusion

The protocols detailed in this guide provide a robust and versatile framework for the synthesis of substituted 1,4-benzoxazepine-3,5(2H,4H)-diones. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access a wide range of analogs for applications in drug discovery and medicinal chemistry. The ability to introduce substituents at various positions of the scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents.

References

  • Daidone, G., Raffa, D., Plescia, S., Matera, M., Caruso, A., Leone, V., & Amico-Roxas, M. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Farmaco, 44(5), 465-473. [Link]

  • Imramovský, A., Férriz, J. M., Pauk, K., Krátký, M., & Vinsová, J. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides. Journal of Combinatorial Chemistry, 12(4), 414-416. [Link]

  • Soliman, L. N., Badran, M. M., & Khalifa, M. (1977). Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials. Die Pharmazie, 32(6), 323-325. [Link]

  • Al-Hiary, Y. M. (2012). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180-189. [Link]

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. [Link]

  • Fülöp, F., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1][2]-hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 10, 2594-2602. [Link]

Sources

"using 1,4-benzoxazepine-3,5(2H,4H)-dione in anticancer drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Harnessing the 1,4-Benzoxazepine-3,5(2H,4H)-dione Scaffold for Novel Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless pursuit of novel therapeutic agents to combat cancer remains a cornerstone of medicinal chemistry. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. The 1,4-benzoxazepine core is one such scaffold, with its derivatives showing a wide array of biological activities.[1][2] This application note provides a comprehensive guide to leveraging the this compound substructure in the design and evaluation of new anticancer drug candidates. We will detail synthetic protocols, in vitro and in vivo evaluation methodologies, and strategies for elucidating the mechanism of action, with a focus on kinase inhibition and induction of DNA damage.

Introduction: The Rationale for this compound in Oncology

The global burden of cancer necessitates the continuous development of innovative and effective chemotherapeutic agents.[1] A key strategy in modern drug discovery is the exploration of heterocyclic compounds, which form the core of many existing drugs. The 1,4-benzoxazepine scaffold has emerged as a structure of significant interest due to its versatile biological profile, including neuroprotective and anticancer properties.[1][3]

Derivatives of the broader 2H-benzo[b][4][5]oxazin-3(4H)-one family, to which our core structure belongs, have demonstrated potent activity against a range of human cancer cell lines, including lung, breast, and colon cancer.[6] Mechanistic studies suggest these compounds can exert their anticancer effects through diverse pathways, such as the inhibition of critical signaling kinases like PI3K/mTOR and TNIK, induction of apoptosis, cell cycle arrest, and provocation of DNA damage.[6][7] The rigid, planar nature of the benzoxazepine core is thought to facilitate interactions with biological targets, such as intercalating into DNA or binding to the ATP-binding pocket of kinases.[6][8] This guide provides the foundational protocols to synthesize, screen, and characterize novel derivatives of this compound for their potential as next-generation anticancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives is accessible through established organic chemistry methodologies. A common and efficient route begins with readily available starting materials like salicylamide.[9] The true power of this scaffold lies in the ability to introduce chemical diversity at various positions to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

The synthesis typically involves a multi-step process that begins with the formation of the core heterocyclic ring, followed by functionalization. This allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization A Salicylamide / 2-Aminophenol Derivatives C Cyclization Reaction A->C B Chloroacetyl Chloride / Alkynones B->C D 1,4-Benzoxazepine-3,5-dione Core C->D Purification E Alkylation / Acylation / Coupling Reactions D->E G Final Compound Library E->G Purification & Characterization F Diverse Functional Groups (e.g., Triazoles, Purines) F->E

Caption: General workflow for synthesis of 1,4-benzoxazepine-3,5-dione derivatives.

Protocol: Synthesis of a Model Derivative

This protocol describes a representative synthesis adapted from literature precedents for related structures.[9][10]

Objective: To synthesize a model N-substituted this compound derivative.

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Synthesis of the Core Ring:

    • To a solution of salicylamide (1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water. The precipitate formed is the crude this compound.

    • Filter the solid, wash with water, and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.

  • N-Alkylation for Derivatization:

    • To a solution of the synthesized core (1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add the desired substituted benzyl bromide (1.2 eq) to the mixture.

    • Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the final compound using silica gel column chromatography.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

In Vitro Anticancer Evaluation

Once a library of compounds is synthesized, the first critical step is to assess their anticancer activity in vitro using cultured human cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and high-throughput method to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data for a Hypothetical Derivative (Compound BZ-42)

Cell LineCancer TypeIC₅₀ (µM)[6][11]
A549Lung Carcinoma7.59
HCT-116Colon Carcinoma4.87
MCF-7Breast Adenocarcinoma12.3
BEAS-2BNormal Lung Bronchial> 50

This table demonstrates the desired outcome: potent activity against cancer cells with selectivity over normal cells.

Apoptosis Induction Analysis

A hallmark of many successful anticancer drugs is the ability to induce programmed cell death, or apoptosis. This can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target and signaling pathway is crucial for rational drug development. For benzoxazepine derivatives, kinase inhibition and DNA damage are prominent reported mechanisms.[4][6][7]

Kinase Inhibition

Many cancers are driven by aberrant kinase activity. Compounds based on the 1,4-benzoxazepine scaffold have been identified as potent inhibitors of kinases in pathways like Wnt/β-catenin (targeting TNIK) and PI3K/mTOR.[6][7]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled TNIK TNIK Frizzled->TNIK Activates BetaCatenin β-catenin TNIK->BetaCatenin Phosphorylates & Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Compound Benzoxazepine Derivative Compound->TNIK Inhibits

Caption: Inhibition of the Wnt/β-catenin pathway via TNIK by a benzoxazepine derivative.

Protocol: Western Blot for Pathway Modulation

This protocol verifies if the compound inhibits a specific signaling pathway inside the cell.

  • Protein Extraction: Treat cancer cells (e.g., HCT116 for Wnt pathway) with the test compound at its IC₅₀ for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin as a loading control).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the levels of phosphorylated or downstream proteins (e.g., c-Myc) with compound treatment indicates successful pathway inhibition.

DNA Damage Induction

The planar structure of some benzoxazepine derivatives allows them to intercalate into DNA or inhibit enzymes like topoisomerase, leading to DNA damage and triggering cell death.[6][8] A key marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γ-H2AX).

Validation: An increase in γ-H2AX protein levels, detectable by Western blot or immunofluorescence, serves as a reliable indicator of DNA damage.[11] This provides a self-validating system: if the compound is hypothesized to cause DNA damage, this marker must be upregulated.

In Vivo Preclinical Evaluation

Promising in vitro results must be validated in a living organism. The tumor xenograft mouse model is a standard for assessing the in vivo efficacy of novel anticancer compounds.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into groups (e.g., n=8-10 per group): Vehicle control, positive control (a standard-of-care drug), and test compound groups at different doses (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer the compound daily via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) percentage.

Table 2: Example In Vivo Efficacy Data for Compound BZ-42 in an HCT116 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle-1540 ± 210-+2.5
Compound BZ-4230725 ± 15053-1.8
Compound BZ-42100380 ± 9575-4.5
Positive Control20450 ± 11071-8.2

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. This data suggests a dose-dependent antitumor effect with acceptable toxicity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency and selectivity. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives, from initial cytotoxicity screening to in vivo efficacy studies and MoA elucidation.

Future work should focus on optimizing the lead compounds to improve their pharmacokinetic profiles (ADME) and reduce potential off-target toxicities. Advanced studies could include kinome-wide screening to identify novel targets, investigation of synergistic effects with existing therapies, and the development of biomarkers to identify patient populations most likely to respond to these new agents.

References

  • Title: Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Source: Google Patents.
  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H) - NIH. Source: National Institutes of Health. URL:

  • Title: Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][5]imidazo[1,2-d][4][5]oxazepine and Benzo[f]benzo[3][5]oxazolo[3,2-d][4][5]oxazepine Derivatives. Source: SciELO. URL:

  • Title: Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Source: PubMed.
  • Title: Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Source: PubMed.
  • Title: Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Source: PubMed.
  • Title: this compound | C9H7NO3 | CID 726630. Source: PubChem.
  • Title: (PDF) Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Source: ResearchGate. URL:

  • Title: Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][5]imidazo[1,2-d][4][5]oxazepine and Benzo[f]benzo[3][5]oxazolo[3,2-d][4][5]oxazepine Derivatives. Source: SciELO. URL:

  • Title: Synthesis of this compound from Salicylamide. Source: ResearchGate.
  • Title: Discovery of 3,4-Dihydrobenzo[ f][4][5]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Source: PubMed. URL:

  • Title: Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • Title: Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Source: PubMed.
  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: Journal of Pharmaceutical Research International.
  • Title: 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Source: PubMed Central.

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Application Notes and Protocols for the Development of CNS-Depressant Drugs Using 1,4-Benzoxazepine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel Central Nervous System (CNS) depressant agents with improved safety and efficacy profiles is a cornerstone of modern neuropharmacology. The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold presents a promising, yet underexplored, chemical framework for the development of such agents. This guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals. It details the synthesis, in vitro screening, in vivo evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on this core structure. The protocols herein are designed to be self-validating, incorporating critical insights into the causality behind experimental choices to facilitate a robust and logical drug discovery cascade.

Introduction: The Rationale for a New Scaffold

For decades, benzodiazepines have been the mainstay for treating conditions requiring CNS depression, such as anxiety, insomnia, and seizures.[1] Their mechanism, the positive allosteric modulation of the GABA-A receptor, is highly effective.[2] However, their utility is often hampered by side effects including tolerance, dependence, and cognitive impairment.[1] This necessitates the exploration of new chemical scaffolds that may interact with the GABA-A receptor or other CNS targets with greater selectivity and a more favorable therapeutic window.

The this compound structure, a heterocyclic compound featuring a fusion of a benzene ring and an oxazepine dione ring[3], offers a unique three-dimensional architecture. It shares some structural similarities with benzodiazepines but possesses distinct electronic and conformational properties.[4][5] This guide outlines a systematic approach to harness this scaffold for the discovery of next-generation CNS depressants.

Section 1: The Drug Discovery Workflow

A successful CNS drug discovery program follows a logical progression from initial concept to preclinical candidate. The workflow for this compound derivatives is a multi-stage process designed to efficiently identify and optimize lead compounds.

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization Synthesis Scaffold Synthesis Derivatization Derivative Library (Vary R-groups) Synthesis->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Binding Primary Screen: GABA-A Receptor Binding Assay Purification->Binding Test Compounds Toxicity Counter Screen: Neuronal Cytotoxicity Assay Binding->Toxicity Locomotor Behavioral Screen 1: Open Field Test (Sedation) Toxicity->Locomotor Active, Non-toxic Hits Motor Behavioral Screen 2: Rota-rod Test (Motor Impairment) Locomotor->Motor Hypnotic Behavioral Screen 3: Pentobarbital-Induced Sleep Test Motor->Hypnotic SAR Structure-Activity Relationship (SAR) Analysis Hypnotic->SAR In Vivo Data ADME ADME/Tox Profiling (In Silico & In Vitro) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Derivatization Iterative Redesign

Caption: High-level workflow for the development of this compound CNS depressants.

Section 2: Synthesis of the Core Scaffold and Derivatives

The synthetic accessibility of a scaffold is paramount for a successful medicinal chemistry campaign. The this compound core can be efficiently synthesized from commercially available starting materials.

Protocol 1: Synthesis of this compound

Rationale: This protocol is based on the cyclization of an N-substituted salicylamide, providing a reliable and scalable route to the core scaffold.[6] The choice of chloroacetyl chloride allows for the introduction of a key electrophilic center, facilitating the final intramolecular cyclization.

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • Pyridine (or another suitable non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Standard glassware for organic synthesis, including a round-bottom flask, condenser, and addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reagents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate, brine, silica gel)

Step-by-Step Procedure:

  • N-Chloroacetylation of Salicylamide:

    • Dissolve salicylamide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq).

    • Add chloroacetyl chloride (1.1 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(2-hydroxyphenyl)-2-chloroacetamide.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Intramolecular Cyclization:

    • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a separate flask.

    • Dissolve the N-(2-hydroxyphenyl)-2-chloroacetamide product from the previous step in anhydrous DMF.

    • Slowly add the solution of the acetamide to the NaH suspension at 0 °C. Vigorous hydrogen gas evolution will be observed.

    • After gas evolution ceases, heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the final product.

    • Filter the crude this compound, wash with water, and dry.

  • Purification:

    • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivative Synthesis: To generate a library for SAR studies, substitutions can be made on the salicylamide starting material (e.g., 5-chloro-salicylamide, 4-methoxy-salicylamide) to introduce R-groups onto the benzene ring of the final scaffold.

Section 3: In Vitro Evaluation Protocols

The initial screening phase aims to identify compounds that interact with the desired biological target and are not overtly toxic to neuronal cells.

Hypothesized Mechanism of Action

Given the structural relationship to benzodiazepines, the primary hypothesis is that this compound derivatives will act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.

Caption: Hypothesized mechanism: The compound binds to the benzodiazepine site, enhancing GABA's effect and increasing chloride influx, leading to neuronal hyperpolarization (inhibition).

Protocol 2: GABA-A Radioligand Binding Assay

Rationale: This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor. It is a competitive assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Flumazenil). A lower IC50 value indicates higher binding affinity. This is a critical first step to validate our primary mechanistic hypothesis.

Materials:

  • Rat or mouse whole brain tissue (cortex or cerebellum is ideal)

  • [³H]-Flumazenil (Radioligand)

  • Diazepam or Clonazepam (Positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid

  • Homogenizer, refrigerated centrifuge, and scintillation counter

Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.

    • Resuspend the resulting pellet (P2 membrane fraction) in fresh buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in a known volume of assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add:

      • 50 µL Assay Buffer

      • 50 µL [³H]-Flumazenil (at a final concentration near its Kd, e.g., 1-2 nM)

      • 50 µL of test compound dilution (ranging from 0.1 nM to 100 µM) or control.

      • 50 µL of the membrane preparation (e.g., 100-200 µg protein).

    • For non-specific binding (NSB) wells, use a high concentration of a non-labeled competitor like Diazepam (10 µM).

    • For total binding (B₀) wells, add vehicle (DMSO) instead of a test compound.

    • Incubate the plate for 60-90 minutes at 4 °C.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to sit for at least 4 hours.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)]).

  • Plot the % Inhibition against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Section 4: In Vivo Preclinical Assessment

Compounds that demonstrate high affinity for the target and low in vitro toxicity must be evaluated in living systems to confirm their CNS-depressant effects. These tests assess sedative, anxiolytic, and muscle-relaxant properties.[7][8][9]

Protocol 3: Open Field Test (OFT)

Rationale: The OFT is a classic behavioral test used to assess general locomotor activity and anxiety-like behavior in rodents.[8][9] A CNS depressant is expected to decrease locomotor activity (distance traveled, rearing frequency) without inducing overt motor toxicity. This provides the first indication of a sedative effect in vivo.

Materials:

  • Open field arena (e.g., a 40x40 cm square box with high walls), typically made of a non-reflective material.

  • Video camera mounted above the arena and tracking software (e.g., EthoVision, ANY-maze).

  • Test animals (e.g., male Swiss albino mice).

  • Test compounds, vehicle control (e.g., saline with 5% DMSO, 5% Tween 80), and positive control (e.g., Diazepam, 1 mg/kg).

Step-by-Step Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30 minutes for i.p. administration.

  • Testing:

    • Gently place a single mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using the video tracking system.

    • Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Collection: The software will automatically track and quantify key parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Rearing Count: Number of times the animal stands on its hind legs (exploratory behavior).

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

Data Analysis:

  • Compare the mean values of the measured parameters for the test compound groups against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A significant decrease in total distance traveled and rearing count indicates a sedative or CNS depressant effect.

Protocol 4: Rota-rod Test

Rationale: This test is the gold standard for assessing motor coordination and muscle relaxation.[7][9] CNS depressants, particularly at higher doses, can impair coordination. This assay helps to define the therapeutic window between the desired sedative effect and undesirable motor impairment.

Materials:

  • Rota-rod apparatus (a rotating rod with adjustable speed).

  • Test animals, vehicle, and controls as in the OFT.

Step-by-Step Procedure:

  • Training:

    • On the day before the experiment, train the mice to stay on the rota-rod at a low, constant speed (e.g., 4-5 RPM) for at least 60 seconds. Repeat this 2-3 times for each mouse. Only mice that successfully complete the training are used.

  • Dosing: On the test day, administer the compound/vehicle as described for the OFT.

  • Testing:

    • At the time of peak drug effect (e.g., 30 minutes post-i.p. injection), place the mouse on the rotating rod.

    • The rod is typically set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall (the time the mouse remains on the rod). A cutoff time (e.g., 300 seconds) is usually set.

    • Repeat the test 2-3 times for each animal with a short rest period in between.

Data Analysis:

  • Calculate the average latency to fall for each animal.

  • Compare the mean latencies between the treated groups and the vehicle control group using a one-way ANOVA.

  • A significant decrease in the latency to fall indicates motor impairment.

Section 5: Structure-Activity Relationship (SAR) Analysis

SAR is an iterative process that links the chemical structure of the compounds to their biological activity. By systematically modifying the this compound scaffold and observing the impact on in vitro and in vivo performance, the properties of the lead compound can be optimized.[10][11]

Logical Approach to SAR:

  • Identify Modification Points: The benzene ring is the most accessible point for modification. Positions C6, C7, C8, and C9 can be substituted with various groups to probe electronic and steric effects.

  • Synthesize Analogs: Create a small, focused library of derivatives with varying substituents (e.g., electron-donating groups like -OCH₃, electron-withdrawing groups like -Cl, -CF₃, and bulky groups like -tBu).

  • Screen and Analyze: Test all analogs in the established in vitro and in vivo assays.

  • Correlate and Iterate: Analyze the data to identify trends. For example, does adding an electron-withdrawing group at C7 increase binding affinity? Does a bulky group at C8 reduce motor impairment? Use these insights to design the next generation of compounds.

Hypothetical SAR Data Table
Compound IDR-Group (at C7)GABA-A Ki (nM)Open Field (% Reduction in Locomotion)Rota-rod (% Decrease in Latency to Fall)
LEAD-001 -H150.535%10%
LEAD-002 -Cl45.255%25%
LEAD-003 -OCH₃210.820%5%
LEAD-004 -CF₃25.165%60%
LEAD-005 -CH₃125.740%15%

Analysis of Hypothetical Data: From this table, a clear trend emerges: electron-withdrawing groups (Cl, CF₃) at the C7 position appear to enhance binding affinity and CNS depressant activity. However, the highly potent trifluoromethyl group (LEAD-004) also induces significant motor impairment, suggesting a poor therapeutic window. The chloro-substituted compound (LEAD-002) offers a better balance of increased potency and manageable side effects, making it a more promising candidate for further optimization.

Section 6: Next Steps: ADME & Pharmacokinetics

Once a lead candidate with good potency and an acceptable safety profile is identified, its pharmacokinetic properties must be evaluated. This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME).[12] For a CNS drug, the most critical parameter is its ability to cross the blood-brain barrier (BBB).[13] Early in vitro assays (e.g., Caco-2 for permeability, microsomal stability for metabolism) and subsequent in vivo pharmacokinetic studies are essential to ensure the compound can reach its target in the brain at therapeutic concentrations.[14]

Conclusion

The this compound scaffold represents a viable and exciting starting point for the discovery of novel CNS depressants. By employing the systematic workflow and detailed protocols outlined in this guide—from rational synthesis and targeted in vitro screening to robust in vivo behavioral assessment and iterative SAR analysis—research teams can efficiently navigate the early stages of the drug discovery process. This integrated approach provides the foundation needed to identify promising preclinical candidates that may one day offer safer and more effective therapeutic options for patients in need.

References

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Application Notes & Protocols for Investigating 1,4-Benzoxazepine-3,5(2H,4H)-dione as a Novel Antimicrobial and Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine core structure is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, anticonvulsant, and antipsychotic properties.[1][2] Emerging evidence also points towards the potential of this scaffold in developing new antimicrobial and anti-inflammatory agents.[2][3] The 1,4-benzoxazepine-3,5(2H,4H)-dione moiety, in particular, presents a unique chemical architecture that warrants thorough investigation for its therapeutic potential. The presence of lactam and ketone functionalities suggests potential interactions with a variety of biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial and anti-inflammatory properties of this compound and its analogs. The protocols outlined herein are designed to be robust and self-validating, incorporating essential controls and detailed procedural steps to ensure data integrity and reproducibility.

Part 1: Antimicrobial Activity Profiling

A critical first step in characterizing a novel compound is to determine its spectrum of antimicrobial activity. The following protocols are designed to establish the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4][5][6] The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of a potential new antibiotic.[7]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 1,4-Benzoxazepine-3,5-dione Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., tetracycline, ampicillin)

  • Spectrophotometer

  • Sterile saline (0.9%)

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in sterile DMSO to a final concentration of 10 mg/mL. Vortex to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[7]

  • Assay Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • This will create a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include the following controls on each plate:

      • Positive Control: A row with a known antibiotic.

      • Negative (Growth) Control: Wells containing only MHB and the bacterial inoculum.

      • Sterility Control: Wells containing only MHB.

      • Vehicle Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5][7]

Data Presentation: Example MIC Data Table
Bacterial StrainGram StainThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus ATCC 25923Positive161
Bacillus subtilis ATCC 6633Positive322
Escherichia coli ATCC 25922Negative644
Pseudomonas aeruginosa ATCC 27853Negative>1288

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of numerous diseases. The following assays are designed to evaluate the anti-inflammatory potential of this compound by examining its effects on key inflammatory mediators and pathways.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[8][9] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]

Experimental Workflow:

Anti_inflammatory_NO_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 Macrophages in 96-well Plate Compound_Treatment Pre-treat Cells with 1,4-Benzoxazepine-3,5-dione Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant Griess_Reaction Mix Supernatant with Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Standard_Curve Generate Nitrite Standard Curve Calculate_NO Calculate Nitrite Concentration Standard_Curve->Calculate_NO Determine_IC50 Determine IC50 Value Calculate_NO->Determine_IC50

Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compound at various concentrations.

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[8][12]

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Important Consideration: Cytotoxicity Assay It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed reduction in NO production is not due to compound-induced cell death.

Inhibition of Cyclooxygenase (COX) Enzymes

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[13][14] Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Commercially available colorimetric or ELISA-based assay kits can be used to assess the inhibitory activity of the test compound on both COX-1 and COX-2 isoforms.[14][15][16][17]

Protocol Outline (using a commercial colorimetric kit):

  • Reagent Preparation: Prepare all buffers, heme, and enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions.[14]

  • Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Inhibitor Incubation: Add the assay buffer, heme, enzyme, and various concentrations of this compound to the inhibitor wells. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[17]

  • Reaction Termination and Detection: Stop the reaction after a defined period and add the developing reagents to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantification of Pro-inflammatory Cytokines

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory response.[3][18][19] The levels of these cytokines in the supernatant of LPS-stimulated macrophages can be accurately quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]

Protocol Outline (using commercial ELISA kits):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

  • Sample Incubation: Add the cell culture supernatants (from the NO assay or a parallel experiment) and a series of known cytokine standards to the coated wells. The cytokine in the sample will bind to the capture antibody.

  • Detection Antibody: After washing, add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.[18][21]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.[18]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Reaction Termination and Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to determine the concentration of the cytokine in the experimental samples.

Data Presentation: Example Anti-inflammatory Data Table
AssayParameterThis compoundDexamethasone (Positive Control)
NO ProductionIC50 (µM)25.510.2
COX-1 InhibitionIC50 (µM)>100-
COX-2 InhibitionIC50 (µM)45.80.5
TNF-α ReleaseIC50 (µM)30.18.7
IL-6 ReleaseIC50 (µM)28.99.5

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of the antimicrobial and anti-inflammatory properties of this compound. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of infection and inflammation, and structure-activity relationship (SAR) studies to optimize the therapeutic potential of this promising scaffold.

References

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  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520. [Link]

  • Nchinda, A. T., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12(1), 1-7. [Link]

  • Liu, Y., et al. (2022). Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus. Communications Chemistry, 5(1), 1-10. [Link]

  • Brenna, D., et al. (2019). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Catalysts, 9(10), 843. [Link]

  • PubChem. (n.d.). 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. [Link]

  • Wikipedia. (n.d.). Barbiturate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1][16]-hydride shift cyclization reaction. RSC advances, 12(55), 35687-35699. [Link]

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Application Notes & Protocols: High-Throughput Screening for Modulators of Apoptosis Among 1,4-Benzoxazepine-3,5(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine-3,5(2H,4H)-dione core structure represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the development of novel therapeutics. Analogs of related heterocyclic structures, such as 1,4-benzodiazepine-2,5-diones, have demonstrated significant biological activities, including potent anticancer effects by inducing cell cycle arrest and apoptosis.[1] Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[2]

Specifically, the executioner caspases (caspase-3 and caspase-7) are critical cysteine-aspartic proteases that, when activated, orchestrate the systematic dismantling of the cell.[3] Consequently, identifying small molecules that can modulate caspase activity is a promising strategy for drug discovery.[4] This guide provides a detailed, field-proven framework for the high-throughput screening (HTS) of this compound analog libraries to identify and validate novel modulators of caspase-mediated apoptosis.

Guiding Principle: A Multi-Tiered Screening Cascade for Robust Hit Identification

A successful HTS campaign relies on more than a single assay; it requires a logical progression of experiments to systematically identify potent and specific compounds while eliminating false positives. We present a three-tiered screening cascade designed to maximize efficiency and confidence in hit validation.

  • Primary Screen (Biochemical): A direct, target-based biochemical assay to identify compounds that inhibit recombinant executioner caspase activity. This is a rapid and cost-effective method to find initial hits with direct target engagement.

  • Secondary Screen (Cell-Based): A lytic, cell-based assay to confirm that primary hits are cell-permeable and retain their inhibitory activity on endogenous caspases within a cellular environment.

  • Confirmatory Screen (Phenotypic): A high-content, image-based assay to provide orthogonal validation by confirming that hit compounds induce the morphological hallmarks of apoptosis, ensuring the observed activity translates to the desired cellular phenotype.

This funneling approach, illustrated below, ensures that resources are focused on the most promising candidates at each stage.

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (1,4-Benzoxazepine-3,5-dione Analogs) Primary_Screen Primary Screen: Biochemical Caspase-3 Inhibition Assay (Fluorescence-Based) Compound_Library->Primary_Screen ~10,000s compounds Secondary_Screen Secondary Screen: Cell-Based Caspase-3/7 Activity Assay (Luminescence-Based) Primary_Screen->Secondary_Screen ~100s hits Confirmatory_Screen Confirmatory Screen: High-Content Apoptosis Assay (Nuclear Condensation) Secondary_Screen->Confirmatory_Screen ~50s confirmed hits Validated_Hits Validated Hits for SAR Studies Confirmatory_Screen->Validated_Hits ~1-10 lead scaffolds

Caption: A three-tiered HTS cascade for hit identification and validation.

PART I: Primary Screen – Biochemical Caspase-3 Inhibition Assay

Principle of the Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified, recombinant caspase-3. The assay utilizes a synthetic peptide substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which is specifically recognized and cleaved by active caspase-3. In its intact form, the fluorophore (AMC) is quenched. Upon cleavage, the free AMC molecule fluoresces brightly when excited at ~360 nm, with an emission maximum at ~460 nm. Inhibitors will prevent this cleavage, resulting in a reduced fluorescence signal. This fluorescence-based approach is highly sensitive and ideal for HTS formats.[5]

Experimental Protocol: Biochemical Caspase-3 Assay

ParameterDescription
Plate Format 384-well, black, low-volume, non-binding surface
Assay Buffer 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
Enzyme Recombinant Human Caspase-3, final concentration 1 nM
Substrate Ac-DEVD-AMC, final concentration 10 µM
Test Compounds 10 µM final concentration (from 10 mM DMSO stock)
Positive Control Ac-DEVD-CHO (a known caspase-3 inhibitor), 1 µM final
Negative Control DMSO vehicle, 0.1% final concentration
Incubation 30 minutes at 37°C
Detection Fluorescence Plate Reader (Ex: 360 nm, Em: 460 nm)

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 10 nL of test compounds (from 10 mM DMSO stocks) into the appropriate wells of the 384-well assay plate. Add 10 nL of Ac-DEVD-CHO to positive control wells and 10 nL of DMSO to negative control (100% activity) and no-enzyme (0% activity) wells.

  • Enzyme Addition: Prepare an enzyme solution of 2 nM Caspase-3 in cold assay buffer. Add 5 µL of this solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer without enzyme to the no-enzyme control wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution of 20 µM Ac-DEVD-AMC in assay buffer. Add 5 µL of this solution to all wells to initiate the enzymatic reaction. The final volume will be 10 µL.

  • Reaction Incubation: Mix the plate gently for 1 minute. Incubate at 37°C for 30 minutes, protected from light.

  • Signal Detection: Read the fluorescence intensity using a plate reader with the specified excitation and emission wavelengths.

Data Analysis and Validation:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation.[6] Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl|

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS
0 to 0.5Marginal assay, may require optimization
< 0Unacceptable assay

Compounds demonstrating ≥50% inhibition are typically selected as "hits" for progression to the secondary screen.

PART II: Secondary Screen – Cell-Based Caspase-Glo® 3/7 Assay

Principle of the Assay

This assay confirms the activity of primary hits in a cellular context. It measures the combined activity of caspase-3 and caspase-7 in cultured cells that have been induced to undergo apoptosis. The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to caspase activity and is a reliable indicator of apoptosis.[3] The use of luminescence minimizes interference from autofluorescent library compounds.

Experimental Protocol: Cell-Based Caspase Activity

ParameterDescription
Cell Line HeLa or Jurkat cells (known to undergo robust apoptosis)
Plate Format 384-well, white, solid-bottom, tissue-culture treated
Seeding Density 5,000 cells/well
Apoptosis Inducer Staurosporine, 1 µM final concentration
Test Compounds 10 µM final concentration (or dose-response)
Assay Reagent Caspase-Glo® 3/7 Reagent (Promega) or similar
Incubation 3 hours (compound + inducer)
Detection Luminescence Plate Reader

Step-by-Step Methodology:

  • Cell Plating: Dispense 20 µL of cell suspension (2.5 x 10⁵ cells/mL) into each well of the 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 5 µL of 5X concentrated test compounds to the appropriate wells.

  • Apoptosis Induction: Immediately after compound addition, add 5 µL of 6X concentrated Staurosporine to all wells except the no-inducer control wells. Add 5 µL of media to the no-inducer wells.

  • Incubation: Mix the plate gently and incubate for 3 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent and the assay plate to room temperature. Add 30 µL of the reagent to each well.

  • Signal Development: Mix on a plate shaker for 2 minutes and incubate at room temperature for 30 minutes, protected from light.

  • Signal Detection: Read the luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition of the staurosporine-induced caspase signal. Compounds that confirm their activity in this cell-based format are advanced to the final confirmatory screen.

PART III: Confirmatory Screen – High-Content Imaging of Apoptosis

Principle of the Assay

This phenotypic assay provides orthogonal evidence of apoptosis by visualizing morphological changes in the nucleus. During apoptosis, chromatin condenses, causing the nucleus to shrink and become intensely stained by DNA dyes like Hoechst 33342.[7] High-content screening (HCS) platforms automate the image acquisition and analysis, allowing for the quantification of the percentage of apoptotic cells in a population. This method validates that the caspase inhibition observed previously translates to a functional, anti-apoptotic cellular outcome.

HCS_Workflow Start Plate Cells & Treat with Compound + Apoptosis Inducer Stain Fix and Stain Cells (Hoechst 33342 for Nuclei) Start->Stain Image Automated Microscopy (Image Acquisition) Stain->Image Analyze Image Analysis Software Image->Analyze Segment 1. Segment Nuclei Analyze->Segment Measure 2. Measure Intensity & Size Segment->Measure Classify 3. Classify Phenotypes (Healthy vs. Apoptotic) Measure->Classify Output Data Output: % Apoptotic Cells Classify->Output

Caption: Workflow for high-content analysis of nuclear condensation.

Experimental Protocol: Nuclear Condensation Assay

ParameterDescription
Cell Line A549 or similar adherent cell line
Plate Format 384-well, black, optical-bottom, tissue-culture treated
Reagents Staurosporine (inducer), Hoechst 33342 (nuclear stain), Paraformaldehyde (fixative)
Incubation 6 hours (compound + inducer)
Detection High-Content Imaging System

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate 2,500 A549 cells per well and incubate overnight. Treat with compounds and staurosporine as described in the secondary screen protocol, but incubate for 6 hours.

  • Fixation: Carefully remove the culture medium and add 20 µL of 4% paraformaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization & Staining: Wash wells twice with PBS. Add 20 µL of PBS containing 0.1% Triton X-100 and 1 µg/mL Hoechst 33342. Incubate for 10 minutes at room temperature, protected from light.

  • Washing: Wash wells three times with PBS. Leave 20 µL of PBS in each well for imaging.

  • Image Acquisition: Acquire images using an HCS platform, capturing the Hoechst channel (DAPI filter set).

  • Image Analysis: Use the instrument's software to identify all nuclei. Define two populations based on nuclear intensity and size: "Healthy" (larger, dimmer nuclei) and "Apoptotic" (smaller, intensely bright nuclei). Calculate the percentage of apoptotic cells for each well.

Hit Validation:

A compound is considered a validated hit if it demonstrates dose-dependent inhibition of staurosporine-induced caspase activity in the secondary assay and a corresponding dose-dependent reduction in the percentage of apoptotic cells in the high-content assay. These compounds are now prioritized for detailed structure-activity relationship (SAR) studies.

References

  • A novel high throughput screening assay for HCV NS3 serine protease inhibitors. (n.d.). PubMed. [Link]

  • Assay development and high-throughput screening of caspases in microfluidic format. (n.d.). PubMed. [Link]

  • Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. (2005). National Center for Biotechnology Information. [Link]

  • Protease Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A class of allosteric caspase inhibitors identified by high-throughput screening. (2012). PubMed. [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). MDPI. [Link]

  • An activation-based high throughput screen identifies caspase-10 inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021). Taylor & Francis Online. [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). PubMed. [Link]

  • High Throughput Screening. (2024). Axcelead Drug Discovery Partners, Inc. [Link]

  • A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. (2012). National Center for Biotechnology Information. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2020). National Center for Biotechnology Information. [Link]

  • An activation-based high throughput screen identifies caspase-10 inhibitors. (2020). bioRxiv. [Link]

  • Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. (2012). PLOS One. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2014). PLOS One. [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016). Briefings in Bioinformatics. [Link]

  • Activity-Based Profiling of Proteases. (2014). Annual Reviews. [Link]

  • Using Protease Assays for Accurate Protease Detection. (2015). G-Biosciences. [Link]

  • Recent developments in protease activity assays and sensors. (2017). Analyst. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2015). National Center for Biotechnology Information. [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). PubMed. [Link]

  • Novel 1,3-oxazepine-4,7-dione derivatives with antimicrobial anticancer and corrosion inhibition potential. (2026). ResearchGate. [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][5][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. (2022). ResearchGate. [Link]

  • Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. (2012). PubMed. [Link]

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Application Notes and Protocols for 1,4-Benzoxazepine-3,5(2H,4H)-dione as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-benzoxazepine core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including neuroprotective and anticancer properties. While much of the research has focused on complex derivatives, the parent compound, 1,4-benzoxazepine-3,5(2H,4H)-dione, presents an intriguing opportunity as a chemical probe to explore fundamental cellular processes. Structurally analogous compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, have recently been identified as potent inhibitors of protein synthesis with significant antitumor activity.[1][2] This precedent provides a strong rationale for investigating this compound as a tool to probe the machinery of protein synthesis and its impact on cell fate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a chemical probe. We will explore its application in cell-based assays to elucidate its potential mechanism of action, focusing on its effects on cell viability, cell cycle progression, and protein synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₉H₇NO₃PubChem[3]
Molecular Weight 177.16 g/mol PubChem[3]
CAS Number 14151-88-3PubChem[3]
XLogP3-AA 0.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Topological Polar Surface Area 55.4 ŲPubChem[3]
Safety and Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.PubChem[3]

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the activity of structurally related 1,4-benzodiazepine-2,5-diones, we hypothesize that this compound may act as an inhibitor of protein synthesis. This inhibition would lead to a cascade of downstream cellular events, including cell cycle arrest and ultimately, apoptosis. The following diagram illustrates this proposed mechanism of action.

Proposed_Mechanism_of_Action Probe This compound Ribosome Ribosome Probe->Ribosome Inhibition? Protein_Synthesis Protein Synthesis Cell_Cycle_Proteins Reduced Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Protein_Synthesis->Cell_Cycle_Proteins Reduced levels Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound action.

Application Notes: A Versatile Tool for Cellular Investigation

As a chemical probe, this compound can be employed in a variety of cell-based assays to dissect its biological effects.

  • Screening for Anticancer Activity: The probe can be used in high-throughput screens to identify cancer cell lines that are sensitive to its cytotoxic effects.

  • Investigating Protein Synthesis Inhibition: It can serve as a tool to study the cellular consequences of inhibiting protein synthesis, providing insights into the roles of specific proteins in various cellular processes.

  • Elucidating Mechanisms of Cell Cycle Control: By observing how the probe affects cell cycle progression, researchers can gain a better understanding of the checkpoints and regulatory proteins involved.

  • Validating Novel Drug Targets: If the probe is found to have a specific molecular target, it can be used to validate that target for therapeutic intervention.

Experimental Protocols

The following protocols provide a step-by-step guide to investigating the effects of this compound on cultured cells.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Assays Perform Parallel Assays Treatment->Assays MTT Cell Viability (MTT Assay) Assays->MTT Flow Cell Cycle Analysis (Flow Cytometry) Assays->Flow SUnSET Protein Synthesis (SUnSET Assay) Assays->SUnSET Data Data Acquisition and Analysis MTT->Data Flow->Data SUnSET->Data Interpretation Interpretation of Results and Hypothesis Refinement Data->Interpretation

Caption: Workflow for investigating the cellular effects of the probe.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.[4][5][6][7]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.[8][9][10][11]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[8]

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[8]

  • Incubate the cells at 4°C for at least 30 minutes (can be stored for up to 2 weeks).[8]

  • Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[8]

  • Wash the cells twice with PBS.[8]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.[10]

  • Analyze the samples using a flow cytometer.

Protocol 3: Protein Synthesis Measurement using SUnSET Assay

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[12][13][14][15][16]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Puromycin stock solution (1 mg/mL in water)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-puromycin antibody

  • Appropriate secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • During the last 10-30 minutes of the treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[16]

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with an anti-puromycin antibody.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the puromycin signal using a chemiluminescence substrate.

  • Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain like Ponceau S).[13]

Data Analysis and Interpretation

  • MTT Assay: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Cell Cycle Analysis: Use flow cytometry software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] A significant increase in the percentage of cells in a particular phase suggests cell cycle arrest at that point.

  • SUnSET Assay: Quantify the intensity of the puromycin signal in each lane using densitometry software. A decrease in the puromycin signal in treated cells compared to the control indicates an inhibition of global protein synthesis.

Troubleshooting

ProblemPossible CauseSolution
High variability in MTT assay Uneven cell seeding, edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
No cell cycle arrest observed Compound concentration is too low or incubation time is too short.Perform a dose-response and time-course experiment.
Weak or no signal in SUnSET assay Insufficient puromycin concentration or incubation time. Inactive anti-puromycin antibody.Optimize puromycin concentration and incubation time for your cell line. Use a fresh, validated antibody.
Compound precipitates in culture medium Poor solubility.Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the medium is low (typically <0.5%).

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Li, N., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891–14915. [Link]

  • SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. (2019). Bio-protocol, 9(12), e3279. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Iowa Flow Cytometry Facility. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Li, N., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Ravi, V., et al. (2020). Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay. Current Protocols in Molecular Biology, 133(1), e127. [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Goodman, C. A., & Hornberger, T. A. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. Exercise and sport sciences reviews, 41(2), 107–115. [Link]

  • Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 9(7), 1746-1759. [Link]

  • Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method to monitor protein synthesis. Nature methods, 6(4), 275-277. [Link]

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Application Notes and Protocols for the Scalable Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 1,4-benzoxazepine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The dione derivative, specifically 1,4-benzoxazepine-3,5(2H,4H)-dione, serves as a crucial intermediate in the synthesis of more complex molecules in medicinal chemistry. The development of a robust, efficient, and scalable synthetic methodology is paramount for advancing research and enabling potential commercialization.

This document provides a detailed guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and address the practical challenges encountered during process scale-up. The protocols described herein are designed to be self-validating, with integrated analytical checkpoints to ensure process control and product quality.

Strategic Approach to Scalable Synthesis

The successful transition from a bench-scale procedure to a large-scale manufacturing process requires careful consideration of multiple factors. While several synthetic routes to benzoxazepine derivatives exist, many are not amenable to scale-up due to hazardous reagents, extreme reaction conditions, or complex purification procedures.

Our selected approach is a two-step synthesis commencing from readily available and cost-effective starting materials: Salicylamide and Chloroacetyl chloride . This strategy is advantageous for its convergence, operational simplicity, and avoidance of protecting group chemistry. A potential pathway involves the reaction of salicylamide with chloroacetyl chloride followed by an intramolecular cyclization.[1]

Comparative Analysis of Potential Synthetic Routes
RouteStarting MaterialsKey StepsAdvantagesScalability Challenges
Route 1 (Selected) Salicylamide, Chloroacetyl ChlorideN-acylation, Intramolecular CyclizationHigh atom economy, readily available materials, moderate conditions.Potential for exotherm during acylation, HCl gas evolution, requires robust pH control during cyclization.
Route 2 2-Aminophenol, Diethyl MalonateCondensation, CyclizationUtilizes common building blocks.High temperatures often required, potential for side-product formation, purification can be difficult.
Route 3 Anthranilic Acid DerivativesMulti-step synthesis to form N-carbamoylmethylanthranilic acids, then cyclization.[2][3]Well-documented for analogous benzodiazepine systems.Longer synthetic sequence, potentially lower overall yield, may require protecting groups.

The chosen route (Route 1) offers the most pragmatic balance of efficiency, cost, and operational feasibility for scaling up the synthesis of the target molecule.

Process Chemistry and Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis proceeds through two distinct chemical transformations.

Step 1: N-Acylation of Salicylamide

The first step is a nucleophilic acyl substitution where the nitrogen atom of salicylamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

The second step involves an intramolecular cyclization. The phenoxide, formed by deprotonation of the hydroxyl group of the intermediate N-(chloroacetyl)salicylamide, acts as a nucleophile. It attacks the electrophilic carbon bearing the chlorine atom, displacing it in an SN2 reaction to form the seven-membered ring of the this compound.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization Salicylamide Salicylamide Intermediate N-(2-hydroxybenzoyl)-2-chloroacetamide Salicylamide->Intermediate + Chloroacetyl Chloride ChloroacetylChloride Chloroacetyl Chloride Base1 Base (e.g., Pyridine) Phenoxide Phenoxide Intermediate Intermediate->Phenoxide + Base Base2 Strong Base (e.g., NaH) Product This compound Phenoxide->Product Intramolecular SN2 Cl_ion Cl⁻

Caption: Reaction mechanism for the two-step synthesis.

Detailed Protocols and Scale-Up Considerations

This section provides a step-by-step protocol for the synthesis of this compound, with specific notes on adapting the process for larger scales.

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors with overhead stirring, temperature control (heating/cooling jackets), and ports for reagent addition and nitrogen blanketing.

  • Reagents: Salicylamide, Chloroacetyl chloride, Pyridine, Sodium Hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

  • Analytical: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Protocol: Synthesis of N-(2-hydroxybenzoyl)-2-chloroacetamide (Intermediate)
  • Reactor Setup: Charge a clean, dry reactor with Salicylamide (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 L/kg of salicylamide). Begin agitation and inert the reactor with a nitrogen atmosphere.

  • Initial Cooling: Cool the resulting slurry to 0-5 °C.

  • Base Addition: Slowly add Pyridine (1.1 eq) to the reactor, maintaining the internal temperature below 10 °C.

  • Acylation: Add Chloroacetyl chloride (1.05 eq) dropwise via an addition funnel over 1-2 hours.

    • Scale-Up Note: This addition is exothermic. Careful control of the addition rate is crucial to maintain the temperature below 15 °C. A robust cooling system is essential. The evolution of HCl gas will be captured by the pyridine, forming pyridinium hydrochloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC until consumption of salicylamide is >99%.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (5 L/kg of salicylamide).

    • Perform a solvent swap to Ethyl Acetate by distillation.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. The product can often be used in the next step without further purification.

Protocol: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge a separate, dry, and inerted reactor with a 60% dispersion of Sodium Hydride (2.2 eq) in anhydrous THF (15 L/kg of intermediate).

    • Safety Critical: Sodium hydride is highly reactive and flammable. Handle under a nitrogen atmosphere. Personnel must be properly trained in handling pyrophoric reagents.

  • Intermediate Addition: Dissolve the crude intermediate from the previous step in anhydrous THF (5 L/kg) and add it slowly to the NaH suspension at 0-5 °C.

    • Scale-Up Note: This addition is highly exothermic due to the acid-base reaction and will generate hydrogen gas. The reactor must be equipped with adequate venting to a safe location. The addition rate must be carefully controlled to manage the exotherm and gas evolution.

  • Cyclization Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C for 6-12 hours.

  • Reaction Monitoring: Monitor the formation of the product and disappearance of the intermediate by HPLC.

  • Quenching and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Safety Critical: Very slowly and carefully quench the excess NaH by the dropwise addition of isopropanol, followed by water. This is a highly exothermic process with vigorous hydrogen evolution.

    • Acidify the aqueous layer to pH 3-4 with 2M HCl.

    • Extract the product with Ethyl Acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification:

    • The crude product is a solid. It can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the final product with >98% purity.

Visualizing the Experimental Workflow

G start Start charge_reagents1 Charge Salicylamide, THF to Reactor 1 start->charge_reagents1 cool1 Cool to 0-5 °C charge_reagents1->cool1 add_pyridine Add Pyridine cool1->add_pyridine add_chloroacetyl Add Chloroacetyl Chloride (Exotherm & Gas Control) add_pyridine->add_chloroacetyl react1 Stir at RT for 4-6h add_chloroacetyl->react1 monitor1 HPLC Monitoring react1->monitor1 workup1 Aqueous Work-up & Solvent Swap monitor1->workup1 >99% conversion isolate_intermediate Isolate Crude Intermediate workup1->isolate_intermediate add_intermediate Add Intermediate Solution (Exotherm & H2 Venting) isolate_intermediate->add_intermediate charge_reagents2 Charge NaH, THF to Reactor 2 (Inert Atmosphere) charge_reagents2->add_intermediate react2 Heat to 40-50 °C for 6-12h add_intermediate->react2 monitor2 HPLC Monitoring react2->monitor2 quench Quench Excess NaH (Safety Critical) monitor2->quench >98% conversion extraction Acidify & Extract quench->extraction purification Recrystallization extraction->purification final_product Final Product: 1,4-Benzoxazepine-3,5-dione purification->final_product

Caption: Scalable workflow for this compound synthesis.

Process Optimization and Troubleshooting

ParameterRecommended RangeJustification / Impact on Scale-UpTroubleshooting
Step 1: Temp. 0-15 °CControls exotherm during acylation, preventing side reactions and degradation. Critical for safety.High Temp: Formation of impurities. Solution: Improve cooling efficiency, slow addition rate.
Step 2: Base NaH, NaOMe, K₂CO₃NaH is effective but poses safety risks on a large scale. Alternatives like Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) can be considered to mitigate H₂ evolution risk.Incomplete Reaction: Insufficient base or inactive base. Solution: Use fresh, high-quality base; consider a stronger base or higher temperature if using a weaker one like K₂CO₃.
Solvents THF, 2-MeTHF, DMFTHF is excellent for solubility but has a low boiling point. 2-MeTHF is a greener alternative. DMF can be used for cyclization with carbonate bases but is harder to remove.Poor Solubility: Slurry becomes too thick to stir. Solution: Increase solvent volume.
Water Content Anhydrous conditionsCritical for Step 2 as water will quench the sodium hydride.Low Yield in Step 2: Presence of moisture. Solution: Ensure all reagents and solvents are rigorously dried.

Conclusion

The synthetic route and protocols detailed in this guide present a robust and scalable method for the production of this compound. By understanding the underlying chemical principles and paying close attention to the critical process parameters and safety considerations, researchers and drug development professionals can confidently scale this synthesis from the laboratory to pilot plant and beyond. The implementation of in-process analytical controls is essential for ensuring a consistent, high-quality, and safe manufacturing process.

References

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]

  • Stanisheva, D., Gerova, M., & Petrov, O. (n.d.). Synthesis of benzo[b]imidazo[1,5-d][2][4]oxazepine-1,4(2H,5H)-diones. ResearchGate. Retrieved from [Link]

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PubMed. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. National Library of Medicine. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the In Vivo Experimental Design for 1,4-Benzoxazepine-3,5(2H,4H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The 1,4-benzoxazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] These include potential applications as anticancer[1], neuroprotective[3][4], anti-inflammatory[4], and antimicrobial agents.[5] The parent compound, 1,4-benzoxazepine-3,5(2H,4H)-dione (herein referred to as Cmpd-X), serves as a foundational structure for novel therapeutic development.[6] Transitioning a promising compound like Cmpd-X from in vitro discovery to in vivo validation is a critical step in the drug development pipeline, essential for evaluating its safety, efficacy, and pharmacokinetic profile in a complex biological system.[7][8][9]

This guide provides a comprehensive framework for designing and executing an initial in vivo research program for Cmpd-X. Given the broad potential of this scaffold, particularly the neuroprotective effects observed in its derivatives[3], this document will use a hypothetical neuroprotective application (e.g., for ischemic stroke) as a primary example to illustrate the design of efficacy studies. The principles and protocols outlined, however, are broadly applicable and can be adapted for other therapeutic areas such as oncology.

Foundational Principles: Ethical Conduct and the 3Rs

All in vivo research must be predicated on a strong ethical framework. The principles of the 3Rs—Replacement, Reduction, and Refinement —are paramount for conducting humane animal research and are a regulatory expectation.[10][11]

  • Replacement : Justify why animal models are necessary and that no non-animal alternatives can achieve the study's objectives.[10]

  • Reduction : Employ robust experimental design and statistical analysis to use the minimum number of animals required to obtain scientifically valid and reproducible data.[10][12] The NC3Rs Experimental Design Assistant is a valuable tool for this purpose.[13]

  • Refinement : Optimize all procedures to minimize any potential pain, suffering, or distress to the animals.[11] This includes refining housing conditions, handling techniques, and experimental procedures.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent Animal Welfare and Ethical Review Body (AWERB) before initiation.[13][14]

Phase I: Physicochemical Characterization and Formulation Development

The majority of new chemical entities (NCEs) are poorly soluble in water, which presents a major hurdle for in vivo administration and can lead to low or erratic bioavailability.[15][16] Therefore, developing a safe and effective vehicle is a critical first step.

Objective: To create a stable and biocompatible formulation that can deliver the desired dose of Cmpd-X for pharmacokinetic, toxicological, and efficacy studies.

Protocol 1: Solubility and Formulation Screening

  • Solubility Assessment : Determine the solubility of Cmpd-X in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, propylene glycol, polyethylene glycol 400 (PEG400), Tween 80, Solutol HS-15).

  • Vehicle Selection : Based on solubility data, test various vehicle combinations. The goal is to achieve a clear solution or a stable, uniform suspension. Common strategies include using co-solvents, surfactants, or creating amorphous solid dispersions.[17][18]

  • Stability Testing : Assess the short-term stability of the final formulation at room temperature and 4°C to ensure the compound does not precipitate before or during administration.

  • In Vivo Tolerability : Before proceeding to full studies, administer the chosen vehicle (without Cmpd-X) to a small cohort of animals to ensure it does not cause adverse effects.

Table 1: Example Formulation Vehicles for Poorly Soluble Compounds

Vehicle ComponentRoleTypical ConcentrationRationale & Considerations
PEG400Co-solvent10-60%Increases solubility for lipophilic compounds.[16] Can cause osmotic diarrhea at high concentrations.
Tween 80Surfactant1-10%Improves wetting and prevents precipitation by forming micelles.[15]
Carboxymethylcellulose (CMC)Suspending Agent0.5-1% (w/v) in waterFor compounds that cannot be fully dissolved, creates a uniform suspension for oral dosing.
Hydroxypropyl-β-cyclodextrinComplexation Agent20-40% (w/v) in waterForms inclusion complexes with drug molecules, enhancing aqueous solubility.[18]

Phase II: Pharmacokinetic (PK) and Safety Profiling

Understanding how the body absorbs, distributes, metabolizes, and excretes Cmpd-X (ADME) is fundamental to designing meaningful efficacy studies.[19] This phase aims to characterize the compound's PK profile and establish a safe dose range.

Pharmacokinetics (PK)

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of Cmpd-X in a relevant rodent species (e.g., Wistar rats).[20]

Workflow for a Preliminary Pharmacokinetic Study

G Formulation Prepare IV and PO Formulations Dosing Dose Animals (IV & PO Cohorts) n=3-4 per group Formulation->Dosing AnimalPrep Acclimatize & Fast Animals AnimalPrep->Dosing Sampling Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Processing->Bioanalysis PK_Calc Calculate PK Parameters (e.g., Cmax, AUC, T½) Bioanalysis->PK_Calc Report Generate PK Report PK_Calc->Report

Caption: Workflow for a typical rodent PK study.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model : Male Wistar rats (250-300g).

  • Cohorts :

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg via tail vein) to determine absolute bioavailability.

    • Group 2: Per Oral (PO) gavage administration (e.g., 10-20 mg/kg).

  • Dose Selection : The IV dose should be low but sufficient for detection, while the PO dose should be higher and based on in vitro potency.[20]

  • Blood Sampling : Collect sparse samples (e.g., ~100 µL per time point) from the tail or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing : Collect blood into EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C until analysis.

  • Bioanalysis : Develop and validate a sensitive LC-MS/MS method for quantifying Cmpd-X in plasma.[21]

  • Data Analysis : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Acute Toxicology and Dose Ranging

Objective : To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.[22][23]

Protocol 3: Acute Toxicity and Dose Range Finding Study

  • Animal Model : Use the same species and strain as planned for efficacy studies (e.g., Wistar rats).

  • Study Design : A dose-escalation design. Start with a single dose predicted to be safe (e.g., 10x the intended efficacious dose) in a small group of animals (n=2-3).

  • Dose Escalation : If no toxicity is observed, escalate the dose in subsequent groups until signs of toxicity are observed. Doses of 300 mg/kg and 1000 mg/kg are common starting points in OECD guideline studies for compounds with unknown toxicity.[24][25]

  • Monitoring : Observe animals intensely for the first 4 hours post-dose, then daily for 14 days.[25] Record clinical signs of toxicity (e.g., changes in posture, breathing, activity), body weight, and any mortality.

  • Endpoint : The MTD is defined as the highest dose that does not cause mortality or other severe signs of toxicity.

  • CNS Safety Pharmacology : Incorporate a Functional Observational Battery (FOB) or Irwin test to assess potential neurofunctional effects, which is especially relevant for a CNS-targeted compound.[26] This involves systematic observation of behavior, autonomic function, and motor coordination.

Phase III: In Vivo Efficacy (Pharmacodynamics)

This phase directly tests the therapeutic hypothesis in a relevant disease model.[27][28] The choice of model is critical and should be based on the compound's proposed mechanism of action and the clinical condition it aims to treat.

Hypothetical Application: Neuroprotection in Ischemic Stroke Based on the known neuroprotective activity of similar 1,4-benzoxazepine derivatives[3], a highly relevant and widely used animal model is the transient Middle Cerebral Artery Occlusion (t-MCAO) model in rats.[3]

Protocol 4: Efficacy of Cmpd-X in a Rat t-MCAO Stroke Model

  • Animal Model : Male Wistar or Sprague-Dawley rats (270-320g).

  • Experimental Groups :

    • Group 1: Sham surgery + Vehicle.

    • Group 2: t-MCAO + Vehicle.

    • Group 3: t-MCAO + Cmpd-X (Low Dose).

    • Group 4: t-MCAO + Cmpd-X (High Dose).

    • (Optional) Group 5: t-MCAO + Positive Control (e.g., a compound with known neuroprotective effects).

  • Dose Selection : Doses should be selected based on PK and MTD data to ensure adequate CNS exposure without causing systemic toxicity.

  • Surgical Procedure (t-MCAO) :

    • Anesthetize the rat (e.g., with isoflurane).

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Sham-operated animals undergo the same procedure without filament insertion.

  • Drug Administration : The timing of administration is critical. Cmpd-X can be administered before ischemia (pre-treatment), during ischemia, or after reperfusion (post-treatment), with post-treatment being more clinically relevant.

  • Endpoint Assessment (24-72h post-MCAO) :

    • Neurological Deficit Scoring : Evaluate motor and neurological function using a standardized scale (see Table 2).

    • Infarct Volume Measurement : Euthanize animals, harvest brains, and slice them into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

Table 2: Example Neurological Deficit Scoring Scale

ScoreDescription of Deficit
0No observable neurological deficit.
1Mild forelimb flexion on the contralateral side when the tail is lifted.
2Moderate contralateral circling; reduced resistance to lateral push.
3Severe contralateral circling; falls to the side.
4No spontaneous motor activity; decreased level of consciousness.

Hypothetical Neuroprotective Signaling Pathway

G CmpdX Cmpd-X Receptor Target Receptor (e.g., 5-HT1A) CmpdX->Receptor Agonism Signaling Downstream Signaling Cascade (e.g., Akt/PI3K pathway) Receptor->Signaling CREB CREB Activation Signaling->CREB Apoptosis Inhibition of Apoptosis (↓ Caspase-3) Signaling->Apoptosis Inhibits BDNF ↑ BDNF Expression CREB->BDNF Neuroprotection Neuronal Survival & Functional Recovery BDNF->Neuroprotection Apoptosis->Neuroprotection

Caption: A hypothetical neuroprotective pathway for Cmpd-X.

Data Analysis and Interpretation

  • PK Data : Analyzed using non-compartmental or compartmental modeling.

  • Toxicology Data : Body weights and clinical observations are typically summarized. Statistical analysis may not be necessary for initial dose-finding.

  • Efficacy Data :

    • Infarct Volume : Compare groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

    • Neurological Scores : As this is ordinal data, use non-parametric tests like the Kruskal-Wallis test followed by Dunn's post-hoc test.

A successful outcome would be a statistically significant reduction in both infarct volume and neurological deficit score in the Cmpd-X treated groups compared to the vehicle control group. This, combined with a favorable PK and safety profile, would provide strong justification for further preclinical development.

References

  • Pharmaron. CNS Disease Models For Preclinical Research Services.
  • WuXi AppTec DMPK. (2024).
  • WuXi AppTec. (2024).
  • NC3Rs. The 3Rs.
  • Swinney, D. C. (2014). Animal models of CNS disorders. PubMed.
  • Singh, G., & Kaur, L. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • MDB Neuro.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed.
  • Kohl, Y., & Keck, C. M. (2023).
  • UKRI. (2023). Policy on use of animals in research.
  • The Royal Society. (2023). Statement of the Royal Society's position on the use of animals in research.
  • PubChem. This compound.
  • Bioaccess. (2024). 4 Best Practices for Successful Invivo Tests in Clinical Research.
  • Strech, D., & Dirnagl, U. (2019). 3Rs missing: animal research without scientific value is unethical. PMC - NIH.
  • VelSafe. (2023). Quick Tips for Complying with In Vivo Bioequivalence Program Requirements.
  • WuXi AppTec. (2023). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025).
  • Understanding Animal Research. The 3Rs.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Smolecule. 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione.
  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed.
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2022). ChemMedChem.
  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacokinetics. ScienceDirect.
  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
  • Al-Daffay, R. K., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[10][28]imidazo[1,2-d][10][27]oxazepine and Benzo[f]benzo[10][28]oxazolo[3,2-d][10][27]oxazepine Derivatives. SciELO.

  • InterBioTox. In vivo Toxicology.
  • Biobide. (2021). In vivo toxicology studies.
  • Mahapatra, D. K., Shivhare, R. S., & Gupta, S. D. (2018). Anxiolytic activity of some 2,3-dihydrobenzo {b} {1,4} oxazepine derivatives synthesized from Murrayanine–Chalcone. European Journal of Modern Medicine and Practice, 4(4).
  • Cieplik, J., & Bryndal, I. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry.

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Troubleshooting & Optimization

"optimization of reaction conditions for 1,4-benzoxazepine-3,5(2H,4H)-dione synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis.

Introduction

The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including neuroprotective effects.[1][2] The synthesis of this compound, a key intermediate, can be challenging. This guide provides a detailed protocol and addresses common issues encountered during its synthesis, focusing on the widely applicable route from salicylamide.

Recommended Synthetic Protocol

The synthesis of this compound is typically achieved through a two-step process involving the N-acylation of salicylamide followed by an intramolecular cyclization.

DOT Script for Reaction Workflow

Salicylamide Salicylamide Acylation N-Acylation Salicylamide->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Intermediate N-(Chloroacetyl)salicylamide Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Base (e.g., NaH, K2CO3) Base->Cyclization Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Part 1: Synthesis of N-(Chloroacetyl)salicylamide (Intermediate)

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve salicylamide (1 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1 equivalents) dropwise to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by filtering the amine hydrochloride salt and concentrating the filtrate under reduced pressure. The crude product can be purified by recrystallization.

Part 2: Intramolecular Cyclization to this compound

Materials:

  • N-(Chloroacetyl)salicylamide

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.

  • Add a solution of N-(chloroacetyl)salicylamide (1 equivalent) in the same solvent dropwise to the base suspension at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of N-(chloroacetyl)salicylamide (Intermediate) 1. Incomplete reaction. 2. Degradation of chloroacetyl chloride due to moisture. 3. Inappropriate base or solvent.1. Increase reaction time and monitor closely with TLC. 2. Ensure all glassware is flame-dried and use anhydrous solvents. Use freshly opened or distilled chloroacetyl chloride. 3. A stronger, non-nucleophilic base like triethylamine is recommended. Solvents like dioxane or THF are generally effective.
Low yield of final product during cyclization 1. Incomplete cyclization. 2. Formation of polymeric side products. 3. Inappropriate base strength. 4. Suboptimal reaction temperature.1. Extend the reaction time. 2. Use high-dilution conditions by adding the intermediate solution slowly to the base suspension. This favors intramolecular cyclization over intermolecular polymerization.[3] 3. A strong base like sodium hydride is often effective for deprotonating the phenolic hydroxyl and amide N-H. However, if polymerization is an issue, a weaker base like potassium carbonate may be beneficial.[4] 4. Optimize the temperature. While higher temperatures can accelerate the reaction, they can also promote side reactions. A temperature range of 60-80 °C is a good starting point.
Presence of multiple spots on TLC after cyclization 1. Unreacted starting material. 2. Formation of side products (e.g., intermolecular dimerization, rearranged products).1. Ensure sufficient reaction time and temperature. 2. Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Difficulty in purifying the final product 1. Co-elution of impurities during column chromatography. 2. Product is an oil or does not crystallize easily.1. Try a different solvent system for chromatography. 2. Attempt recrystallization from a different solvent or solvent mixture. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the acylation step?

A1: The tertiary amine base, such as triethylamine, acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction between the salicylamide and chloroacetyl chloride. This prevents the protonation of the starting material and allows the acylation reaction to proceed to completion.

Q2: Why is an anhydrous solvent necessary for both steps?

A2: In the first step, chloroacetyl chloride is highly reactive towards water, which would lead to its decomposition and a lower yield of the desired intermediate. In the cyclization step, the use of a strong base like sodium hydride requires anhydrous conditions as it reacts violently with water. Moisture can also interfere with the desired deprotonation and cyclization pathway.

Q3: Can I use a different acylating agent instead of chloroacetyl chloride?

A3: Yes, other acylating agents with a good leaving group, such as ethyl chloroacetate, can be used. The reaction with ethyl chloroacetate would typically be a one-pot synthesis where the acylation is immediately followed by a base-mediated cyclization.[5]

Q4: What are some common side reactions to be aware of during the cyclization step?

A4: The primary side reaction is intermolecular polymerization, where molecules of the N-(chloroacetyl)salicylamide react with each other instead of cyclizing. This is more likely at higher concentrations. Another potential side reaction, though less common in this specific synthesis, could be rearrangement of the benzoxazepine ring, particularly under harsh basic or acidic conditions.[6]

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect to see aromatic protons in the range of δ 7.0-8.0 ppm and a singlet for the methylene protons (-CH₂-) of the oxazepine ring.

  • ¹³C NMR: Look for characteristic peaks for the two carbonyl carbons (C=O) and the aromatic carbons.

  • FT-IR: Key vibrational bands to look for include N-H stretching, C=O stretching (amide and ketone), and C-O-C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (177.15 g/mol ) should be observed.[7]

DOT Script for Troubleshooting Logic

cluster_conditions Reaction Conditions cluster_tlc TLC Analysis cluster_purification Purification Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions TLC_Analysis Analyze TLC Data Start->TLC_Analysis Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous SM_Present Starting Material Present? TLC_Analysis->SM_Present Purification_Strategy Optimize Purification Recrystallization Recrystallization Purification_Strategy->Recrystallization Chromatography Column Chromatography Purification_Strategy->Chromatography Anhydrous->Start No, Fix Base Correct Base/Amount? Anhydrous->Base Yes Base->Start Temp_Time Optimal Temp/Time? Base->Temp_Time Yes Temp_Time->Start No, Optimize SM_Present->Temp_Time Yes, Increase Time/Temp Multiple_Spots Multiple Products? SM_Present->Multiple_Spots No Multiple_Spots->Purification_Strategy Yes

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Gerona-Navarro, G., Bonache, M. A., Herranz, R., & Gonzalez-Muniz, R. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Samir, A. H., Rumez, R. M., & Fadhil, H. A. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. International Journal of Applied Chemistry, 13(3), 393-407.
  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115–120. [Link]

  • Al-Masoudi, W. A. (2019). Synthesis and Characterization of Compounds Containing 1,3 Oxazepine ring. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 176-183.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Gerona-Navarro, G., Bonache, M. A., Herranz, R., & Gonzalez-Muniz, R. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Al-Juboori, A. M. J., & Al-Zaydi, K. M. (2014). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 30(4), 1645-1654.
  • Osman, A. N., el-Gendy, A. A., Omar, R. H., Wagdy, L., & Omar, A. H. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino chimico farmaceutico, 141(1), 8–14.
  • Li, W., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10189–10200. [Link]

  • Li, W., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. Retrieved January 13, 2026, from [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]

  • Patel, S. D., et al. (2012). benz[4][5] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid. Google Patents. Retrieved January 13, 2026, from

  • Al-Juboori, A. M. J. (2015). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Babylon. Retrieved January 13, 2026, from [Link]

  • Basavaraja, K. M., & Sreenivasa, M. (2007). Intramolecular Cyclization of N'-Chloroacetylindole Hydrazide. E-Journal of Chemistry, 4(2), 211-215.
  • Li, W., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. Retrieved January 13, 2026, from [Link]

  • Basavaraja, K. M., & Sreenivasa, M. (2007). NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Oriental Journal of Chemistry, 23(2), 703-706.
  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. ResearchGate. Retrieved January 13, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][5][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 583. [Link]

  • Al-Juboori, A. M. J., & Al-Zaydi, K. M. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW DERIVATIVES OF 1H-2, 3- DISUBSTITUTED-[1, 2-e][4][5]-BENZODIAZEPINE-4, 7-DIONE. International Journal of Applied and Natural Sciences, 2(3), 69-76.

  • Stanisheva, D., Gerova, M., & Petrov, O. (2012). Synthesis of benzo[b]imidazo[1,5-d][4][7]oxazepine-1,4(2H,5H)-diones. ResearchGate. Retrieved January 13, 2026, from [Link]

  • de la Fuente, J. A., et al. (2006). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 11(8), 583–591. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The inherent challenges in this synthesis often revolve around the delicate interplay between the nucleophilicity of the starting 2-aminophenol, the reactivity of the acylating agent, and the thermodynamics of the final ring-closing step.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My aim is to provide not just procedural steps, but the underlying mechanistic rationale to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Scenario 1: Low or No Yield of the Acylated Intermediate, N-(2-hydroxyphenyl)malonamic acid

Question: I am reacting my substituted 2-aminophenol with malonyl chloride, but I am getting a complex mixture of products with very little of the desired N-(2-hydroxyphenyl)malonamic acid intermediate. What is going wrong?

Answer: This is a common and critical challenge that often stems from the bifunctional nature of 2-aminophenol, which possesses two nucleophilic sites: the amino group and the phenolic hydroxyl group. The high reactivity of malonyl chloride can lead to several side reactions.

Root Cause Analysis:

  • Diacylation: The most probable side reaction is the acylation of both the amine and the hydroxyl group, leading to the formation of a diester-amide product. The amino group is generally more nucleophilic than the hydroxyl group and will react preferentially, but over-acylation is common, especially if the reaction conditions are not carefully controlled.

  • O-Acylation: While less likely to be the initial site of attack, competitive O-acylation can occur, leading to an isomeric product that may not cyclize correctly.

  • Polymerization: Malonyl chloride is a difunctional electrophile, which can lead to polymerization if stoichiometry and addition rates are not strictly controlled.

  • Degradation of Starting Material: 2-Aminophenols can be sensitive to oxidation, especially under basic conditions, leading to colored impurities.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Yield of Acylated Intermediate start Low yield of N-(2-hydroxyphenyl)malonamic acid q1 Observe diacylation or polymerization? start->q1 a1 Control Stoichiometry & Temperature q1->a1 Yes q2 Is the 2-aminophenol degrading (color change)? q1->q2 No a1->q2 a2 Use Inert Atmosphere & High-Purity Reagents q2->a2 Yes q3 Still low yield after optimization? q2->q3 No a2->q3 a3 Consider Alternative Acylating Agents q3->a3 Yes end Improved Yield of Intermediate q3->end No, solved a3->end

Caption: Decision workflow for troubleshooting low yields of the acylated intermediate.

Recommended Solutions & Protocols:

  • Control Stoichiometry and Temperature:

    • Protocol: Dissolve the 2-aminophenol (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DCM) with a non-nucleophilic base like triethylamine (1.1 equiv). Cool the solution to 0 °C in an ice bath. Add a solution of malonyl chloride (1.0 equiv) dropwise over 30-60 minutes. Maintaining a low temperature is crucial to moderate the reaction rate and improve selectivity for N-acylation.[1][2]

  • Use an Alternative Acylating Agent:

    • Rationale: Malonyl chloride is highly reactive. Using a less aggressive acylating agent can significantly improve chemoselectivity.

    • Recommendation: Consider using a mono-protected malonic acid derivative, such as a mono-ester mono-acid chloride (e.g., ethyl malonyl chloride). This prevents polymerization and provides a handle for later manipulation if needed.[3] Another excellent alternative is to use Meldrum's acid, which reacts cleanly with amines.

  • Protect the Hydroxyl Group:

    • Rationale: While adding steps, protecting the phenolic hydroxyl group (e.g., as a silyl ether or benzyl ether) ensures exclusive N-acylation. This is often the most robust, albeit less atom-economical, solution. The protecting group can be removed prior to the cyclization step.

Scenario 2: Failure of the Intramolecular Cyclization Step

Question: I have successfully synthesized and purified my N-(2-hydroxyphenyl)malonamic acid intermediate, but it fails to cyclize to the desired 1,4-benzoxazepine-3,5-dione. What cyclization conditions should I try?

Answer: The intramolecular cyclization to form the seven-membered ring is often the most challenging step. This is due to both enthalpic (ring strain) and entropic factors that disfavor the formation of medium-sized rings. The choice of cyclization strategy is critical.

Root Cause Analysis:

  • Unfavorable Reaction Kinetics/Thermodynamics: The activation energy for a 7-membered ring closure is high. The linear precursor is often the thermodynamic minimum.

  • Incorrect Reagent/Catalyst: The chosen reagent may not be potent enough to promote the desired transformation (e.g., ester formation or amide dehydration).

  • Side Reactions: At high temperatures, the malonamic acid intermediate can undergo decarboxylation to yield an N-(2-hydroxyphenyl)acetamide, which will not cyclize to the desired dione.[4][5][6][7]

  • Steric Hindrance: Bulky substituents on the aromatic ring or on the malonate backbone can sterically hinder the cyclization.

Cyclization Strategies and Troubleshooting:

StrategyKey ReagentsTemperatureCommon IssuesTroubleshooting
Thermal Cyclization None (neat or high-boiling solvent like diphenyl ether)High (>180 °C)Decarboxylation, charringUse a lower temperature for a longer duration; high vacuum to remove water.
Acid-Catalyzed Cyclization PPA, Eaton's Reagent, Acetic AnhydrideModerate to HighRearrangement, low yieldsScreen various acid catalysts; start at lower temperatures and gradually increase.
Dieckmann-type Condensation Strong base (e.g., NaH, KOtBu) on the corresponding esterLow to RTDimerization, cleavageRequires conversion of the precursor to a diester. Use high dilution conditions to favor intramolecular reaction.[8][9][10][11][12]
Coupling Agent-Mediated Cyclization DCC, EDC, CDILow to RTEpimerization, purification issuesUse additives like HOBt or DMAP to improve efficiency. Careful chromatography is needed to remove urea byproducts.

Recommended Protocol (Coupling Agent-Mediated):

  • Starting Material: N-(2-hydroxyphenyl)malonamic acid (1.0 equiv).

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile under high dilution conditions (e.g., 0.01 M) to favor intramolecular cyclization.

  • Reagents: Add a carbodiimide coupling agent such as EDC (1.5 equiv) and an activating agent like HOBt (1.2 equiv).

  • Procedure: Dissolve the starting material in the solvent. Add HOBt, followed by the slow, portion-wise addition of EDC at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Monitor by TLC/LC-MS. Upon completion, filter any precipitates, dilute with a solvent like ethyl acetate, and wash with dilute acid, bicarbonate solution, and brine to remove excess reagents and byproducts.

G cluster_1 Synthetic Pathway and Key Challenges start_mat {2-Aminophenol Derivative | Malonyl Chloride} acylation Step 1: N-Acylation N-(2-hydroxyphenyl)malonamic acid start_mat->acylation Low Temp, Base cyclization Step 2: Intramolecular Cyclization 1,4-Benzoxazepine-3,5-dione acylation->cyclization Dehydrating Agent / High Dilution challenge1 Challenge: Chemoselectivity (N- vs O-acylation, Diacylation) acylation->challenge1 challenge2 Challenge: Ring Closure vs Decarboxylation cyclization->challenge2

Caption: Overview of the synthetic pathway highlighting critical steps and associated challenges.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for this synthesis?

A1: While one-pot syntheses are attractive for their efficiency, they are challenging for this specific target. The conditions required for the initial acylation (basic or neutral) are often incompatible with the conditions needed for cyclization (acidic or strongly basic/dehydrating). A stepwise approach with isolation and purification of the N-(2-hydroxyphenyl)malonamic acid intermediate is highly recommended to ensure the final product's purity and to troubleshoot each step effectively.

Q2: My final product is difficult to purify. What techniques do you recommend?

A2: The 1,4-benzoxazepine-3,5-dione core contains two amide-like carbonyls, making it relatively polar and potentially prone to hydrogen bonding.

  • Chromatography: Normal-phase silica gel chromatography is standard. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with ethyl acetate or methanol. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can sometimes improve peak shape for acidic compounds.

  • Recrystallization: If a solid, recrystallization is an excellent method for final purification. Screen various solvent systems. A good starting point is an ethyl acetate/hexane or ethanol/water mixture.

  • Trituration: If the product oils out during recrystallization, try triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethyl acetate).

Q3: Are there any specific safety precautions I should take when working with malonyl chloride?

A3: Absolutely. Malonyl chloride is highly corrosive and lachrymatory. It reacts violently with water and other protic solvents to release HCl gas.

  • Handling: Always handle malonyl chloride in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).

  • Quenching: Any excess reagent or glassware should be quenched cautiously by slowly adding it to a stirred, cold solution of sodium bicarbonate or by adding a high-boiling alcohol like isopropanol before aqueous workup.

Q4: How can I confirm the structure of my final 1,4-benzoxazepine-3,5-dione product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Expect to see aromatic protons in the typical region (7-8 ppm). The methylene protons (-CH₂-) between the two carbonyls should appear as a singlet around 3.5-4.5 ppm. The N-H proton will likely be a broad singlet.

  • ¹³C NMR: Look for two distinct carbonyl signals in the amide/ester region (160-175 ppm).

  • IR Spectroscopy: Key signals will be the N-H stretch (around 3200-3400 cm⁻¹) and two strong C=O stretches (around 1650-1750 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition and exact mass of the molecule.

References

  • Marsicano, V., Marraffa, G., Chiarini, M., Palombi, L., & Arcadi, A. (2022). Divergent Sequential Reactions of β‐(2‐Aminophenyl)‐α,β‐ynones with Malonyl Chloride. European Journal of Organic Chemistry.
  • Dieckmann Condens
  • Šlachtová, V., Vrobel, M., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Synthesis of substituted benzo[b][3][13]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.

  • Cabrera-Rivera, F., Hernández-Vázquez, L., Flores-Sánchez, P., Durán-Galván, M., & Escalante, J. (2017).
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Dieckmann Condens
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • Dieckmann Condens
  • Kumar, A., Kumar, V., & Devi, N. (2023).
  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Suprafaciality of Thermal N-4-Alkenylhydroxylamine Cyclizations: Syntheses of (f )-a-Lycorane and (+) -Tianthine. Journal of the American Chemical Society.
  • Synthesis of[3][13]benzooxazepines 7-25. ResearchGate.

  • Pitre, T. A., McTiernan, C. D., & Scaiano, J. C. (2016). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight.
  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences.
  • Claisen Condensation and Dieckmann Condens
  • Decarboxyl
  • Dieckmann Reaction. Cambridge University Press.
  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry.
  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal.
  • Preparation of 2-hydroxyphenyl-acetic acid.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B).
  • The condensation of 2-aminophenols with various aldehydes. Reaction...
  • Decarboxyl
  • Roda, G., et al. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • Mechanistic presentation of (2E) 1-(2′-hydroxyphenyl)-3-(4-(N, N-dimethylamino phenyl)- prop-2-en-1-one synthesis. PubMed Central.
  • Process for isolating hydroxamic acids.
  • Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[3][4]-hydride shift cyclization reaction. ResearchGate.

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
  • Thermal Cyclization of β-Hydroxyamides to Oxazolines.
  • comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid. Benchchem.
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
  • Effects of itaconic acid and ammonium itaconic acid on cyclization and thermal stabilization of narrow polydispersity polyacrylonitrile terpolymers synthesized in continuous flow.
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant.

Sources

Technical Support Center: Purification of 1,4-Benzoxazepine-3,5(2H,4H)-dione Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. My goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions and effectively troubleshoot your experiments.

Initial Assessment & Purification Strategy

Before attempting any large-scale purification, a small-scale analysis of your crude product is essential. This preliminary step saves time, solvent, and valuable material. Thin-Layer Chromatography (TLC) is the most effective tool for this initial assessment.

Protocol: Initial Purity Assessment by TLC
  • Sample Preparation: Dissolve a small amount (tip of a spatula) of your crude reaction mixture in a few drops of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto a silica gel TLC plate. Make the spot as small as possible.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting point for this class of compounds is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v).[1][2]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate may also be necessary if products are not UV-active.

  • Analysis:

    • One Spot: Indicates a potentially pure product or that impurities are not visible under the chosen conditions.

    • Multiple Spots: Your product is impure. The number of spots and their relative positions (Rƒ values) will inform your purification strategy. Note the Rƒ of your target compound.

Workflow: Choosing Your Purification Path

The results of your initial TLC analysis will guide your decision between recrystallization and chromatography. This workflow illustrates the logical decision-making process.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product tlc Perform TLC Analysis (e.g., 7:3 Hexanes/EtOAc) start->tlc decision Assess TLC Result tlc->decision recrystallize Attempt Recrystallization decision->recrystallize  Main spot is well-separated  & product is solid chrom Perform Flash Column Chromatography decision->chrom  Spots are close together  or product is an oil check_xtal Check Purity of Crystals (TLC, NMR) recrystallize->check_xtal pure_xtal Pure Product check_xtal->pure_xtal Single Spot fail_xtal Still Impure / Oiled Out check_xtal->fail_xtal Multiple Spots fail_xtal->chrom check_frac Check Purity of Fractions (TLC) chrom->check_frac combine Combine Pure Fractions & Evaporate Solvent check_frac->combine Clean Fractions Identified pure_chrom Pure Product combine->pure_chrom

Caption: Purification strategy decision tree.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for solid compounds when impurities have different solubility profiles from the product. It is often faster and more scalable than chromatography.

Q1: My product "oiled out" instead of forming crystals. What happened and what should I do?

  • Possible Cause 1: Solution is too supersaturated. The concentration of your product is too high, causing it to crash out of solution as a liquid phase (an oil) before it has time to form an ordered crystal lattice.

    • Solution: Add a small amount of hot solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask can help. Vigorous stirring during cooling can also sometimes promote crystallization over oiling.

  • Possible Cause 2: Presence of impurities. Impurities can interfere with crystal lattice formation, acting as "anti-solvents" or simply lowering the melting point of the mixture.

    • Solution: If slow cooling fails, you may need to pre-purify the material. Try dissolving the oil in a solvent like dichloromethane (DCM), washing it with a weak aqueous base (e.g., sat. NaHCO₃) and then brine, drying the organic layer, and re-concentrating. This can remove acidic impurities. If this fails, column chromatography is your best option.

Q2: I've let my solution cool to room temperature and then in an ice bath, but no crystals have formed. How can I induce crystallization?

  • Possible Cause: The solution is not supersaturated enough, or there are no nucleation sites. Crystal formation requires both supersaturation and an initial "seed" to grow upon.

    • Solution 1: Introduce a seed crystal. If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for crystal growth.

    • Solution 2: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites.

    • Solution 3: Reduce the volume of solvent. Carefully evaporate some of the solvent to increase the concentration of your product, then attempt to cool and seed again.

    • Solution 4: Add an "anti-solvent". If your product is dissolved in a highly soluble solvent (e.g., ethanol), you can slowly add a solvent in which it is insoluble (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Warm slightly to clarify and then cool slowly.

Q3: My recrystallization yield is very low. How can I improve it?

  • Possible Cause 1: Using too much solvent. The most common cause of low recovery is dissolving the product in an excessive volume of solvent. Even in a "good" recrystallization solvent, your product will have some residual solubility at low temperatures.

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for the material to dissolve before adding more. Aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during filtration (e.g., while filtering out insoluble impurities), product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during this step.

  • Possible Cause 3: Incomplete crystallization. You may not have allowed enough time or a low enough temperature for the product to fully crystallize.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes. For some products, storing at 4°C overnight may be beneficial.

Troubleshooting Guide: Flash Column Chromatography

For complex mixtures or oily products, silica gel flash chromatography is the preferred method. Success depends on choosing the right conditions.

Q1: How do I choose the right solvent system (mobile phase)?

  • Guiding Principle: The goal is to find a solvent system where your target compound has an Rƒ value between 0.25 and 0.40 on a TLC plate. This Rƒ range typically provides the best separation from impurities.

  • Methodology:

    • Run several TLCs using different ratios of a non-polar solvent (like Hexanes) and a polar solvent (like Ethyl Acetate).

    • If your product stays at the baseline (Rƒ = 0), the solvent is not polar enough. Increase the proportion of Ethyl Acetate.

    • If your product runs with the solvent front (Rƒ ≈ 1), the solvent is too polar. Decrease the proportion of Ethyl Acetate.

    • Based on literature for related benzoxazepine and benzodiazepine structures, mixtures of Hexanes/EtOAc are a highly effective starting point.[1][3][4]

Compound Polarity Suggested Starting Solvent System (v/v) Reference
Very Non-polar99:1 Hexanes/EtOAc[1]
Moderately Non-polar9:1 to 7:3 Hexanes/EtOAc[2]
Moderately Polar1:1 Hexanes/EtOAcN/A
Very PolarEthyl Acetate or 95:5 DCM/MethanolN/A

Q2: My spots are overlapping or "streaking" on the TLC plate, and separation on the column is poor. What can I do?

  • Possible Cause 1: Compound is acidic or basic. Silica gel is slightly acidic. If your compound has basic functional groups (like an amine), it can interact strongly with the silica, leading to tailing. Acidic compounds can also streak.

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds, add 0.5-1% triethylamine (Et₃N). For acidic compounds, add 0.5-1% acetic acid (AcOH). This neutralizes the active sites on the silica, leading to sharper peaks.

  • Possible Cause 2: The column is overloaded. You have loaded too much crude material onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Possible Cause 3: Poor sample loading technique. Loading the sample in a large volume of strong solvent will cause the initial band to be very broad, ruining the separation before it even begins.

    • Solution: Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent. Alternatively, perform a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your column.

G start Poor Separation on Column (Co-elution of Spots) cause1 Is Rƒ difference < 0.1? start->cause1 cause2 Is there streaking on TLC? cause1->cause2 No sol1 Decrease polarity of eluent (e.g., from 7:3 to 8:2 Hex/EtOAc) Use a longer column. cause1->sol1 Yes cause3 Was column overloaded? cause2->cause3 No sol2 Add modifier to eluent (e.g., 1% Et3N for basic spots, 1% AcOH for acidic spots) cause2->sol2 Yes sol3 Reduce sample load. Increase silica:sample ratio (e.g., from 30:1 to 50:1) cause3->sol3 Yes end Improved Separation cause3->end No, re-evaluate sol1->end sol2->end sol3->end

Caption: Troubleshooting poor column chromatography separation.

Q3: I think my product is decomposing on the column. How can I confirm this and prevent it?

  • Possible Cause: Acid-sensitivity. As mentioned, silica gel is acidic. The amide or lactam functionalities in the 1,4-benzoxazepine-3,5-dione core could be susceptible to acid-catalyzed hydrolysis or rearrangement, especially during long exposure on the column.

    • Confirmation: Run a "plug test." Place a small amount of silica gel in a vial, add a solution of your purified product, and stir for a few hours. Run a TLC of the solution against the starting material. If new spots appear, decomposition is occurring.

    • Solution 1: Deactivate the silica. Before packing your column, slurry the silica gel in your mobile phase containing 1% triethylamine. This will neutralize the acidic sites.

    • Solution 2: Use a different stationary phase. Consider using neutral alumina instead of silica gel for particularly sensitive compounds.

    • Solution 3: Work quickly. Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my this compound synthesis?

A: Impurities are typically related to your starting materials and potential side reactions. Common culprits include:

  • Unreacted Starting Materials: Such as substituted salicylamides or anthranilic acids.[5]

  • Reagents: Any excess reagents, catalysts, or bases used in the cyclization step.

  • Byproducts of Side Reactions: Ring-contraction to form a 3H-quinazoline-4-one has been observed in the synthesis of analogous 1,4-benzodiazepine-3,5-diones and could be a possibility here.[6][7]

Q: How do I confirm the purity of my final product?

A: A single spot on TLC in multiple solvent systems is a good indicator, but not definitive proof. For authoritative confirmation, you should use a combination of methods:

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard. A clean spectrum with correct integrations and chemical shifts, and no signals corresponding to starting materials or solvents, is strong evidence of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your product and can detect impurities at very low levels. A single, sharp peak in the chromatogram is desired.

  • Melting Point: A sharp melting point that is consistent with literature values (if available) indicates high purity. Impure compounds tend to melt over a broad range and at a lower temperature.

Q: My final product is a persistent oil. Can I still use it?

A: An oily product is not necessarily impure. Some highly pure organic compounds simply have melting points below room temperature. However, oils can trap residual solvent and minor impurities. If you have purified by chromatography and analytical data (NMR, LC-MS) confirms high purity, it can be used. If you need a solid, you can try dissolving the oil in a minimal amount of a volatile solvent (like ether) and adding a non-polar solvent (like hexanes) while cooling and scratching to try and force crystallization/precipitation.

References
  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 30(2), 651-661. [Link]

  • Stanisheva, D., Gerova, M., & Petrov, O. (2012). Synthesis of benzo[b]imidazo[1,5-d][6]oxazepine-1,4(2H,5H)-diones. ResearchGate. [Link]

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. [Link]

  • López-Suárez, L., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10269–10283. [Link]

  • López-Suárez, L., et al. (2021). Supporting Information for Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Publications. [Link]

  • López-Suárez, L., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Semantic Scholar. [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. PubMed. [Link]

  • Socha, A. M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. National Center for Biotechnology Information. [Link]

  • Nishimura, T., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Al-Juboori, S. A. H. (2016). Synthesis and studies of biological activity of-1,3-oxazepine-4,7-dione derivitives. Thesis. [Link]

  • Sumitomo Chemical Co. (1979). Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Siddiqui, H. L., et al. (2012). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. National Center for Biotechnology Information. [Link]

  • El-Sayed, A. A., et al. (1987). Synthesis and tranquilizing effect of new 1,4-benzoxazepines. ResearchGate. [Link]

  • Al-Obaidi, A. A. K. (2019). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1,4-Benzoxazepine-3,5(2H,4H)-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. Low yields can be a significant impediment to research and development, and this resource aims to provide a systematic and scientifically grounded approach to overcoming common challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds through a two-step sequence: the formation of the intermediate, N-(2-hydroxyphenyl)malonamic acid, from 2-aminophenol and a malonic ester, followed by an intramolecular cyclization. While seemingly straightforward, this pathway is fraught with potential pitfalls that can lead to diminished yields. This guide will dissect the common issues encountered in these reactions and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and accessible route involves a two-step process. First, 2-aminophenol is reacted with a malonic ester, typically diethyl malonate, to form the N-(2-hydroxyphenyl)malonamic acid intermediate. This is followed by a dehydrative cyclization, often mediated by acetic anhydride, to yield the desired this compound.

Q2: I am getting a low yield of the final product. What are the likely culprits?

Low yields can stem from several factors:

  • Incomplete formation of the N-(2-hydroxyphenyl)malonamic acid intermediate: This can be due to suboptimal reaction conditions or stoichiometry.

  • Degradation of the malonamic acid intermediate: This intermediate can be thermally labile and may undergo decarboxylation.[1]

  • Inefficient cyclization: The cyclization step is often the most challenging, with potential for incomplete conversion or side reactions.

  • Side reactions: Competing reactions such as the formation of isoimide structures or polymerization can reduce the yield of the desired product.

  • Product purification losses: The final product may be difficult to isolate from the reaction mixture and byproducts.

Q3: How can I confirm the formation of the N-(2-hydroxyphenyl)malonamic acid intermediate?

The intermediate can be isolated and characterized by standard analytical techniques. You would expect to see characteristic signals in ¹H NMR for the aromatic protons, the phenolic -OH, the amide -NH, and the methylene protons of the malonamic acid backbone. IR spectroscopy should show characteristic peaks for the amide and carboxylic acid functional groups.

Detailed Troubleshooting Guides

Issue 1: Low Yield in the Formation of N-(2-hydroxyphenyl)malonamic Acid

Question: My initial reaction of 2-aminophenol with diethyl malonate is giving a poor yield of the amic acid intermediate. What should I investigate?

Answer:

The formation of N-(2-hydroxyphenyl)malonamic acid is a nucleophilic acyl substitution reaction. The nucleophilicity of the amine in 2-aminophenol and the reactivity of the malonic ester are key. Here’s a breakdown of factors to consider:

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions, including the potential for the 2-aminophenol to react with two molecules of the malonate or for the product to degrade. A systematic optimization of the reaction temperature and time is recommended. Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Stoichiometry: While a 1:1 stoichiometry of 2-aminophenol to diethyl malonate is theoretically required, using a slight excess of the malonate can sometimes drive the reaction to completion. However, a large excess can complicate purification.

  • Solvent: The choice of solvent can influence the reaction rate. While the reaction can be run neat, using a high-boiling point, inert solvent can sometimes improve yields by ensuring a homogeneous reaction mixture and better temperature control.

  • Purity of Starting Materials: Ensure that the 2-aminophenol and diethyl malonate are of high purity. Impurities in the 2-aminophenol can lead to undesired side products.

Issue 2: Low Yield in the Cyclization of N-(2-hydroxyphenyl)malonamic Acid

Question: The cyclization of my N-(2-hydroxyphenyl)malonamic acid with acetic anhydride is inefficient. How can I improve the yield of this compound?

Answer:

The acetic anhydride-mediated cyclization is a critical step that involves the formation of a mixed anhydride followed by an intramolecular nucleophilic attack.[2][3] Several factors can influence the efficiency of this step:

  • Purity and Anhydrous Conditions: The N-(2-hydroxyphenyl)malonamic acid intermediate should be as pure and dry as possible. The presence of water will consume the acetic anhydride and can lead to hydrolysis of the mixed anhydride intermediate. Acetic anhydride should be fresh and of high purity.

  • Reaction Temperature: The temperature of the cyclization is crucial. While heating is necessary to drive the reaction, excessive temperatures can lead to the thermal decomposition of the amic acid precursor (decarboxylation) or the formation of byproducts from the autocondensation of acetic anhydride.[1][4] A controlled heating profile, for example, heating at 80-100°C, is often optimal.

  • Equivalents of Acetic Anhydride: Using a sufficient excess of acetic anhydride is necessary to act as both the dehydrating agent and the solvent. Typically, a large excess is used to ensure the reaction goes to completion.

  • Alternative Cyclizing Agents: If acetic anhydride is proving ineffective, other dehydrating agents can be considered. For instance, trifluoroacetic anhydride is a more powerful dehydrating agent and may promote cyclization under milder conditions.[2] However, it is also more expensive and reactive.

  • Work-up Procedure: The work-up is critical to isolate the desired product and prevent its decomposition. Pouring the reaction mixture into cold water is a common method to precipitate the product and quench the excess acetic anhydride. The product should then be collected quickly by filtration.

Data Presentation: Optimizing Cyclization Conditions

The following table provides a hypothetical comparison of different reaction conditions for the cyclization step to illustrate a systematic approach to optimization.

Entry Cyclizing Agent Temperature (°C) Reaction Time (h) Observed Yield (%) Notes
1Acetic Anhydride80245Incomplete conversion observed by TLC.
2Acetic Anhydride100265Improved conversion, some minor byproducts.
3Acetic Anhydride120250Increased byproduct formation, potential decomposition.
4Acetic Anhydride100470Good conversion, minimal starting material remaining.
5Trifluoroacetic Anhydride60175Faster reaction at lower temperature, but higher cost.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyphenyl)malonamic acid
  • To a round-bottom flask, add 2-aminophenol (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture with stirring in an oil bath at 100-110 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent such as ethanol and cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield N-(2-hydroxyphenyl)malonamic acid.

Protocol 2: Synthesis of this compound
  • Place the dried N-(2-hydroxyphenyl)malonamic acid (1 equivalent) in a round-bottom flask.

  • Add a generous excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture with stirring in an oil bath at 100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization 2-Aminophenol 2-Aminophenol Amic_Acid N-(2-hydroxyphenyl)malonamic acid 2-Aminophenol->Amic_Acid + Diethyl Malonate (Heat) Diethyl_Malonate Diethyl Malonate Final_Product This compound Amic_Acid->Final_Product + Acetic Anhydride (Heat) Acetic_Anhydride Acetic Anhydride

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Intermediate Isolate and Characterize Intermediate? Start->Check_Intermediate Optimize_Step1 Optimize Amic Acid Formation: - Temperature/Time - Stoichiometry - Solvent Check_Intermediate->Optimize_Step1 Low Yield of Intermediate Optimize_Step2 Optimize Cyclization: - Anhydrous Conditions - Temperature Control - Acetic Anhydride Equivalents - Alternative Reagents Check_Intermediate->Optimize_Step2 Good Yield of Intermediate Check_Purity Check Purity of Starting Materials Optimize_Step1->Check_Purity Improve_Workup Refine Purification: - Recrystallization Solvent - Chromatography Optimize_Step2->Improve_Workup Success Improved Yield Check_Purity->Success Improve_Workup->Success

Caption: Decision tree for troubleshooting low yields.

References

  • I. C. D. Pop, D. C. Nu, A. C. O. T. eodor, and M. D. I. G. H. I. T. I. U. Maleamic Acids Cyclodehydration with Anhydrides. Dft Study in the Gas Phase and Solution. Revue Roumaine de Chimie, 2012 , 57(7-8), 737-744.

  • G. KOLLENZ, G. PENN, G. DOLENZ, Y. AKCAMUR, K. PETERS, E.-M. PETERS, H. G. VON SCHNERING. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Chemistry of Heterocyclic Compounds, 1986 , 22(6), 669-674.

  • Cabrera-Rivera, F., Hernández-Vázquez, L., Flores-Sánchez, P., Durán-Galván, M. and Escalante, J. (2017) Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7 , 270-280.

  • Perry, R. J., & Parveen, S. (2012). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 17(7), 8385–8396.

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376.

  • Sangshetti, J. N., Ahmad, A. A. S., Khan, F. A. K., & Zaheer, Z. (2015). Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. Mini-Reviews in Organic Chemistry, 12(4), 345-354.

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617.

Sources

"identification of side products in 1,4-benzoxazepine-3,5(2H,4H)-dione synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis and effectively identify and mitigate the formation of side products.

I. Understanding the Synthesis: Common Routes and Potential Pitfalls

The synthesis of this compound typically proceeds through a few key pathways. Understanding these routes is the first step in troubleshooting unexpected results. Two common methods involve:

  • Cyclization of N-(2-hydroxyphenyl)chloroacetamide: This is a widely used method that involves the initial acylation of 2-aminophenol with chloroacetyl chloride, followed by an intramolecular cyclization.

  • Reaction of Salicylamide with a Chloroacetylating Agent: This alternative route starts with salicylamide and introduces the chloroacetyl group, which then undergoes intramolecular cyclization.

Regardless of the chosen route, several side reactions can occur, leading to a range of impurities that can complicate purification and compromise the yield and purity of the desired product.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems observed during the synthesis of this compound.

Q1: My reaction is complete, but after workup, I have a low yield of the desired product and a significant amount of an insoluble, high-melting point solid. What could this be?

A1: This is a classic indication of polymerization . The intermediate, N-(2-hydroxyphenyl)chloroacetamide, is susceptible to intermolecular reactions, especially under basic conditions or at elevated temperatures. The hydroxyl and amide functionalities of one molecule can react with the chloroacetyl group of another, leading to the formation of polymer chains.

Troubleshooting Steps:

  • Control of Reaction Temperature: Maintain a low and consistent temperature during the acylation and cyclization steps. Overheating can significantly promote polymerization.

  • Slow Addition of Reagents: Add the chloroacetyl chloride and the base (if used for cyclization) slowly and in a controlled manner to avoid localized high concentrations that can initiate polymerization.

  • Choice of Base: If a base is used for the cyclization, a weaker, non-nucleophilic base is often preferred to minimize side reactions.

Q2: My NMR spectrum shows a set of aromatic peaks similar to the starting material, but the characteristic peaks for the benzoxazepine ring are absent. Instead, I see signals for a different heterocyclic system. What could have happened?

A2: You may be observing a ring contraction rearrangement , a known side reaction in the synthesis of related seven-membered rings like 1,4-benzodiazepine-3,5-diones.[1] In this case, the likely side product is a quinazoline-4-one derivative . This rearrangement can be favored under certain reaction conditions, particularly with specific substitution patterns on the aromatic ring.

Identification of Quinazoline-4-one Side Product:

Analytical Technique Expected Observation for Quinazoline-4-one
¹H NMR A downfield shift of one of the aromatic protons due to the influence of the newly formed ring system. The methylene protons of the oxazepine ring will be absent.
¹³C NMR The number of aromatic carbon signals may differ, and the chemical shifts of the carbonyl carbons will be distinct from the dione of the benzoxazepine.
Mass Spectrometry The molecular ion peak will correspond to the mass of the quinazoline-4-one derivative, which will be different from the target molecule.
IR Spectroscopy The C=O stretching frequencies may differ from those of the target dione.

Q3: I've isolated my product, but it appears to be a mixture of isomers that are difficult to separate by column chromatography. What could be the cause?

A3: It is possible that you have a mixture of the desired this compound and a benzoxazinone derivative . This can arise from an alternative cyclization pathway. For instance, if there is incomplete acylation of the amino group of 2-aminophenol, the free amine could potentially be involved in side reactions. More commonly, under certain conditions, a six-membered ring might form in preference to the seven-membered ring.

Workflow for Distinguishing Isomers:

2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)chloroacetamide N-(2-hydroxyphenyl)chloroacetamide 2-Aminophenol->N-(2-hydroxyphenyl)chloroacetamide Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-(2-hydroxyphenyl)chloroacetamide This compound This compound N-(2-hydroxyphenyl)chloroacetamide->this compound Intramolecular Cyclization (Desired) Polymerization Polymerization N-(2-hydroxyphenyl)chloroacetamide->Polymerization Intermolecular Reaction Ring Contraction (Quinazolinone) Ring Contraction (Quinazolinone) N-(2-hydroxyphenyl)chloroacetamide->Ring Contraction (Quinazolinone) Rearrangement Isomer Formation (Benzoxazinone) Isomer Formation (Benzoxazinone) N-(2-hydroxyphenyl)chloroacetamide->Isomer Formation (Benzoxazinone) Alternative Cyclization

Sources

"refining analytical methods for 1,4-benzoxazepine-3,5(2H,4H)-dione quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of 1,4-Benzoxazepine-3,5(2H,4H)-dione

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical quantification of this compound. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods. Our focus is on providing robust, reproducible, and scientifically sound strategies for accurate quantification, particularly within complex biological matrices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common during the initial phases of method development.

Q1: What is the most appropriate analytical technique for quantifying this compound in biological samples?

A1: For sensitive and selective quantification in complex matrices like plasma or urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2]

  • Expertise & Causality: The structural complexity of biological samples necessitates a highly selective analytical approach.[3] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, it often lacks the sensitivity and specificity required for low-concentration pharmacokinetic or toxicological studies.[1] LC-MS/MS provides superior specificity through the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), effectively filtering out background noise and matrix interferences.[1] This results in lower limits of quantification (LOQ) and more reliable data.

Q2: What are the primary stability concerns for this compound during analysis?

A2: The primary stability concern arises from the cyclic hydroxamic acid moiety within the molecule's structure. Hydroxamic acids are susceptible to hydrolysis, which can break the ring structure and convert the analyte into a carboxylic acid and hydroxylamine, especially under non-optimal pH conditions or elevated temperatures.[4]

  • Expertise & Causality: This chemical liability makes stability testing a critical component of method validation. You must rigorously evaluate bench-top stability in the matrix, freeze-thaw stability, and long-term storage stability.[5] To mitigate degradation, it is advisable to keep samples at low temperatures (e.g., on ice) during processing and to use a buffered mobile phase to maintain a stable pH during chromatographic analysis.

Q3: How should I select an appropriate internal standard (IS) for my assay?

A3: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₁-1,4-benzoxazepine-3,5(2H,4H)-dione).

  • Expertise & Causality: A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte.[5] This means it will co-elute chromatographically and experience the same extraction recovery and matrix effects. By normalizing the analyte's signal to the SIL-IS signal, you can accurately correct for variations during sample preparation and injection, leading to high precision and accuracy. If a SIL-IS is unavailable, a close structural analog that does not occur endogenously and has similar chromatographic behavior and ionization efficiency may be used, but this requires more extensive validation to ensure it adequately tracks the analyte's performance.[5]

Q4: What are the essential validation parameters I need to assess for this quantitative method?

A4: All quantitative bioanalytical methods must be validated according to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] The core parameters to be evaluated are summarized in the table below.

  • Trustworthiness: A validation protocol should be established before the study begins, defining the experiments and their acceptance criteria.[7][8] This ensures the method is fit for its intended purpose and that the resulting data is reliable and defensible.[9]

Validation Parameter Objective Typical Acceptance Criteria (for Bioanalysis)
Specificity & Selectivity Ensure the method can unequivocally measure the analyte in the presence of other components (metabolites, matrix components).[6][9]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy & Precision Determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).[6][10]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV or %RSD) ≤15% (≤20% at LLOQ).
Calibration Curve (Linearity & Range) Demonstrate a direct relationship between analyte concentration and instrument response over a defined range.[6][9]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria (±20%).[11]
Recovery The efficiency of the extraction process, comparing analyte response in an extracted sample to an unextracted standard.[5]Recovery does not need to be 100%, but it must be consistent and reproducible across the concentration range.
Matrix Effect Assess the impact of co-eluting matrix components on the ionization of the analyte.[12]The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Stability Evaluate the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[5][12]Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[6][7]System suitability parameters should remain within acceptable limits.

Section 2: Troubleshooting Guides

This section provides solutions to specific, common problems encountered during method refinement.

Sample Preparation Issues

Q: My analyte recovery from plasma is low and highly variable. Which extraction technique should I use?

A: Low and inconsistent recovery is often due to an inefficient or non-optimized extraction method. The choice of technique depends on the required sample cleanliness versus throughput.

  • Protein Precipitation (PPT): This is the fastest method but often the "dirtiest," leading to significant matrix effects. It involves adding a solvent (e.g., acetonitrile or methanol) to the plasma to crash out proteins. While simple, it may not be suitable for achieving a low LLOQ due to ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[13] Optimizing the pH of the aqueous phase can significantly improve the extraction efficiency of this compound. It provides a good balance between cleanliness and effort.

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts, making it ideal for methods requiring the lowest LLOQ.[14] A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can be highly effective for retaining the analyte while washing away interferences.[15] Though more time-consuming to develop, its high reproducibility often justifies the initial effort.

Troubleshooting Protocol: Choosing an Extraction Method

G Workflow: Sample Preparation Method Selection cluster_start cluster_decision cluster_methods cluster_outcome Start Start: Low/Variable Recovery Issue DevTime Is rapid method development critical? Start->DevTime LOD_Req Is a very low LLOQ required (<1 ng/mL)? DevTime->LOD_Req No PPT Try Protein Precipitation (PPT) (e.g., 3:1 Acetonitrile:Plasma) DevTime->PPT Yes LLE Develop a Liquid-Liquid Extraction (LLE) Method LOD_Req->LLE No SPE Develop a Solid-Phase Extraction (SPE) Method LOD_Req->SPE Yes CheckMatrix Outcome: Fast but may have high matrix effects. Proceed with caution. PPT->CheckMatrix CheckClean Outcome: Good balance of cleanliness and throughput. LLE->CheckClean CheckBest Outcome: Cleanest extract, best for low LLOQ. SPE->CheckBest

Caption: Decision tree for selecting a sample preparation method.

Chromatography & Mass Spectrometry Problems

Q: I am observing significant peak tailing for my analyte. What are the causes and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Expertise & Causality: The polar nature of the this compound, particularly the hydroxamic acid group, can lead to unwanted interactions with free silanol groups on the surface of traditional silica-based C18 columns. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help suppress the ionization of residual silanol groups, minimizing secondary interactions.

  • Use a Modern Column: Employ a high-purity, base-deactivated silica column or a hybrid particle column (e.g., BEH, CS-H). These columns have fewer active silanol sites and provide much better peak shapes for polar compounds.

  • Check for Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.

  • Ensure Proper Peak Integration: Inaccurate integration of a tailing peak can severely impact quantification. Ensure your software's integration parameters correctly define the peak start and end.

Q: My signal intensity is inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this?

A: Matrix effects, either ion suppression or enhancement, are a major challenge in bioanalysis and occur when co-eluting components from the matrix interfere with the ionization of the analyte in the MS source.[12]

Diagnosis & Mitigation Protocol:

  • Post-Column Infusion Test: Continuously infuse a standard solution of your analyte and IS into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.

  • Improve Chromatographic Separation: Adjust your gradient to better separate the analyte from the early-eluting, often highly interfering, components like phospholipids.

  • Enhance Sample Cleanup: If matrix effects are severe, your sample preparation is likely insufficient. Move to a more rigorous technique, such as from PPT to LLE or SPE, to remove the interfering components.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS will experience the same matrix effects as the analyte. Normalizing the analyte signal to the IS signal provides the most reliable correction for this phenomenon.[5]

Section 3: Method Validation Workflow

A robust analytical method is built upon a systematic validation process. The following workflow, based on ICH Q2(R2) guidelines, illustrates the logical sequence of experiments required to demonstrate that a method is fit for its purpose.[7]

G Workflow: Bioanalytical Method Validation (ICH Q2) Dev 1. Method Development (Optimization of LC & MS) Select 2. Specificity & Selectivity (Analyze 6 blank matrix lots) Dev->Select Cal 3. Calibration Curve & LLOQ (Linearity, Range, Sensitivity) Select->Cal PrecAcc 4. Precision & Accuracy (Intra- & Inter-day runs) Cal->PrecAcc RecMatrix 5. Recovery & Matrix Effect (Assess sample prep & ionization) PrecAcc->RecMatrix Stab 6. Stability Assessment (Freeze-Thaw, Bench-Top, etc.) RecMatrix->Stab Report 7. Validation Report (Summarize all findings) Stab->Report

Caption: A typical workflow for validating a bioanalytical method.

References

  • Sample Preparation Overview for the Chromatographic Determination of 1,4-Benzodiazepines in Biological m
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2 Valid
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Analytical Method Validation: ICH and USP Perspectives.
  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • Sample Preparation Techniques for Biological M
  • Common challenges in bioanalytical method development. Simbec-Orion.
  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PubMed Central.
  • This compound | C9H7NO3. PubChem.
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Analysis of Benzodiazepines in Blood by LC/MS/MS Applic
  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central.
  • Methods for Hydroxamic Acid Synthesis. PubMed Central.
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALID
  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS.

Sources

"addressing batch-to-batch variability in 1,4-benzoxazepine-3,5(2H,4H)-dione synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and variabilities encountered during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, is often plagued by issues of low yield, side product formation, and batch-to-batch variability. The core structure, a seven-membered ring containing both ester and amide functionalities, is sensitive to reaction conditions. Success hinges on the quality of starting materials, precise control of the reaction environment, and an understanding of potential competing reaction pathways.

A common and accessible synthetic route proceeds via the acylation of a salicylamide derivative followed by an intramolecular cyclization. This guide will focus on troubleshooting this specific pathway.

Proposed General Synthetic Pathway

The synthesis is typically achieved in a two-step, one-pot sequence starting from salicylamide (2-hydroxybenzamide).

Synthetic_Pathway cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Intramolecular Cyclization (Ring Closure) Salicylamide Salicylamide Intermediate Acyloxy Intermediate (Unstable) Salicylamide->Intermediate Solvent (e.g., Dioxane, THF) AcylatingAgent Chloroacetyl Chloride (or Bromoacetyl Bromide) AcylatingAgent->Intermediate Solvent (e.g., Dioxane, THF) Base Base (e.g., Pyridine, TEA) Base->Intermediate Solvent (e.g., Dioxane, THF) Product This compound Intermediate->Product Heat / Base

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is complete according to TLC (starting material consumed), but the yield of the desired this compound is very low. What went wrong?

A: Low yield despite consumption of starting materials often points to the formation of soluble side products or degradation of the desired product. Here are the primary causes and solutions:

  • Cause 1: Hydrolysis of Intermediates or Product.

    • Explanation: The acylating agent (e.g., chloroacetyl chloride) and the acylated intermediate are highly susceptible to hydrolysis if there is moisture in the reaction. Water can quench the acylating agent and cleave the ester bond of the intermediate or the final product.

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[1]

      • Reagent Quality: Use a fresh, unopened bottle of the acylating agent or distill it immediately before use.

  • Cause 2: Competing N-Acylation.

    • Explanation: Salicylamide has two nucleophilic sites: the phenolic oxygen and the amide nitrogen. While O-acylation is generally favored under these conditions, some N-acylation can occur, leading to a stable byproduct that will not cyclize to the desired product.

    • Solution:

      • Temperature Control: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to favor the more nucleophilic phenolic oxygen.

      • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes improve selectivity.

  • Cause 3: Ring Contraction or Rearrangement.

    • Explanation: In related benzodiazepine-dione syntheses, novel ring contraction rearrangements have been observed, leading to stable five- or six-membered ring systems like quinazoline-4-ones.[2][3] This can be promoted by certain reaction conditions or impurities.

    • Solution:

      • Confirm Structure: Thoroughly analyze your crude product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify any unexpected structures.

      • Milder Conditions: If rearrangement is suspected, attempt the cyclization step at a lower temperature for a longer duration.

Issue 2: Incomplete Reaction

Q: My TLC analysis shows a significant amount of unreacted salicylamide even after extended reaction times. How can I drive the reaction to completion?

A: An incomplete reaction indicates that the activation of the starting material or the subsequent acylation is inefficient.

  • Cause 1: Insufficiently Active Reagents.

    • Explanation: The purity and activity of the base and acylating agent are critical. An old or partially hydrolyzed acylating agent will be ineffective. The base may not be strong enough to sufficiently deprotonate the phenol.

    • Solution:

      • Check Reagents: Use fresh, high-purity reagents.

      • Increase Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the acylating agent and base can help drive the reaction forward. However, a large excess can promote side reactions.[1]

  • Cause 2: Suboptimal Reaction Conditions.

    • Explanation: Temperature and solvent choice play a crucial role. The reaction may be too slow at lower temperatures, while high temperatures can cause degradation. The solvent must fully dissolve the starting materials.

    • Solution:

      • Optimize Temperature: After the initial low-temperature addition of the acylating agent, slowly warm the reaction to room temperature or gently heat to reflux (e.g., 50-70°C) while monitoring by TLC.[4]

      • Solvent Choice: Solvents like dioxane, THF, or DMF are often effective. Ensure your salicylamide is fully soluble.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction CheckPurity Assess Starting Material Purity (NMR, MP) Start->CheckPurity CheckConditions Verify Anhydrous Conditions (Dry Glassware, Anhydrous Solvent) Start->CheckConditions OptimizeStoich Adjust Stoichiometry (Slight excess of acylating agent) CheckPurity->OptimizeStoich OptimizeTemp Optimize Reaction Temperature (Monitor by TLC) CheckConditions->OptimizeTemp AnalyzeByproducts Characterize Impurities (NMR, LC-MS) OptimizeTemp->AnalyzeByproducts OptimizeStoich->AnalyzeByproducts Purification Re-evaluate Purification Strategy AnalyzeByproducts->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Issue 3: Purification Difficulties

Q: My crude product appears as a complex mixture, and purification by silica gel chromatography is difficult or leads to product degradation. What are my options?

A: This is a common challenge, especially if side products have similar polarities to the desired product.

  • Cause 1: Product Instability on Silica Gel.

    • Explanation: The slightly acidic nature of standard silica gel can sometimes catalyze the hydrolysis (ring-opening) of the ester or amide bonds in the this compound ring.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., washed with a solvent mixture containing 1% triethylamine).

      • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase chromatography if the compound is unstable on silica.

      • Rapid Purification: Do not let the product sit on the column for extended periods. Run the column quickly.

  • Cause 2: Formation of Polymeric Byproducts.

    • Explanation: Under certain conditions, starting materials or intermediates can polymerize, creating a complex mixture that is difficult to separate from the desired product.

    • Solution:

      • Recrystallization: Before resorting to chromatography, attempt to purify the crude material by recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes). This is often highly effective at removing polymeric material and baseline impurities.

      • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble (e.g., cold diethyl ether) can remove highly soluble impurities.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting salicylamide? A1: It is absolutely critical. Impurities in the starting material are a primary source of batch-to-batch variability.[1] Commercial salicylamide can contain related phenolic compounds or residual solvents.

  • Recommendation: Assess the purity of your starting material by ¹H NMR and melting point analysis before use. A broad melting range or extra peaks in the NMR spectrum indicates the presence of impurities that could interfere with the reaction.[1]

Q2: What are the best analytical methods to monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexanes will typically provide good separation of the starting material, intermediate, and final product.

  • Confirmation: For final product characterization, use ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The IR spectrum should clearly show two carbonyl stretches (amide and ester).[4]

Q3: Can I use other acylating agents besides chloroacetyl chloride? A3: Yes, bromoacetyl bromide or chloroacetic anhydride are viable alternatives. Bromoacetyl bromide is more reactive, which may allow for lower reaction temperatures but can also increase the rate of side reactions. The choice may depend on the specific substrate and desired reactivity.

Q4: What are the expected chemical shifts in the ¹H NMR for the product? A4: The methylene protons (-O-CH₂-C=O) are a key diagnostic signal. They are expected to appear as a singlet at approximately 4.5-5.0 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, and the N-H proton will appear as a broad singlet, typically downfield (>8.5 ppm).

Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Preparation: Add salicylamide (1.0 eq) and anhydrous 1,4-dioxane to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Stir the mixture until the salicylamide is fully dissolved. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous 1,4-dioxane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of ethyl acetate and purify by silica gel column chromatography or recrystallization from ethanol to yield the final product.

Protocol 2: Quality Control of Starting Material (Salicylamide)
  • Melting Point Analysis: Determine the melting point of a small sample. Compare the observed range to the literature value (140-144 °C). A depression or a broad range (>2 °C) suggests impurities.[1]

  • ¹H NMR Analysis:

    • Dissolve ~10 mg of salicylamide in 0.6 mL of DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Expected Peaks: Aromatic protons between ~6.8-7.8 ppm, two broad singlets for the -OH and -NH₂ protons (concentration-dependent, may be downfield).

    • Check for Impurities: Look for any unexpected aliphatic or aromatic signals. Integrate the impurity peaks relative to the main compound to estimate the level of contamination.

Data Summary

ParameterRecommended RangeRationale
Stoichiometry (Acylating Agent) 1.05 - 1.2 equivalentsEnsures complete consumption of starting material without promoting excessive side reactions.
Stoichiometry (Base) 1.1 - 1.3 equivalentsSufficient to deprotonate the phenol and neutralize the HCl byproduct.
Temperature (Acylation) 0 °C to 5 °CMinimizes N-acylation and controls the exothermic reaction.
Temperature (Cyclization) 50 °C - 80 °CProvides sufficient energy for intramolecular ring closure without degrading the product.
Solvents Dioxane, THF, DMFAprotic solvents that effectively dissolve reagents and are stable to the reaction conditions.

References

  • BenchChem. (2025). Identifying and minimizing byproducts in benzoxazepine synthesis. BenchChem Technical Support.
  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(22), 7547–7554. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 31(3), 1257-1266. [Link]

  • Stanisheva, D., Gerova, M., & Petrov, O. (2012). Synthesis of benzo[b]imidazo[1,5-d][4][5]oxazepine-1,4(2H,5H)-diones. ResearchGate. [https://www.researchgate.net/publication/235624996_Synthesis_of_benzo[b]imidazo[15-d][6]oxazepine-14(2H5H)-diones]([Link]6]oxazepine-14(2H5H)-diones)

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis. BenchChem Technical Support.
  • Valle, M., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10237–10251. [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. PubMed. [Link]

  • Samir, A. H., Rumez, R. M., & Fadhil, H. A. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Jadaan, S. A. N., et al. (2019). Synthesis and characterization of new 1,3-oxazepine-4,7-dione. ResearchGate. [Link]

Sources

Technical Support Center: Mitigating Toxicity of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives. It provides in-depth troubleshooting advice, experimental protocols, and strategic insights to identify and mitigate potential toxicities associated with this chemical scaffold. Our approach is rooted in mechanistic understanding, enabling you to make informed decisions throughout the discovery and development pipeline.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Toxicity Profile

This section addresses foundational questions regarding the inherent risks and toxicity mechanisms associated with the this compound scaffold.

Q1: What are the known baseline toxicities associated with the this compound parent structure?

The parent this compound molecule is classified under the Globally Harmonized System (GHS) with several hazard warnings. According to its PubChem entry, these include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation[1].

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed[1].
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation[1].
H319Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation[1].
H335STOT, Single Exposure (Category 3)May cause respiratory irritation[1].

Expert Insight: These baseline warnings for the core scaffold should be considered the starting point for any derivative. Substitutions on the ring system can either ameliorate or exacerbate these properties. For instance, highly lipophilic or electron-donating groups on the aromatic ring could potentially increase metabolic activation, leading to greater systemic toxicity.

Q2: What are the most probable mechanisms of toxicity for my substituted derivatives?

While specific toxicities are derivative-dependent, the primary concern for many aromatic heterocyclic compounds is metabolism-mediated toxicity . This occurs when the parent compound is converted by metabolic enzymes (primarily Cytochrome P450s in the liver) into chemically reactive metabolites.[2][3]

Key potential mechanisms include:

  • Reactive Metabolite Formation: The aromatic ring of the benzoxazepine scaffold is susceptible to oxidative metabolism. This can lead to the formation of electrophilic intermediates like quinone-imines or epoxides.[2][4] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenicity, and organ damage, particularly hepatotoxicity.[3][5]

  • Mitochondrial Dysfunction: Covalent binding of reactive metabolites or direct action of the parent compound can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

  • Off-Target Pharmacology: If the compound has unintended activity at other receptors, ion channels, or enzymes, it can lead to predictable adverse effects. For CNS-active derivatives, restricting access to the brain is a key strategy to avoid such off-target effects.[6]

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Detoxification) cluster_2 Cellular Damage Parent_Compound 1,4-Benzoxazepine Derivative CYP450 CYP450 Oxidation (e.g., CYP3A4) Parent_Compound->CYP450 Bioactivation Reactive_Metabolite Electrophilic Intermediate (e.g., Quinone-imine) CYP450->Reactive_Metabolite GSH_Conjugation GSH Conjugation (GST Enzyme) Reactive_Metabolite->GSH_Conjugation Detoxification Covalent_Binding Covalent Binding to Cellular Proteins Reactive_Metabolite->Covalent_Binding Toxification Stable_Metabolite Stable, Excretable Metabolite GSH_Conjugation->Stable_Metabolite Toxicity Hepatotoxicity Idiosyncratic Reactions Covalent_Binding->Toxicity

Caption: Potential bioactivation vs. detoxification pathways for benzoxazepine derivatives.

Q3: How should I structure my initial screening cascade to assess the toxicity of my derivatives?

A tiered approach is most efficient. Start with high-throughput in vitro assays and progress to more complex models for promising candidates.

Toxicity_Screening_Workflow Tier1 Tier 1: In Vitro High-Throughput - Cytotoxicity (e.g., HepG2, MTT Assay) - hERG Channel Inhibition - Ames Test (Mutagenicity) Decision1 Pass/Fail Tier1->Decision1 Tier2 Tier 2: Mechanistic In Vitro - Reactive Metabolite Trapping (GSH) - Mitochondrial Toxicity Assay - CYP450 Inhibition/Induction Decision2 Go/No-Go Prioritize Tier2->Decision2 Tier3 Tier 3: In Vivo (Rodent) - Acute Toxicity Study - Dose Range Finding - PK/PD Analysis Decision1->Tier2 Pass Lead_Opt Lead Optimization Decision1->Lead_Opt Fail: Redesign Decision2->Tier3 Go Decision2->Lead_Opt No-Go: High Risk

Sources

Validation & Comparative

A Comparative Analysis of 1,4-Benzoxazepine-3,5(2H,4H)-dione Scaffolds and Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds with improved therapeutic indices over existing medications is a perpetual endeavor. Benzodiazepines have long been a cornerstone in the management of anxiety, insomnia, and seizure disorders, primarily through their modulatory action on GABA-A receptors. However, their clinical utility is often hampered by adverse effects such as sedation, tolerance, and dependence. This has spurred the exploration of alternative heterocyclic systems, among which the 1,4-benzoxazepine-3,5(2H,4H)-dione nucleus has emerged as a promising, albeit less characterized, scaffold. This guide provides a comparative analysis of the this compound class against the well-established benzodiazepines, offering a synthesis of available data, experimental considerations, and future research directions for scientists and drug development professionals.

Structural and Mechanistic Overview

The Benzodiazepine Archetype: A GABA-A Receptor Positive Allosteric Modulator

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a seven-membered diazepine ring.[1][2] The most clinically significant benzodiazepines are 1,4-benzodiazepines.[3] Their mechanism of action is intrinsically linked to the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[6]

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[6][7] This binding event does not open the channel directly but rather increases the affinity of GABA for its receptor, thereby potentiating the GABAergic inhibitory effect.[2] This enhanced inhibition manifests as the characteristic pharmacological effects of benzodiazepines: anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1]

dot

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

The this compound Scaffold: An Emerging Contender

The this compound scaffold is characterized by a seven-membered ring containing both oxygen and nitrogen atoms fused to a benzene ring. While research on the parent compound is limited, studies on its derivatives suggest a potential for CNS activity, including anticonvulsant and CNS-depressant effects.[8] It is hypothesized that, similar to benzodiazepines, some derivatives of this scaffold may exert their effects through interaction with the GABA-A receptor, although other mechanisms of action, such as modulation of serotonin receptors, have also been explored for certain analogs.[1][9]

The replacement of a nitrogen atom in the diazepine ring with an oxygen atom in the oxazepine ring introduces significant changes in the electronic and conformational properties of the molecule, which can translate into a distinct pharmacological profile. The presence of two carbonyl groups in the 3 and 5 positions further influences the molecule's polarity and potential for hydrogen bonding.

dot

Caption: Comparative chemical structures of Benzodiazepines and this compound.

Comparative Pharmacological Profile: A Data-Driven Analysis

A direct, head-to-head comparison of the parent this compound with a classic benzodiazepine like diazepam is challenging due to the scarcity of published data for the former. However, by examining studies on derivatives of both scaffolds, we can infer potential differences and similarities in their pharmacological profiles.

Table 1: Comparative Pharmacological Data of Benzodiazepine and Benzoxazepine Derivatives

ParameterBenzodiazepines (e.g., Diazepam)This compound DerivativesReferences
Primary Mechanism Positive Allosteric Modulator of GABA-A ReceptorPutative GABA-A Receptor Modulation; 5-HT1A Receptor Agonism (for some derivatives)[1][2][4][9]
Binding Affinity (Ki) at Benzodiazepine Site of GABA-A Receptor High (nM range)Data for parent compound unavailable. Derivatives show varied affinities.[10]
Pharmacological Effects Anxiolytic, Sedative, Anticonvulsant, Muscle RelaxantCNS-depressant, Anticonvulsant (observed in derivatives)[1][8]
In Vivo Anticonvulsant Activity (ED50) Potent (e.g., Diazepam MES ED50 ~1-5 mg/kg, i.p. in mice)Data for parent compound unavailable.
Adverse Effects Sedation, Ataxia, Tolerance, Dependence, Withdrawal SyndromeTo be determined; likely to differ based on primary mechanism of action.[3]

Note: Data for this compound is based on studies of its derivatives and not the parent compound. Direct comparative data is not currently available in the public domain.

Experimental Protocols for Comparative Evaluation

To rigorously compare these two scaffolds, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an investigation.

In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Methodology: Radioligand displacement assay using [³H]-Flunitrazepam.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), 50 µL of test compound (at various concentrations), and 100 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-Flunitrazepam binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

GABA_A_Binding_Assay Start Start Membrane_Prep Membrane Preparation (Rat Cerebral Cortex) Start->Membrane_Prep Binding_Incubation Binding Incubation ([³H]-Flunitrazepam, Test Compound, Membranes) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration Binding_Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the GABA-A receptor binding assay.

In Vivo Anticonvulsant Activity Assessment

Objective: To evaluate the in vivo anticonvulsant efficacy of test compounds.

Methodology: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in mice.

Step-by-Step Protocol (MES Test):

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with Tween 80) intraperitoneally (i.p.) at various doses. Administer a positive control (e.g., Phenytoin, 25 mg/kg, i.p.).

  • Induction of Seizures: At the time of peak drug effect (e.g., 30 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED50 (median effective dose) using probit analysis.

Step-by-Step Protocol (PTZ Test):

  • Animal Acclimatization and Drug Administration: Follow steps 1 and 2 as in the MES test. Use a different positive control (e.g., Diazepam, 2 mg/kg, i.p.).

  • Induction of Seizures: At the time of peak drug effect, administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for the onset and incidence of clonic and tonic seizures for a period of 30 minutes.

  • Data Analysis: Calculate the percentage of animals protected from clonic and tonic seizures at each dose. Determine the ED50 using probit analysis.

Safety and Tolerability Profile

A critical aspect of the comparative analysis is the safety and tolerability profile. For benzodiazepines, the primary concerns are sedation, motor impairment, amnesia, and the potential for tolerance and dependence.[3]

Experimental Evaluation of Safety Profile:

  • Rotarod Test: To assess motor coordination and potential sedative-hypnotic effects.

  • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant or pro-depressant effects.

  • Elevated Plus Maze: To further characterize anxiolytic or anxiogenic properties.

  • Chronic Dosing Studies: To investigate the development of tolerance and withdrawal symptoms upon cessation of treatment.

Conclusion and Future Directions

The this compound scaffold represents an intriguing area for CNS drug discovery. While preliminary evidence from its derivatives suggests potential CNS-depressant and anticonvulsant activities, a comprehensive understanding of its pharmacological profile, particularly of the parent compound, is currently lacking. A direct comparison with benzodiazepines reveals a significant knowledge gap regarding the mechanism of action, receptor binding affinities, in vivo potency, and safety profile of the benzoxazepine-dione class.

Future research should prioritize the synthesis and detailed pharmacological characterization of this compound and its close analogs. Key experimental questions to address include:

  • Does the parent this compound bind to the benzodiazepine site of the GABA-A receptor? If so, with what affinity and efficacy?

  • What is the in vivo anticonvulsant potency and therapeutic index of the parent compound compared to standard benzodiazepines?

  • What is the safety and tolerability profile of this scaffold, particularly concerning sedation, motor impairment, and the potential for tolerance and dependence?

  • Can modifications to the this compound core lead to a separation of desired therapeutic effects from unwanted side effects?

By systematically addressing these questions through rigorous experimental evaluation, the scientific community can determine whether the this compound scaffold holds true promise as a viable alternative to benzodiazepines for the treatment of CNS disorders.

References

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10-22.
  • Ashton, H. (2005). The diagnosis and management of benzodiazepine dependence.
  • Abdel-Gawad, H., et al. (2008). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Archives of Pharmacal Research, 31(12), 1519-27. [Link]

  • Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in Pharmacology, 72, 53-96.
  • Masi, A., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15038. [Link]

  • Johnston, G. A. (2014). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 141(1), 61-76.
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • Bożejewicz, A., et al. (2018). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. European Journal of Medicinal Chemistry, 157, 103-116. [Link]

  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI. The GABAA Receptor Superfamily: A Reappraisal of the Current Classification Scheme. Pharmacological Reviews, 70(4), 747-769.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Benzoxazepine-3,5(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs based on the 1,4-benzoxazepine scaffold. While direct and extensive SAR literature on the 1,4-benzoxazepine-3,5(2H,4H)-dione core is emerging, this document synthesizes foundational knowledge from closely related analogs, particularly 1,4-benzoxazepin-5-ones and other derivatives, to establish a predictive SAR model. We will explore the synthetic rationale, the impact of substitutions at key positions, and compare the biological profiles of these compounds across different therapeutic areas, providing researchers with a robust framework for novel drug design.

Introduction: The 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine core, a seven-membered heterocyclic system fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, combined with the potential for diverse substitutions, has made it a fruitful starting point for developing agents targeting the central nervous system (CNS), as well as compounds with anticancer and antileishmanial properties.[1][2][3] The this compound variant incorporates two carbonyl groups, introducing specific electronic and steric properties that influence molecular interactions and metabolic stability. Understanding how modifications to this core structure impact biological activity is paramount for optimizing lead compounds.

Part 1: The Core Scaffold - Synthesis and Foundational Logic

The construction of the this compound ring system is a critical first step that dictates the feasibility of subsequent analog synthesis. The most common approaches begin with readily available salicylamide or related 2-hydroxy-benzamide derivatives.

Experimental Protocol: General Synthesis of the this compound Core

This protocol describes a representative synthesis adapted from established chemical literature.[4] The rationale is to first perform an N-alkylation with a protected bromoacetate, followed by cyclization.

Step 1: N-Alkylation of Salicylamide

  • To a solution of salicylamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation of the amide nitrogen.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-alkylated intermediate from Step 1 in a solvent like toluene.

  • Add a base such as potassium tert-butoxide (1.5 eq).

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. This promotes an intramolecular Dieckmann-type condensation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, acidify with a dilute acid (e.g., 1N HCl) to pH ~4-5, and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography (silica gel) to afford the this compound core.

Trustworthiness Note: Each step of this synthesis must be validated. TLC is used for reaction monitoring to ensure complete conversion and identify side products. The final structure and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to create a self-validating workflow.

Visualization: Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Salicylamide Salicylamide Reagents1 1. NaH, DMF 2. Ethyl Bromoacetate Salicylamide->Reagents1 Intermediate N-Alkylated Intermediate Reagents1->Intermediate Intermediate_ref N-Alkylated Intermediate Reagents2 K-tert-butoxide Toluene, Reflux FinalProduct This compound Reagents2->FinalProduct Intermediate_ref->Reagents2

Caption: Key SAR insights for the 1,4-benzoxazepine-3,5-dione scaffold.

Part 3: Comparative Biological Data

A direct comparison of potency values highlights the impact of these structural modifications.

Compound/Analog ClassTarget/AssayKey Structural FeaturesPotency (IC₅₀/Kᵢ/EC₅₀)Reference
Piclozotan Analog (50) 5-HT1A Receptor BindingN-4: butyl-tetrahydropyridinyl; C-3: ChloroKᵢ = 1.1 nM[2]
Antileishmanial Analog (46) L. mexicana AmastigotesN-4: Acyl; C-7: 2-chlorophenyl; C-9: (1-methyl-3-piperidinyl)methoxyEC₅₀ = 0.9 µM[3]
6-amino-1,4-oxazepane-3,5-dione (1a) Anticonvulsant (MES Test)Saturated oxazepane ring; N-HED₅₀ > 100 mg/kg[5]
6-amino-1,4-oxazepane-3,5-dione (1b) Anticonvulsant (MES Test)Saturated oxazepane ring; N-MethylED₅₀ = 100 mg/kg[5]

Analysis of Comparative Data:

  • The nanomolar potency of the Piclozotan analog for the 5-HT1A receptor underscores the effectiveness of the N-4 alkyl-basic amine strategy for GPCR targets. [2]* The antileishmanial lead compound, while less potent in absolute terms (micromolar), demonstrates that a completely different substitution pattern (N-acyl, extensive benzene ring substitution) can unlock activity against a different class of targets. [3]* The moderate anticonvulsant activity of the saturated oxazepane-dione analogs suggests that the core dione structure has intrinsic CNS activity, which can be modulated by simple N-alkylation. [5]

Part 4: Gold Standard Experimental Methodologies

To ensure the reliability and reproducibility of SAR data, standardized and validated assays are essential.

Experimental Protocol: In Vitro 5-HT1A Receptor Binding Assay

This protocol is a self-validating system for assessing a compound's affinity for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand from the 5-HT1A receptor.

Materials:

  • HeLa cell membranes expressing human 5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Test compounds dissolved in DMSO.

  • 96-well plates, scintillation fluid, liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute test compounds in the assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of buffer, 50 µL of [³H]8-OH-DPAT (to a final concentration of ~1 nM), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM 5-CT, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.

    • Test Compound: Add 50 µL of test compound dilution, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis (Trustworthiness):

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant. This calculation provides a standardized measure of affinity, independent of assay conditions.

Conclusion and Future Directions

The this compound scaffold and its analogs present a versatile platform for drug discovery. The existing body of research on related structures provides a clear roadmap for optimization.

  • The N-4 position is the primary handle for tailoring selectivity towards specific biological targets.

  • Substitutions on the benzene ring are crucial for fine-tuning potency and modulating pharmacokinetic properties.

  • The oxazepine dione ring provides a rigid core with key hydrogen-bonding features, and its saturation state can be altered to control 3D conformation.

Future research should focus on systematically synthesizing and screening a library of this compound analogs with diversity at these key positions. Exploring different N-4 acyl groups, a wider range of benzene ring substitutions, and even chiral centers at the C-2 position could unlock novel pharmacological profiles for indications ranging from neurological disorders to infectious diseases and oncology.

References

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]

  • Mokrosz, M. J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-9. [Link]

  • Cho, E. A., et al. (2005). Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. Archives of Pharmacal Research, 28(6), 649-54. [Link]

  • Penthala, N. R., et al. (2016). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5214-5218. [Link]

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  • Nawaz, H., & Jabeen, F. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 118-125. [Link]

  • Park, K. D., et al. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 18(11), 3217-20. [Link]

  • Bawa, S., et al. (2010). Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3139-42. [Link]

  • Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 1,4-Benzoxazepine-3,5(2H,4H)-dione in Kinase Inhibitor Screens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anti-cancer and anti-inflammatory agents.[1][2] While the specific compound 1,4-benzoxazepine-3,5(2H,4H)-dione is a known chemical entity[3], its potential as a kinase inhibitor requires rigorous evaluation. A critical step in the development of any novel kinase inhibitor is to understand its selectivity—the degree to which it inhibits the intended target versus other kinases in the human kinome. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel scaffolds like this compound, ensuring the generation of robust and interpretable data for drug discovery programs.

Part 1: The Strategic Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play central roles in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5]

Undesired off-target inhibition can lead to cellular toxicity or unforeseen side effects, while controlled polypharmacology (intentionally hitting multiple, disease-relevant targets) can sometimes enhance therapeutic efficacy.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of strategic drug development.

Causality in Assay Choice: What Are You Asking?

The first decision in designing a cross-reactivity study is the choice of screening platform. This choice is dictated by the primary question being asked. The two major approaches are biochemical assays (measuring enzymatic activity) and binding assays (measuring direct physical interaction).

  • Biochemical Assays (e.g., ADP-Glo™, TR-FRET): These measure the consequence of inhibition—a decrease in the kinase's ability to phosphorylate its substrate. They are essential for confirming functional inhibition and determining potency (e.g., IC50). However, their results can be influenced by the ATP concentration used in the assay.[4]

  • Binding Assays (e.g., KINOMEscan™): These measure the direct binding of an inhibitor to the kinase, typically through competition with a known ligand.[7][8] This method provides a direct measure of affinity (Kd) and is independent of ATP concentration, offering a "cleaner" view of compound-target interaction.[8]

A comprehensive strategy often employs both: a broad binding assay for an initial wide-net screen, followed by functional biochemical assays to validate the most potent interactions and confirm the mechanism of action.

G cluster_0 Strategic Decision Framework for Kinase Profiling start Novel Scaffold (e.g., this compound) q1 Primary Goal? start->q1 broad_screen Broad Kinome Survey (Identify all potential targets) q1->broad_screen  Initial 'hit' finding focused_screen Focused Selectivity (Assess selectivity within a kinase family) q1->focused_screen Lead optimization   binding_assay Binding Assay (e.g., KINOMEscan™) - ATP-independent - Measures affinity (Kd) - High throughput broad_screen->binding_assay Optimal for large panels biochem_assay Biochemical Assay (e.g., ADP-Glo™) - ATP-competitive - Measures function (IC50) - Validates inhibition focused_screen->biochem_assay Optimal for functional validation binding_assay->biochem_assay Validate hits data_analysis Data Analysis & Interpretation (Selectivity Scores, Kinome Maps) binding_assay->data_analysis biochem_assay->data_analysis

Caption: Illustrative kinome map for a selective inhibitor (BZD-1).

In this hypothetical map, BZD-1 (red circles indicate strong inhibition, yellow medium) potently inhibits its primary target, TNIK, within the CMGC group. It shows some cross-reactivity with ABL1 and SRC in the TK group but is otherwise clean, demonstrating high selectivity. This visualization provides an immediate, intuitive understanding of the inhibitor's profile that a simple table cannot.

By combining robust, self-validating experimental protocols with quantitative and visual data analysis, researchers can confidently characterize the cross-reactivity of novel scaffolds like this compound, paving the way for the development of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • van der Wouden, P. A., van de Bunt, M., & IJzerman, A. P. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 173(10), 1635–1649. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Al-Hourani, B. J., Al-Bawab, A. Q., El-Elimat, T., Al-Qtaishat, S., Al-Adham, I. S. I., & Al-Shdefat, R. I. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[9][10]midazo[1,2-d]o[4][10]xazepine and Benzo[f]benzoo[9][10]xazolo[3,2-d]o[4][10]xazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1198-1211. [Link]

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  • Nakane, M., Iwata, M., Kihara, T., Nakatsuka, T., Higo, T., Tanaka, S., ... & Ochi, T. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & medicinal chemistry, 14(6), 1978–1992. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]

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  • Kumar, S., & Kumar, Dr. R. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1011-1021. [Link]

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

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  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

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A Senior Application Scientist's Guide to Benchmarking 1,4-Benzoxazepine-3,5(2H,4H)-dione Against Known TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of 1,4-benzoxazepine-3,5(2H,4H)-dione, a novel chemical scaffold, against established inhibitors of Traf2- and Nck-interacting kinase (TNIK). We will delve into the rationale behind experimental choices and provide robust, self-validating protocols to rigorously assess the compound's potential as a therapeutic agent.

Introduction: TNIK as a High-Value Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase from the germinal center kinase (GCK) family that has garnered significant interest as a therapeutic target.[1] Its multifaceted role in cellular signaling makes it a critical node in disease progression.

Causality in Disease:

  • Wnt Signaling and Cancer: TNIK is an essential activator of the Wnt signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer.[2][3] It functions downstream of mutations in genes like APC by phosphorylating the transcription factor TCF4, a crucial step for the transcription of Wnt target genes that drive cell proliferation.[1][4][5] Therefore, inhibiting TNIK offers a therapeutic strategy to block aberrant Wnt signaling in tumors where upstream components are mutated.[3][5][6]

  • Fibrosis and Aging-Related Diseases: Beyond oncology, emerging research has implicated TNIK in the pathogenesis of idiopathic pulmonary fibrosis (IPF) and other aging-related conditions.[7][8] TNIK inhibitors have demonstrated potent anti-fibrotic activity in preclinical models, highlighting a broad therapeutic potential.[8][9][10]

Given its central role, several small-molecule inhibitors have been developed, such as NCB-0846 and the recently developed INS018_055, which serve as critical benchmarks for any new chemical entity.[5][8][11] This guide outlines the essential workflow to position this compound within this competitive landscape.

The Benchmarking Workflow: A Multi-Pillar Approach

A rigorous evaluation of a novel kinase inhibitor requires a multi-pronged approach, progressing from direct enzymatic inhibition to cellular target engagement and functional consequences. This workflow ensures that the collected data is robust and translatable.

G cluster_0 Pillar 1: In Vitro Biochemical Characterization cluster_1 Pillar 2: Cellular Target Validation cluster_2 Pillar 3: Data Synthesis & Comparison A Biochemical Kinase Assay (IC50 Potency) B Kinase Selectivity Profiling (Off-Target Effects) A->B C Mechanism of Action (e.g., ATP Competition) B->C D Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) C->D Advance Promising Compounds E Wnt Signaling Reporter Assay (Functional Pathway Inhibition) D->E F Cell Viability/Proliferation Assay (Phenotypic Outcome) E->F G Comparative Data Analysis F->G H Structure-Activity Relationship (SAR) Insights G->H

Figure 1: The three-pillar workflow for inhibitor benchmarking.

Pillar 1: Detailed Protocols for In Vitro Biochemical Characterization

This initial phase is designed to answer a fundamental question: Does this compound directly inhibit TNIK, and with what potency and selectivity?

Biochemical Kinase Assay: Determining IC50
  • Experimental Rationale: The half-maximal inhibitory concentration (IC50) is the primary metric of a compound's potency. We must determine this value to understand the concentration range at which the compound is effective. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[12][13][14][15]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Serially dilute the test compound (this compound) and reference inhibitors (e.g., NCB-0846) to create a 10-point concentration curve. Prepare a master mix containing recombinant human TNIK enzyme and a suitable substrate like Myelin Basic Protein (MBP) in Kinase Assay Buffer.[14][15]

    • Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Initiate the reaction by adding 2 µL of the TNIK enzyme and 2 µL of an ATP/substrate mix.[12]

    • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.[12][14]

    • Signal Generation: Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Luminescence Reading: Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature and read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and vehicle-only (0% inhibition) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.

Kinase Selectivity Profiling
  • Experimental Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Profiling against a broad panel of kinases is a critical step to assess this selectivity.[16] A compound that inhibits many kinases is less likely to be a viable therapeutic.

  • Step-by-Step Protocol:

    • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Screening: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of human kinases using radiometric or fluorescence-based assays.[10]

    • Data Analysis: The results are provided as a percentage of inhibition for each kinase. Analyze this data to identify any kinases that are inhibited by more than 50%. A selectivity score (S-score) can be calculated to quantify the overall selectivity.

Pillar 2: Detailed Protocols for Cellular Target Validation

Positive results from in vitro assays are promising, but it is crucial to confirm that the compound can enter a cell, engage its target, and elicit the desired biological response.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
  • Experimental Rationale: CETSA is the gold standard for verifying that a compound physically binds to its target protein inside intact cells.[17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20] A positive thermal shift is direct evidence of target engagement.

  • Step-by-Step Protocol:

    • Cell Treatment: Culture a relevant cell line (e.g., a colorectal cancer line like HCT116) and treat with a high concentration (e.g., 10x the biochemical IC50) of this compound or a vehicle control for 1-2 hours.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Protein Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble TNIK at each temperature point using Western blotting with a specific anti-TNIK antibody.

    • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Wnt Signaling Reporter Assay: Measuring Functional Inhibition
  • Experimental Rationale: Since TNIK's primary role in colorectal cancer is activating Wnt signaling, a functional assay is needed to confirm that target engagement translates to pathway inhibition.[2] A TCF/LEF-luciferase reporter assay (often called a TOP/FOP Flash assay) directly measures the transcriptional activity driven by the Wnt pathway.[21][22][23][24]

G Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF TCF4 BetaCatenin->TCF Binds in Nucleus TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Promotes Transcription TNIK TNIK TNIK->TCF Phosphorylates & Activates Inhibitor 1,4-benzoxazepine- 3,5(2H,4H)-dione Inhibitor->TNIK Inhibits

Figure 2: TNIK's role in activating Wnt signaling.

  • Step-by-Step Protocol:

    • Cell Transfection: Co-transfect HEK293T or a similar cell line with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization).

    • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and reference inhibitors.

    • Pathway Stimulation: Stimulate the Wnt pathway using Wnt3a-conditioned media or a GSK3β inhibitor like LiCl.[24]

    • Lysis and Luminescence Measurement: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[21]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in the normalized signal indicates functional inhibition of the Wnt pathway. Calculate the IC50 for pathway inhibition.

Pillar 3: Data Synthesis and Comparative Analysis

The final step is to collate all quantitative data into a clear, comparative format. This allows for an objective assessment of the novel compound's performance against established benchmarks.

Table 1: Comparative Profile of TNIK Inhibitors

ParameterThis compoundNCB-0846 (Reference)INS018_055 (Reference)
TNIK Biochemical IC50 (nM) Experimental Value~21[5]~7.8[9]
Kinase Selectivity (S-Score @ 1µM) Experimental ValueLiterature ValueLiterature Value
CETSA Thermal Shift (ΔTm @ 10µM) Experimental ValueLiterature ValueLiterature Value
Wnt Reporter IC50 (nM) Experimental ValueLiterature Value~27-50[9]
HCT116 Cell Viability GI50 (nM) Experimental ValueLiterature ValueLiterature Value

Conclusion and Path Forward

This guide provides a scientifically rigorous and logically structured framework for the initial benchmarking of this compound. By systematically assessing its biochemical potency, selectivity, cellular target engagement, and functional pathway inhibition, a comprehensive profile of the compound can be built.

If this compound demonstrates potent and selective TNIK inhibition, clear target engagement, and functional suppression of the Wnt pathway at concentrations comparable to or better than the reference compounds, it would be considered a highly promising lead candidate. Subsequent steps would involve delving deeper into its mechanism of action, assessing its ADME (absorption, distribution, metabolism, and excretion) properties, and ultimately, evaluating its efficacy in preclinical in vivo models of cancer or fibrosis.

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A Comparative Guide to the Efficacy of 1,4-Benzoxazepine-3,5(2H,4H)-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzoxazepines

Benzofused seven-membered heterocyclic systems, such as the 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold, represent a class of compounds with significant interest in medicinal chemistry. Their unique three-dimensional structure allows for diverse interactions with biological targets, leading to a wide range of pharmacological activities. This guide provides a comparative analysis of the efficacy of different isomers of the benzoxazepine-dione core, drawing upon available experimental data and structure-activity relationship (SAR) studies. While direct head-to-head comparative studies of all isomers of the parent this compound are limited in published literature, a comparative efficacy landscape can be constructed by examining positional isomers and substituted derivatives.

This guide will delve into the known biological activities of the this compound core and its derivatives, compare them with positional isomers such as 1,3-oxazepine-4,7-diones, and explore the impact of stereoisomerism on biological function. The causality behind experimental designs and the interpretation of structure-activity relationships will be emphasized to provide actionable insights for researchers in drug discovery and development.

Positional Isomerism: A Key Determinant of Biological Activity

The arrangement of the oxygen and nitrogen atoms within the seven-membered ring fundamentally influences the molecule's electronic properties, conformation, and ability to interact with biological targets. While the this compound is a prominent scaffold, other positional isomers, such as the 1,3-oxazepine-4,7-dione, have also been synthesized and evaluated for their biological potential.

This compound Derivatives: Neuroprotective and Serotonergic Activity

Research into derivatives of the 1,4-benzoxazepine core has revealed significant neuroprotective and serotonergic activities. A notable example is Piclozotan, a 3-chloro-4-substituted-1,4-benzoxazepin-5(4H)-one, which has demonstrated remarkable neuroprotective effects in preclinical models of ischemic stroke.[1] This compound exhibits high affinity for the 5-HT1A receptor, acting as a selective agonist.[1] The dione counterpart, this compound, serves as a crucial starting point for the synthesis of such pharmacologically active molecules.

1,3-Oxazepine-4,7-dione Derivatives: Antimicrobial and Anticancer Potential

In contrast, studies on 1,3-oxazepine-4,7-dione derivatives have highlighted their potential as antimicrobial and anticancer agents. For instance, novel bis-1,3-oxazepine-4,7-dione derivatives have been synthesized and have shown promising biological activity.[2] Furthermore, molecular docking studies of some bis-1,3-benzoxazepine derivatives have indicated potential anticancer properties by targeting the progesterone receptor.[3] This suggests that the shift in the heteroatom positions from a 1,4- to a 1,3-arrangement significantly alters the therapeutic applicability of the scaffold.

Structure-Activity Relationships (SAR) of Substituted Derivatives

The biological efficacy of benzoxazepine-dione isomers is not solely determined by the core scaffold but is also heavily influenced by the nature and position of substituents on the aromatic ring and the heterocyclic system.

Impact of Substituents on the Benzene Ring

SAR studies on related benzazepine analogs have shown that substitutions on the aromatic ring can dramatically modulate potency and selectivity. For example, in a series of 3-hydroxy-1H-1-benzazepine-2,5-dione analogs evaluated as NMDA receptor antagonists, substitution at the 8-position with small electron-withdrawing or lipophilic groups like chloro, bromo, and methyl resulted in the highest potency.[4] This highlights the importance of exploring substitutions at various positions of the benzene ring of the this compound scaffold to fine-tune its biological activity.

Substitutions on the Heterocyclic Ring

Modifications to the seven-membered ring also play a critical role. For instance, in a series of imidazobenzodiazepin-6-ones, the replacement of an ester group at the 3-position with other functionalities led to a significant reduction in affinity for benzodiazepine receptors.[5] This underscores the sensitivity of the biological target to the chemical nature of substituents on the heterocyclic portion of the molecule.

The Critical Role of Stereoisomerism

The presence of chiral centers in substituted benzoxazepine derivatives introduces the possibility of stereoisomers, which can exhibit profound differences in their pharmacological profiles. The enantioenriched synthesis of α-vinyl 1,4-benzoxazepines has been reported, emphasizing the importance of stereochemistry in the biological activity of these compounds.[6][7] In a study on a potent calcium antagonist with a dihydropyridine structure, the (+)-alpha isomer was found to be 30 to 100 times more potent than the (-)-alpha isomer, clearly demonstrating the impact of stereochemistry on efficacy.[8] It is therefore crucial for any drug development program focusing on substituted 1,4-benzoxazepine-3,5(2H,4H)-diones to include the separation and differential biological evaluation of enantiomers.

Comparative Data Summary

While direct comparative data for the parent isomers is scarce, the following table summarizes the general biological activities observed for derivatives of different benzoxazepine-dione and related scaffolds.

Isomeric Scaffold/Derivative ClassPrimary Biological Activities InvestigatedKey FindingsReferences
This compound Derivatives Neuroprotection, Serotonergic (5-HT1A) AgonismHigh affinity for 5-HT1A receptors, potent neuroprotective effects in preclinical models.[1]
1,3-Oxazepine-4,7-dione Derivatives Antimicrobial, AnticancerShowed promising antimicrobial activity and potential anticancer properties in docking studies.[2][3]
Substituted Benzazepine-2,5-dione Analogs NMDA Receptor AntagonismPotency is highly dependent on the position and nature of substituents on the aromatic ring.[4]
Stereoisomers of Chiral Benzoxazepines Various (target-dependent)Enantiomers can exhibit significant differences in biological potency.[6][7][8]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to the this compound core involves the cyclization of N-substituted salicylamides. The following is a generalized protocol based on established methods:

  • Alkylation of Salicylamide: React salicylamide with a suitable α-halo-ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield the corresponding N-alkylated salicylamide.

  • Cyclization: The resulting intermediate is then subjected to cyclization conditions. This can often be achieved by heating in a high-boiling point solvent, sometimes in the presence of a catalyst, to afford the this compound scaffold.

Caption: Generalized synthetic workflow for 1,4-benzoxazepine-3,5(2H,4H)-diones.

In Vitro Efficacy Evaluation: Receptor Binding Assay (Example: 5-HT1A Receptor)

This protocol outlines a standard method for assessing the binding affinity of test compounds to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Directions

The comparative analysis of this compound isomers and their derivatives reveals a rich and diverse pharmacological landscape. The arrangement of heteroatoms within the seven-membered ring appears to be a critical determinant of the therapeutic potential, with 1,4-isomers showing promise in neuroscience and 1,3-isomers demonstrating potential in infectious diseases and oncology. Furthermore, SAR studies on related scaffolds underscore the profound impact of substitution patterns and stereochemistry on biological activity.

For researchers and drug development professionals, this guide highlights the importance of a multi-faceted approach to exploring the therapeutic potential of the benzoxazepine-dione core. Future research should focus on the systematic synthesis and parallel biological evaluation of a wider range of positional isomers and their substituted derivatives. The separation and characterization of stereoisomers should be an integral part of these investigations. Such studies, coupled with computational modeling and docking simulations, will undoubtedly lead to the discovery of novel and potent therapeutic agents based on this privileged heterocyclic scaffold.

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  • Kandri Rodi, Y., et al. (2025). synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. ResearchGate. [Link]

  • Wiklund, P., et al. (2025). Synthesis of 1,4Benzodiazepine3,5-diones. ResearchGate. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1,4-Benzoxazepine-3,5(2H,4H)-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have shown promise as neuroprotective, anticonvulsant, and anticancer agents. However, a critical challenge in the drug discovery pipeline is the translation of promising in vitro activity into in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds based on the 1,4-benzoxazepine scaffold and its close structural analog, the 1,4-benzodiazepine-2,5-dione, offering insights into the correlation, or lack thereof, between the two. We will delve into the experimental design, rationale, and supporting data for key therapeutic areas, providing a framework for researchers and drug development professionals to navigate the complexities of preclinical evaluation.

The 1,4-Benzoxazepine Scaffold: A Versatile Pharmacophore

The 1,4-benzoxazepine ring system, a seven-membered heterocycle fused to a benzene ring, offers a three-dimensional architecture that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This structural versatility has been exploited to target a range of biological pathways. This guide will focus on two prominent areas of investigation: neuroprotection and anticancer activity, using specific examples to illustrate the in vitro-in vivo correlation.

Case Study 1: Neuroprotection - The Journey of a 5-HT1A Receptor Agonist

A compelling example of a 1,4-benzoxazepine derivative with therapeutic potential is Piclozotan (SUN N4057), a selective 5-HT1A receptor partial agonist that has demonstrated neuroprotective effects in preclinical studies.

In Vitro Characterization: Targeting the Serotonin 1A Receptor

The initial stages of discovery for neuroprotective agents like Piclozotan involve a battery of in vitro assays to determine their mechanism of action and potency at the molecular level. For a compound hypothesized to act via the 5-HT1A receptor, the primary in vitro assays are receptor binding and functional assays.

  • Functional Assays: Beyond just binding, it is crucial to determine whether the compound activates or blocks the receptor. For G-protein coupled receptors like 5-HT1A, functional assays can measure downstream signaling events, such as the inhibition of adenylyl cyclase or the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. These assays characterize the compound as an agonist, antagonist, or partial agonist. Piclozotan was identified as a selective partial agonist of the 5-HT1A receptor.

In Vivo Evaluation: From Bench to a Preclinical Model of Stroke

The true test of a neuroprotective agent lies in its ability to mitigate neuronal damage in a living organism. The transient middle cerebral artery occlusion (t-MCAO) model in rodents is a widely accepted preclinical model of ischemic stroke. In this model, a filament is inserted to block the middle cerebral artery for a defined period, followed by its removal to allow for reperfusion, mimicking the events of an ischemic stroke in humans.

Piclozotan has shown remarkable neuroprotective activity in the t-MCAO model. The evaluation of its in vivo efficacy involves monitoring several key parameters:

  • Infarct Volume Reduction: After the ischemic insult, the extent of brain damage (infarct volume) is a primary endpoint. Piclozotan has been shown to significantly reduce the infarct volume in animal models of stroke.

  • Neurological Deficit Scoring: Functional recovery is assessed using a neurological deficit scoring system, which evaluates motor and sensory functions. Treatment with Piclozotan has been demonstrated to improve these scores, indicating a preservation of neurological function.

  • Behavioral Tests: More complex behavioral tests, such as the rotarod test for motor coordination, can also be used to assess the long-term functional benefits of the treatment.

Correlating In Vitro Affinity with In Vivo Efficacy

The strong nanomolar affinity of Piclozotan for the 5-HT1A receptor observed in vitro provides a strong rationale for its potent neuroprotective effects in vivo. The activation of 5-HT1A receptors in the brain is known to have several neuroprotective effects, including neuronal hyperpolarization, reduction of glutamate excitotoxicity, and anti-inflammatory actions. Therefore, in the case of Piclozotan, there is a clear and logical correlation between its high-affinity binding and functional agonism at the 5-HT1A receptor in vitro and its ability to protect neurons and improve functional outcomes in a preclinical model of stroke.

Case Study 2: Anticancer Activity - A Tale of a 1,4-Benzodiazepine-2,5-dione

While structurally distinct from the this compound, the 1,4-benzodiazepine-2,5-dione scaffold shares a similar seven-membered ring fused to a benzene ring and has also been a fruitful area of research for anticancer agents. A recent study identified a highly potent antitumor compound, designated as 52b , which provides an excellent example of in vitro-in vivo correlation in the context of oncology.[1]

In Vitro Screening: Identifying Potent Cytotoxicity

The initial screening of potential anticancer compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a standard metric used to quantify the potency of a compound in inhibiting cell proliferation.

Compound 52b , a 1,4-benzodiazepine-2,5-dione derivative, was identified from a library screen and subsequent structure-activity relationship (SAR) studies. It exhibited potent in vitro anticancer activity with an average GI50 of 0.24 μM across 60 human cancer cell lines of nine different cancer types.[1] Further in vitro mechanistic studies revealed that compound 52b induces cell cycle arrest and apoptosis in lung cancer cells and acts as a potential protein synthesis inhibitor.[1]

In Vivo Efficacy: Halting Tumor Growth in a Xenograft Model

Promising in vitro data necessitates validation in an in vivo setting. The human tumor xenograft model in immunocompromised mice is a cornerstone of preclinical cancer research. In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated.

Compound 52b was tested in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model. The results were compelling:

  • Significant Tumor Growth Inhibition: Administration of compound 52b resulted in a significant prevention of tumor growth compared to the vehicle-treated control group.[1]

  • Favorable Safety Profile: Importantly, no observable toxic effects were reported in the mice treated with compound 52b, indicating a potentially favorable therapeutic window.[1]

Quantitative In Vitro vs. In Vivo Correlation

The data for compound 52b presents a strong positive correlation between its in vitro potency and in vivo efficacy. The sub-micromolar GI50 value observed in the in vitro cell proliferation assays translated directly into significant tumor growth inhibition in the in vivo xenograft model. This successful translation underscores the importance of potent on-target activity for achieving a therapeutic effect in a complex biological system.

CompoundTherapeutic AreaIn Vitro MetricIn Vitro ValueIn Vivo ModelIn Vivo OutcomeCorrelation
Piclozotan Neuroprotection5-HT1A Receptor AffinityNanomolart-MCAO (Stroke)Remarkable neuroprotectionStrong Qualitative
Compound 52b AnticancerAverage GI500.24 µMNCI-H522 XenograftSignificant tumor growth inhibitionStrong Quantitative

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Protocol: Receptor Binding Assay ([³H]-WAY-100635 for 5-HT1A Receptor)
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand ([³H]-WAY-100635), and varying concentrations of the test compound (e.g., Piclozotan).

  • Non-specific Binding: Include control wells with an excess of a non-radiolabeled high-affinity ligand (e.g., serotonin) to determine non-specific binding.

  • Incubation Conditions: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and generate a competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (t-MCAO) Model
  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and monitor its physiological parameters (e.g., temperature, heart rate).

  • Surgical Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Duration: Maintain the occlusion for a predetermined period (e.g., 60-90 minutes).

  • Reperfusion: Withdraw the monofilament to allow for reperfusion of the ischemic territory.

  • Drug Administration: Administer the test compound (e.g., Piclozotan) at a specified dose and time point (e.g., before, during, or after the ischemic insult).

  • Neurological Assessment: At various time points post-reperfusion, assess the animal's neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24-48 hours post-MCAO), sacrifice the animal, remove the brain, and slice it into sections. Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume and compare it between the treated and control groups. Analyze the neurological scores to assess functional recovery.

Visualizing the Path from In Vitro to In Vivo

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key relationships and workflows.

InVitro_to_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening (e.g., Receptor Binding, Cytotoxicity) Compound Library->Primary Screening Hit Identification Hit Identification (Potent & Selective Compounds) Primary Screening->Hit Identification Lead Optimization Lead Optimization (SAR Studies) Hit Identification->Lead Optimization Preclinical Model Preclinical Animal Model (e.g., t-MCAO, Xenograft) Lead Optimization->Preclinical Model Promising Candidate Efficacy & Safety Efficacy & Safety Assessment (e.g., Infarct Volume, Tumor Growth, Toxicity) Preclinical Model->Efficacy & Safety Candidate Drug Candidate Drug for Clinical Trials Efficacy & Safety->Candidate Drug Positive Correlation

Caption: A generalized workflow from in vitro screening to in vivo evaluation in drug discovery.

Neuroprotection_Pathway Piclozotan Piclozotan 5-HT1A_Receptor 5-HT1A Receptor Piclozotan->5-HT1A_Receptor Agonist Neuronal_Hyperpolarization Neuronal Hyperpolarization 5-HT1A_Receptor->Neuronal_Hyperpolarization Glutamate_Release_Inhibition ↓ Glutamate Release 5-HT1A_Receptor->Glutamate_Release_Inhibition Anti_Inflammatory_Effects Anti-Inflammatory Effects 5-HT1A_Receptor->Anti_Inflammatory_Effects Neuroprotection Neuroprotection Neuronal_Hyperpolarization->Neuroprotection Glutamate_Release_Inhibition->Neuroprotection Anti_Inflammatory_Effects->Neuroprotection

Caption: The proposed mechanism of neuroprotection by Piclozotan via 5-HT1A receptor activation.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a multifaceted challenge that lies at the heart of drug discovery. The case studies of Piclozotan and the anticancer compound 52b demonstrate that a strong correlation can be achieved when a compound possesses high potency and a well-defined mechanism of action. For 1,4-benzoxazepine-3,5(2H,4H)-diones and related scaffolds, a thorough in vitro characterization is paramount to guide the selection of candidates for resource-intensive in vivo studies. This guide has provided a framework for understanding and evaluating the in vitro-in vivo correlation, emphasizing the importance of robust experimental design and a logical, data-driven approach to advancing novel therapeutic agents from the laboratory to potential clinical applications.

References

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

  • Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

Sources

A Comparative Guide to the Synthesis of 1,4-Benzoxazepine-3,5(2H,4H)-dione: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a range of biologically active compounds. Specifically, the 1,4-benzoxazepine-3,5(2H,4H)-dione substructure is of significant interest to researchers in drug development. However, the successful and, more importantly, reproducible synthesis of this key heterocyclic system can be a significant hurdle. This guide provides an in-depth comparison of published synthesis methods for this compound, with a focus on experimental reproducibility, practicality, and the underlying chemical principles.

Introduction: The Importance of Reliable Synthetic Routes

In the realm of pharmaceutical and medicinal chemistry, the ability to reliably synthesize target molecules is paramount. The reproducibility of a synthetic method directly impacts the efficiency of drug discovery and development pipelines. Inconsistent yields, unexpected byproducts, and sensitivity to minor variations in reaction conditions can lead to significant delays and increased costs. This guide aims to provide researchers with a critical evaluation of the available synthetic routes to this compound, enabling an informed choice of methodology.

Method 1: Intramolecular Acylation of 2-Aminocarbonylphenoxyacetic Acid

One of the most explicitly detailed methods for the synthesis of this compound involves the intramolecular cyclization of 2-aminocarbonylphenoxyacetic acid, which is derived from salicylamide. This approach has been published and provides a clear, step-by-step protocol.[1]

Chemical Rationale and Workflow

This synthetic strategy is predicated on a two-step process. The first step involves the O-alkylation of salicylamide with monochloroacetic acid to form the key intermediate, 2-aminocarbonylphenoxyacetic acid. The subsequent and final step is an intramolecular acylation to form the seven-membered ring of the target dione. The success of this cyclization is highly dependent on the choice of dehydrating/activating agent, with thionyl chloride being the reagent of choice in the published procedure.

Salicylamide Salicylamide Intermediate 2-Aminocarbonylphenoxyacetic Acid Salicylamide->Intermediate O-Alkylation Monochloroacetic_acid Monochloroacetic Acid + NaOH Monochloroacetic_acid->Intermediate Target_Dione This compound Intermediate->Target_Dione Intramolecular Acylation Thionyl_Chloride Thionyl Chloride in Toluene Thionyl_Chloride->Target_Dione

Caption: Workflow for the synthesis of this compound from salicylamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aminocarbonylphenoxyacetic Acid

  • To a solution of monochloroacetic acid (28.4 g, 300 mmol) in water (200 ml), add salicylamide (34.3 g, 250 mmol).

  • With stirring, gradually add a solution of NaOH (22.0 g, 550 mmol) in water (200 ml) to the resulting suspension.

  • Heat the mixture to 100°C for 3 hours.

  • After cooling, acidify the reaction mixture with 20% HCl to a weakly acidic pH.

  • The resulting precipitate is filtered, washed with water, and dried to yield 2-aminocarbonylphenoxyacetic acid.

Step 2: Synthesis of this compound

  • To a suspension of 2-aminocarbonylphenoxyacetic acid (40 g, 204 mmol) in toluene (150 ml), add thionyl chloride (31.5 ml, 420 mmol).

  • Boil the mixture for 5 hours, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture. The precipitate is then filtered, washed with toluene, and dried to yield the final product.

Discussion of Reproducibility and Potential Challenges

The reported yield for the final product is 53%.[1] While this is a moderate yield, the procedure is described in a manner that suggests good reproducibility. The key challenges in this synthesis are likely to be:

  • Purity of Starting Materials: The purity of the salicylamide and monochloroacetic acid is crucial for the success of the initial O-alkylation.

  • Control of Reaction Conditions: The temperature and reaction time for both steps should be carefully monitored to avoid the formation of byproducts.

  • Handling of Thionyl Chloride: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with appropriate care in a fume hood.

  • Side Reactions: The use of thionyl chloride can potentially lead to the dehydration of the primary amide in the intermediate to a nitrile, which would prevent the desired cyclization. The published method notes that this side reaction does occur, leading to the formation of 2-cyanophenoxyacetic acid. The stoichiometry of the thionyl chloride appears to be a critical parameter to balance the desired cyclization against this competing side reaction.

Method 2: A Plausible Alternative Route via 2-Aminophenol

Proposed Chemical Rationale and Workflow

This hypothetical route would likely involve two key transformations:

  • N-acylation of 2-aminophenol: The amino group of 2-aminophenol would be acylated with a suitable reagent, such as chloroacetyl chloride, to introduce the necessary carbon backbone for the eventual formation of the dione.

  • Intramolecular O-alkylation/Cyclization: The resulting intermediate, an N-(2-hydroxyphenyl)acetamide derivative, would then undergo an intramolecular cyclization, likely under basic conditions, to form the seven-membered ring.

Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)chloroacetamide Aminophenol->Intermediate N-Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Target_Dione This compound Intermediate->Target_Dione Intramolecular O-Alkylation Base Base Base->Target_Dione

Caption: A plausible synthetic workflow for this compound starting from 2-aminophenol.

Discussion of Potential Reproducibility and Challenges

While this route is chemically sound, its reproducibility would be subject to several factors:

  • Chemoselectivity of N-acylation: The acylation of 2-aminophenol must be selective for the amino group over the phenolic hydroxyl group. This can typically be achieved under controlled conditions, but over-acylation is a potential side reaction.

  • Conditions for Intramolecular Cyclization: The choice of base and solvent for the intramolecular O-alkylation would be critical. A strong, non-nucleophilic base would likely be required to deprotonate the phenolic hydroxyl group and facilitate the ring-closing reaction. The reaction conditions would need to be carefully optimized to favor the desired 7-membered ring formation over intermolecular side reactions.

  • Potential for Polymerization: Under basic conditions, the intermediate could potentially undergo intermolecular reactions leading to oligomeric or polymeric byproducts, which would reduce the yield of the desired product and complicate purification.

Comparative Analysis of the Synthetic Methods

FeatureMethod 1: From SalicylamideMethod 2: From 2-Aminophenol (Plausible)
Starting Materials Salicylamide, Monochloroacetic Acid2-Aminophenol, Chloroacetyl Chloride
Number of Steps 22
Key Transformation Intramolecular AcylationIntramolecular O-Alkylation
Reagents of Note Thionyl ChlorideChloroacetyl Chloride, Strong Base
Reported Yield 53%[1]Not Reported (Hypothetical)
Potential Reproducibility Moderate to High (Published Protocol)Variable (Requires Optimization)
Likely Challenges - Control of thionyl chloride stoichiometry- Competing nitrile formation- Handling of corrosive reagents- Chemoselective N-acylation- Optimization of cyclization conditions- Potential for polymerization

Conclusion and Recommendations

For researchers seeking a reliable and reproducible method for the synthesis of this compound, the method starting from salicylamide, as detailed by Luk'yanov and colleagues, is the recommended starting point.[1] The availability of a detailed experimental protocol provides a solid foundation for achieving the synthesis with a moderate and likely reproducible yield.

The plausible alternative route starting from 2-aminophenol represents a viable area for further research and methods development. While chemically sound, it would require significant optimization to ensure chemoselectivity and efficient cyclization, and to minimize the formation of byproducts. For laboratories with a focus on process development, exploring this alternative could lead to a more streamlined and potentially higher-yielding synthesis.

Ultimately, the choice of synthetic route will depend on the specific goals of the research team, their tolerance for process optimization, and the scale at which the compound is required. This guide provides the necessary technical information to make an informed decision and to anticipate the potential challenges associated with the synthesis of this important heterocyclic compound.

References

  • Luk'yanov, B. S., Maksimenko, Ar. A., Borodkin, G. S., & Maksimenko, A. A. (2003). Synthesis of this compound from Salicylamide. Chemistry of Heterocyclic Compounds, 39(11), 1530-1531. [Link]

  • Sebbar, N. K., El Ghayati, L., Hlimi, F., El Haddad, S., & Essassi, E. M. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry, 29(1), 40-58. [Link]

  • Ojima, I., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

  • Reddy, T. J., et al. (2012). Synthesis of substituted benzo[b][2][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 10(34), 6896-6903. [Link]

  • Chen, J., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(18), 3343. [Link]

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. [Link]

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A Head-to-Head Comparison of 1,4-Benzoxazepine-3,5(2H,4H)-dione with Other Heterocyclic Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" remains a cornerstone of modern drug discovery. These molecular frameworks demonstrate the ability to bind to multiple, diverse biological targets, offering a rich starting point for developing novel therapeutics. Among these, the 1,4-benzoxazepine-3,5(2H,4H)-dione core has garnered significant interest for its versatile biological activities, particularly within the central nervous system (CNS).

This guide provides an in-depth, head-to-head comparison of the this compound scaffold against other prominent heterocyclic systems, including the structurally analogous benzodiazepines and isomeric benzoxazepines. By examining differences in synthesis, biological activity, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's unique potential.

The this compound Scaffold: A Profile

The this compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring containing nitrogen and oxygen atoms at the 1- and 4-positions, respectively.[1] This specific arrangement of heteroatoms and carbonyl groups imparts a distinct three-dimensional conformation that is crucial for its interaction with biological targets.

Synthesis and Chemical Properties

The synthesis of the this compound core can be achieved through several routes. A common method involves the reaction of salicylamide with chloroacetyl chloride, followed by cyclization.[2] Another established approach is the [2+5] cycloaddition reaction between imines and anhydrides like maleic or phthalic anhydride in a suitable solvent such as dry benzene.[3][4] This versatility in synthesis allows for the introduction of a wide range of substituents, facilitating the exploration of the chemical space for SAR studies.

dot

Caption: General synthetic workflow for this compound.

Biological Activity Profile

Derivatives of the 1,4-benzoxazepine scaffold have demonstrated a range of promising biological activities. Notably, they have been investigated for:

  • Neuroprotective Effects: Certain derivatives have shown remarkable neuroprotective activity in preclinical models of cerebral ischemia.

  • Serotonin Receptor Agonism: A number of 1,4-benzoxazepine compounds exhibit high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.

  • Anticonvulsant Activity: The structural similarity to benzodiazepines has prompted the evaluation of these compounds as anticonvulsants, with some derivatives showing promising activity in the maximal electroshock (MES) test.[5]

  • Anxiolytic Properties: The modulation of CNS receptors suggests potential applications for treating anxiety disorders.[6]

Head-to-Head Scaffold Comparison

To fully appreciate the utility of the this compound scaffold, it is essential to compare it with other well-established heterocyclic systems.

dot

Caption: Comparison of core heterocyclic scaffold structures.

vs. 1,4-Benzodiazepine-3,5-diones

Benzodiazepines are perhaps the most logical and critical comparators due to their profound impact on CNS drug discovery.[7] The replacement of the N1 nitrogen in a 1,4-benzodiazepine with an oxygen atom to form the 1,4-benzoxazepine scaffold introduces significant changes.

  • Structural and Electronic Differences: The substitution of a nitrogen with a more electronegative oxygen atom alters the hydrogen bonding capacity and electronic distribution of the seven-membered ring. This can fundamentally change receptor-ligand interactions.

  • Synthesis: While synthetic routes can be analogous, such as those starting from substituted anthranilic acids for benzodiazepines, the specific precursors and reaction conditions differ.[8][9] The synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones has been noted as challenging, with few published routes.[9]

  • Mechanism of Action: Classical 1,4-benzodiazepines exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor.[10] While some 1,4-benzoxazepine derivatives are explored for similar anticonvulsant properties, their broader activity at serotonergic receptors suggests a potentially more complex or distinct mechanism of action, which could translate to a different therapeutic and side-effect profile. For example, a study on 1,4-benzodiazepine derivatives showed that a nitro group at position 7 is important for potent anticonvulsant activity in amygdaloid-kindled seizures.[11]

  • Therapeutic Profile: The well-established anxiolytic, sedative, and anticonvulsant properties of benzodiazepines are both a benchmark and a liability due to associated side effects like dependence and withdrawal.[6][12] The 1,4-benzoxazepine scaffold offers the potential to retain CNS activity while possibly mitigating some of these adverse effects through a different receptor engagement profile.

vs. Benzoxazines

Benzoxazines are six-membered heterocyclic compounds that are also considered privileged structures in medicinal chemistry.[13] They differ from benzoxazepines by having a six-membered, rather than a seven-membered, heterocyclic ring.

  • Conformational Rigidity: The seven-membered ring of the benzoxazepine scaffold provides greater conformational flexibility compared to the relatively planar six-membered ring of benzoxazine. This flexibility can be advantageous for optimizing binding to complex receptor pockets.

  • Biological Activity Spectrum: While both are privileged scaffolds, their primary activity spectra differ. Benzoxazine derivatives are frequently reported for their antimicrobial, anti-cancer, and anti-inflammatory properties.[13][14] In contrast, the 1,4-benzoxazepine core is more prominently associated with neuropharmacological applications.[15] This divergence underscores how ring size and heteroatom placement direct a scaffold toward different biological target families.

vs. Isomeric 1,5-Benzoxazepines

Comparing the 1,4- and 1,5-isomers of benzoxazepine highlights the critical role of heteroatom positioning.

  • Synthetic Accessibility: The synthesis of 1,5-benzoxazepines often involves the condensation of o-aminophenols with β-dicarbonyl compounds or α,β-unsaturated ketones. This differs from the typical routes for 1,4-benzoxazepines.

  • Pharmacological Profile: Literature reports suggest that 1,5-benzoxazepine derivatives are potent scaffolds for developing anticancer, antibacterial, and antifungal agents.[16] They can also interact with G-protein-coupled receptors and may have applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16] While there is some overlap in CNS applications, the emphasis on anticancer and antimicrobial activities for the 1,5-isomer is more pronounced in the literature compared to the 1,4-isomer.

Comparative Data Summary

The following tables summarize key quantitative data to facilitate an objective comparison between the scaffolds.

Table 1: Physicochemical Properties of Core Scaffolds

ScaffoldMolecular FormulaMolecular Weight ( g/mol )
This compoundC₉H₇NO₃177.16
1,4-Benzodiazepine-2,5-dioneC₉H₈N₂O₂176.17
1,4-BenzoxazineC₈H₉NO135.16
1,5-BenzoxazepineC₉H₉NO147.17

Data sourced from PubChem and calculated for the unsubstituted parent structures.

Table 2: Comparative Biological Activities and Primary Therapeutic Areas

ScaffoldPrimary Biological Activities ReportedMain Therapeutic Areas of InterestKey Molecular Targets (Examples)
1,4-Benzoxazepine-3,5-dione Anticonvulsant, Neuroprotective, Anxiolytic[5]CNS Disorders, Ischemia, Anxiety5-HT1A Receptors, Voltage-gated ion channels
1,4-Benzodiazepines Anxiolytic, Anticonvulsant, Sedative-Hypnotic[6][11][12]Anxiety, Epilepsy, InsomniaGABA-A Receptors
Benzoxazines Antimicrobial, Anticancer, Anti-inflammatory[13][14]Infectious Diseases, OncologyVarious enzymes and receptors
1,5-Benzoxazepines Anticancer, Antibacterial, Antifungal[16]Oncology, Infectious DiseasesG-protein-coupled receptors

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and evaluation of these scaffolds.

Protocol 1: Synthesis of a this compound Derivative

This protocol is a generalized procedure based on the cycloaddition method described in the literature.[3]

Objective: To synthesize a 3,3'-(1,4-phenylene)bis(4-(5-mercapto-1,3,4-thiadiazol-2-yl)-3,4-dihydrobenzo[e][3][17]oxazepine-1,5-dione).

Materials:

  • Bis-imine derivative (starting material)

  • Phthalic anhydride

  • Dry benzene (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, TLC plates, filtration apparatus

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 1 mmol of the appropriate bis-imine derivative in 20 mL of dry benzene.

  • Addition of Anhydride: Add 2 mmol of phthalic anhydride to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture on a water bath to 70°C. Maintain reflux for approximately 20 hours.

    • Causality Note: Refluxing in a non-polar aprotic solvent like benzene facilitates the [2+5] cycloaddition reaction while minimizing side reactions. The elevated temperature provides the necessary activation energy for the reaction to proceed.

  • Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Collect the colored precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Recrystallization: Further purify the product by recrystallizing from hot ethanol to obtain the final benzoxazepine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and elemental analysis.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical assay for screening potential anticonvulsant drugs.[5][18][19]

Objective: To assess the ability of a test compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Test compound (e.g., a 1,4-benzoxazepine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Phenytoin, Diazepam)

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group). A range of doses should be used to determine the ED₅₀.

    • Causality Note: The choice of administration route and the pre-treatment time (typically 30-60 minutes for i.p.) are critical to ensure the compound has reached peak plasma and brain concentrations at the time of the electroshock.

  • Electroshock Induction: At the time of peak drug effect, apply a drop of electrolyte solution to the corneal electrodes and place them on the corneas of a mouse.

  • Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The seizure typically lasts for 10-15 seconds.

  • Endpoint: The endpoint is the protection from the tonic hind-limb extension. A mouse is considered "protected" if it does not exhibit this phase of the seizure.

  • Data Analysis: Calculate the percentage of protected animals at each dose level. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

dot

Caption: A typical drug discovery screening cascade for novel scaffolds.

Conclusion and Future Outlook

The head-to-head comparison reveals that the this compound scaffold occupies a unique and promising space in medicinal chemistry. While it shares structural heritage with the clinically ubiquitous benzodiazepines, its distinct heteroatom composition offers a pathway to novel pharmacology. The substitution of a nitrogen for an oxygen atom differentiates its biological profile, steering it towards targets like the 5-HT1A receptor while retaining potential anticonvulsant activity.

Compared to benzoxazines and isomeric 1,5-benzoxazepines, the this compound core appears more specifically tuned for CNS applications, particularly as a neuroprotective and anticonvulsant agent. Its synthetic tractability allows for extensive derivatization, making it an attractive scaffold for library synthesis and hit-to-lead optimization campaigns.

Future research should focus on elucidating the precise mechanisms of action for its neuroprotective and anticonvulsant effects. Exploring the SAR around the aromatic ring and the N4 position could yield derivatives with improved potency, selectivity, and pharmacokinetic properties. Ultimately, the this compound scaffold represents a valuable framework with the potential to deliver next-generation therapeutics for challenging neurological and psychiatric disorders, moving beyond the limitations of classical heterocyclic drugs.

References

  • Al-Masoudi, N. A., & Al-Sultani, A. A. H. (2018). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

  • Csaszar, J., & Vegh, D. (2012). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry. [Link]

  • Reddy, T. J., & Le, T. (Year not specified). Synthesis of substituted benzo[b][2][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry. [Link]

  • Hussein, F. A. (Year not specified). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry. [Link]

  • El-Sayed, O. A., et al. (1993). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. [Link]

  • Tan, Y., Chen, H., & Wan, Y. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • R-Discovery. (1996). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. R Discovery. [Link]

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  • Toth, B., et al. (2021). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[3]-hydride shift cyclization reaction. ResearchGate. [Link]

  • Colucci, A., et al. (2014). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. [Link]

  • Vegh, D., & Csaszar, J. (2012). Synthesis of 1,4-benzodiazepine-3,5-diones. PubMed. [Link]

  • Szymańska, E., & Giebułtowicz, J. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie. [Link]

  • Sykes, M. L., et al. (2023). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][2][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2010). Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][2][3]oxazepine derivatives with anticonvulsant activity. European Journal of Medicinal Chemistry. [Link]

  • Martinez, A., & Gil, C. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]

  • Bissy, V., et al. (2007). Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (Year not specified). OMICS International. [Link]

  • Bhandari, S. V., et al. (2008). Anticonvulsant activities of some novel 3-[5-substituted 1, 3, 4-thiadiazole-yl]-2-styryl quinazolin-4(3h)-ones. Pharmacologyonline. [Link]

  • Tsuru, H., et al. (1998). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Pharmacology. [Link]

  • Liu, X., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie. [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. (2024). European Journal of Modern Medicine and Practice. [Link]

  • Khan, I., et al. (Year not specified). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. (2009). ResearchGate. [Link]

  • Wikipedia. Barbiturate. Wikipedia. [Link]

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  • Chen, I. L., et al. (2015). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][3]benzodiazepines. Molecules. [Link]

  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. (2024). MDPI. [Link]

  • Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][3]benzodiazepines as potential anxiolytics. Journal of Medicinal Chemistry. [Link]

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A Researcher's Guide to Assessing the Selectivity Profile of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,4-benzoxazepine-3,5(2H,4H)-dione, in particular, have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] A critical determinant of a drug candidate's therapeutic success and safety is its selectivity—the ability to interact with the intended biological target with high affinity while minimizing interactions with other targets that could lead to adverse effects.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity profile of this compound derivatives. We will delve into comparative analyses, detail robust experimental protocols, and explore the mechanistic implications of selectivity.

Comparative Selectivity Analysis: Distinguishing On-Target Efficacy from Off-Target Liabilities

A thorough understanding of a compound's selectivity begins with quantitative profiling against a panel of relevant biological targets. For 1,4-benzoxazepine derivatives, which have shown promise as inhibitors of protein kinases and matrix metalloproteinases (MMPs), a broad screening approach is essential.[6][7]

The rationale for selecting a diverse panel lies in the structural similarities within large protein families like kinases. The ATP-binding pocket, a common target for many kinase inhibitors, is highly conserved, increasing the likelihood of off-target binding. Similarly, the active sites of MMPs contain a conserved zinc-binding motif, which can lead to a lack of selectivity for inhibitors that solely target this feature.[7][8] Therefore, early and comprehensive selectivity profiling is crucial to identify and mitigate potential liabilities.[9]

Table 1: Illustrative Selectivity Profile of 1,4-Benzoxazepine-3,5-dione Derivatives

Compound IDPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target MMP-X IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
BZD-001 15 (TNIK)>10,0002,500>10,000>667
BZD-002 250 (TNIK)5,0001,2008,00020
BZD-003 (Control) 5 (RIPK1)5075>10,00010

Note: Data is hypothetical and for illustrative purposes, inspired by findings on similar scaffolds.[10][11] IC50 values represent the half-maximal inhibitory concentration.

From this illustrative data, BZD-001 emerges as a highly selective candidate for its primary target (e.g., TNIK, a kinase implicated in colorectal cancer)[11], with a selectivity ratio of over 667-fold against the tested off-targets. This high degree of selectivity is a desirable characteristic for a potential therapeutic agent, as it suggests a lower probability of mechanism-based side effects.

Methodologies for Comprehensive Selectivity Profiling

To generate the kind of data presented above, rigorous and validated experimental protocols are necessary. Below is a detailed methodology for an in vitro kinase inhibition assay, a foundational experiment in selectivity profiling.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a well-established method for determining the potency of a compound against a panel of protein kinases.[12]

Objective: To quantify the inhibitory activity of 1,4-benzoxazepine-3,5-dione derivatives against a panel of protein kinases by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human kinases (e.g., TNIK, RIPK1, and a panel of off-target kinases)

  • Kinase-specific peptide substrates

  • [γ-³³P]ATP (radiolabeled ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In each well of a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Reaction: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells. Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a radiometric kinase inhibition assay.

Mechanistic Implications of the Selectivity Profile

The selectivity profile of a compound provides crucial insights into its potential mechanism of action and therapeutic window. A highly selective inhibitor is more likely to produce a clean pharmacological response, dominated by the modulation of its intended target.

For instance, a 1,4-benzoxazepine derivative that selectively inhibits TNIK would be expected to primarily disrupt the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[11]

Signaling Pathway: Wnt/β-catenin and the Role of TNIK

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 LRP->Dsh Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin promotes degradation TCF TCF/LEF BetaCatenin->TCF translocates to nucleus & co-activates TargetGenes Target Gene Transcription TCF->TargetGenes activates TNIK TNIK TCF->TNIK activates TNIK->TCF phosphorylates & maintains activity BZD_Inhibitor BZD-001 (Selective Inhibitor) BZD_Inhibitor->TNIK inhibits

Caption: Simplified Wnt/β-catenin signaling pathway highlighting TNIK's role.

A non-selective compound, however, might interact with multiple kinases across different signaling pathways. This could lead to a complex polypharmacological effect, which can sometimes be beneficial (e.g., in cancer therapy) but more often results in unforeseen toxicities. Understanding the full spectrum of a compound's interactions is therefore paramount for predicting its in vivo behavior.

Conclusion and Future Directions

The assessment of selectivity is a cornerstone of modern drug discovery. For the promising class of this compound derivatives, a systematic and multi-faceted approach to selectivity profiling is essential. This involves:

  • Broad Panel Screening: Testing against a diverse range of on- and off-targets, particularly within large, structurally related protein families.[12]

  • Quantitative Analysis: Moving beyond simple "hit-or-miss" screening to determine quantitative metrics like IC50 or Ki values.

  • Cellular Validation: Progressing from biochemical assays to cell-based assays to confirm target engagement and assess the impact of selectivity in a more physiologically relevant context.[12]

By adhering to these principles, researchers can effectively de-risk their lead compounds, prioritize those with the most favorable selectivity profiles, and ultimately increase the probability of developing safe and effective medicines. The 1,4-benzoxazepine scaffold holds considerable therapeutic promise, and a thorough understanding of its selectivity will be key to unlocking its full potential.

References

  • Title: Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Source: PubMed URL: [Link]

  • Title: Four ways to measure selectivity. Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Source: Royal Society of Chemistry URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Source: Iraqi Academic Scientific Journals URL: [Link]

  • Title: Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. Source: YouTube URL: [Link]

  • Title: Synthesis of this compound from Salicylamide. Source: ResearchGate URL: [Link]

  • Title: Repurposing of the RIPK1-Selective Benzo[6]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12]imidazo[1,2-d][6]oxazepine and Benzo[f]benzo[12]oxazolo[3,2-d][6]oxazepine Derivatives. Source: SciELO URL: [Link]

  • Title: Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Source: European Journal of Modern Medicine and Practice URL: [Link]

  • Title: Characteristic 1,4‐benzoxazepine compounds with anticancer activity. Source: ResearchGate URL: [Link]

  • Title: New strategies for targeting matrix metalloproteinases. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: New strategies for targeting matrix metalloproteinases. Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 3,4-Dihydrobenzo[f][6]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Source: PubMed URL: [Link]

  • Title: Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[6][12]-hydride shift cyclization reaction. Source: ResearchGate URL: [Link]

  • Title: The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Source: MDPI URL: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1,4-benzoxazepine-3,5(2H,4H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,4-benzoxazepine-3,5(2H,4H)-dione, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

This hazard profile dictates the necessity for stringent control measures to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound, with an explanation of why each component is critical.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile gloves (ensure they are rated for chemical resistance)To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation.[1]
Body Protection A fully buttoned laboratory coatTo protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]

It is imperative that all PPE is donned before handling the compound and doffed in a manner that prevents cross-contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research. The following workflow provides a procedural guide for safe operations.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep_Area Designate a specific handling area within a fume hood Gather_PPE Don all required PPE Prep_Area->Gather_PPE Weighing Weigh the compound carefully to avoid generating dust Gather_PPE->Weighing Dissolving Add solvents slowly and cap containers immediately Weighing->Dissolving Decontamination Clean all surfaces and equipment thoroughly Dissolving->Decontamination Waste_Segregation Segregate waste into designated hazardous waste containers Decontamination->Waste_Segregation Doff_PPE Doff PPE in the correct order to prevent contamination Waste_Segregation->Doff_PPE Hand_Washing Wash hands thoroughly with soap and water Doff_PPE->Hand_Washing

Caption: A visual workflow for the safe handling of this compound.

Detailed Experimental Protocol:

1. Preparation:

  • 1.1 Designate Handling Area: All work with this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[1]
  • 1.2 Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents are within the fume hood to minimize movement in and out of the containment area.
  • 1.3 Don PPE: Put on a lab coat, nitrile gloves, and safety glasses with side shields.

2. Handling:

  • 2.1 Weighing: When weighing the solid compound, use a microbalance within the fume hood. Handle the powder gently to avoid creating airborne dust.
  • 2.2 Transfer and Dissolution: Use a clean spatula to transfer the weighed compound into a suitable vessel. If dissolving, add the solvent slowly to the solid to prevent splashing. Immediately cap the vessel after the addition of the solvent.

3. Post-Handling and Decontamination:

  • 3.1 Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., 70% ethanol) and wipe down the area thoroughly. Dispose of cleaning materials as hazardous waste.
  • 3.2 Doffing PPE: Remove PPE in the following order to prevent re-contamination: gloves, lab coat, and then safety glasses. Dispose of gloves in the appropriate hazardous waste stream.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is as critical as safe handling. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Waste Disposal Workflow Start Generation of Waste (Solid & Liquid) Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Start->Solid_Waste Liquid_Waste Contaminated Solvents & Solutions Start->Liquid_Waste Solid_Container Sealable, Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Sealable, Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S_Pickup Liquid_Container->EH_S_Pickup

Caption: A streamlined process for the segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EH&S) department for final disposal.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). This compound, 2-ethyl-. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

  • The Hospital for Sick Children. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

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1,4-benzoxazepine-3,5(2H,4H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.